molecular formula C10H5F2NO3 B1387672 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS No. 1017513-51-7

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1387672
CAS No.: 1017513-51-7
M. Wt: 225.15 g/mol
InChI Key: GUQAHOANQYNQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5F2NO3 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAHOANQYNQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652803
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017513-51-7
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. This compound is a key synthetic intermediate, leveraging the common 3,4-difluorophenyl motif found in many modern pharmaceuticals to impart favorable metabolic stability and binding characteristics.

This technical guide provides a detailed examination of the primary synthetic routes to this compound. It is intended for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each approach. We will explore two robust and widely adopted strategies: the 1,3-dipolar cycloaddition of a nitrile oxide and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule hinges on the efficient construction of the 3,5-disubstituted isoxazole core. The two most effective strategies approach this challenge from different mechanistic standpoints, each with distinct advantages.

  • Strategy A: 1,3-Dipolar Cycloaddition. This is one of the most powerful and versatile methods for isoxazole synthesis.[3][4] It involves the [3+2] cycloaddition of an in situ-generated nitrile oxide (the three-atom component) with an alkyne (the two-atom component). This method is often characterized by high regioselectivity and mild reaction conditions.

  • Strategy B: Cyclocondensation of a 1,3-Dicarbonyl Precursor. This classical approach involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl equivalent with hydroxylamine.[2][5] The reaction proceeds via condensation and subsequent intramolecular cyclization to furnish the isoxazole ring. This method is highly reliable and often utilizes readily available starting materials.

The following sections will provide a comprehensive, step-by-step analysis of each strategy, complete with detailed experimental protocols and characterization data.

Strategy A: Synthesis via 1,3-Dipolar Cycloaddition

Principle and Rationale

The 1,3-dipolar cycloaddition route is a convergent and highly efficient strategy. The key transformation is the reaction between 3,4-difluorobenzonitrile oxide, generated in situ from the corresponding aldoxime, and an acetylenic ester like ethyl propiolate. The regioselectivity of the cycloaddition is well-defined, reliably yielding the desired 3,5-disubstituted isoxazole isomer. The final step is a standard saponification of the resulting ester to yield the target carboxylic acid.[6]

Overall Synthetic Workflow

cluster_0 Step 1: Oximation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis A 3,4-Difluorobenzaldehyde B 3,4-Difluorobenzaldehyde Oxime A->B NH₂OH·HCl, Base C Ethyl 5-(3,4-Difluorophenyl) isoxazole-3-carboxylate B->C Oxidant (e.g., NCS), Ethyl Propiolate D 5-(3,4-Difluorophenyl) isoxazole-3-carboxylic Acid C->D LiOH or NaOH, then H⁺ workup

Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime

  • To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde) is added hydroxylamine hydrochloride (1.1 eq).

  • An aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature, ensuring the temperature does not exceed 30 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and stirred for 30 minutes.

  • The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3,4-difluorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

  • 3,4-Difluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethyl acetate (10 mL per gram of oxime).

  • Ethyl propiolate (1.1 eq) is added to the solution.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction mixture is poured into water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Step 3: Hydrolysis to this compound

  • The ethyl ester from Step 2 (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.

  • The THF is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed once with diethyl ether to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Strategy B: Synthesis via Cyclocondensation of a 1,3-Dicarbonyl Precursor

Principle and Rationale

This strategy builds the isoxazole ring from a linear 1,3-dicarbonyl intermediate. The synthesis begins with a Claisen condensation between a substituted acetophenone (3,4-difluoroacetophenone) and diethyl oxalate to form a β-diketoester. This intermediate possesses the required carbon framework. Subsequent reaction with hydroxylamine hydrochloride in a basic or acidic medium triggers a condensation-cyclization cascade, forming the isoxazole ring with high regioselectivity. The final step, as in Strategy A, is the hydrolysis of the ester.

Overall Synthetic Workflow

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Hydrolysis A 3,4-Difluoroacetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4- (3,4-difluorophenyl)butanoate A->B NaOEt, Ethanol C Ethyl 5-(3,4-Difluorophenyl) isoxazole-3-carboxylate B->C NH₂OH·HCl, Base/Acid D 5-(3,4-Difluorophenyl) isoxazole-3-carboxylic Acid C->D LiOH or NaOH, then H⁺ workup

Caption: Workflow for the 1,3-Dicarbonyl Cyclocondensation Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate

  • To a solution of sodium ethoxide (NaOEt) (1.1 eq), prepared by dissolving sodium metal in absolute ethanol, is added 3,4-difluoroacetophenone (1.0 eq) dropwise at 0 °C.

  • Diethyl oxalate (1.1 eq) is then added to the mixture.

  • The reaction is allowed to warm to room temperature and then stirred for 12-24 hours.

  • The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

  • The crude β-diketoester from Step 1 (1.0 eq) is dissolved in ethanol.

  • Hydroxylamine hydrochloride (1.1 eq) is added, followed by a base such as sodium acetate (1.2 eq).

  • The mixture is heated to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the solvent is evaporated.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the isoxazole ester.

Step 3: Hydrolysis to this compound

This step follows the identical procedure as described in Strategy A, Step 3.

Data Summary and Characterization

The following table summarizes key analytical data for the target compound and its ester intermediate.

CompoundMolecular FormulaMolecular WeightTypical AppearanceMelting Point (°C)
Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylateC₁₂H₉F₂NO₃253.20White to off-white solid~75-80
This compound C₁₀H₅F₂NO₃ 225.15 White crystalline solid ~200-205

¹H NMR (DMSO-d₆, 400 MHz) of Final Product (Expected): δ 13.5-14.5 (br s, 1H, COOH), 8.0-8.2 (m, 1H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.55 (s, 1H, isoxazole-H).

Comparative Analysis of Synthetic Strategies

FeatureStrategy A (1,3-Dipolar Cycloaddition)Strategy B (Cyclocondensation)
Versatility High; tolerant of many functional groups.Good; relies on classic, robust reactions.
Reagents Requires in situ generation of potentially unstable nitrile oxide; uses NCS.Uses standard, stable reagents (NaOEt, diethyl oxalate).
Regioselectivity Excellent and predictable.Generally high, but can be an issue with unsymmetrical dicarbonyls.
Scalability Can be scaled, but in situ generation may require careful control.Generally straightforward to scale up.
Overall Yield Typically good to excellent.Moderate to good.

Conclusion

The can be reliably achieved through two primary, robust synthetic routes. The 1,3-dipolar cycloaddition pathway (Strategy A) offers an elegant and highly regioselective method that is broadly applicable in modern organic synthesis. The cyclocondensation of a 1,3-dicarbonyl (Strategy B) represents a more classical yet equally effective approach, utilizing fundamental and scalable condensation chemistry.

The choice between these strategies will depend on factors specific to the laboratory context, including reagent availability, desired scale, and tolerance for specific reaction conditions. Both pathways ultimately provide efficient access to this valuable building block for application in pharmaceutical research and development.

References

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]

  • PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • Thieme E-Books & E-Journals. Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Available at: [Link]

  • PMC - NIH. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available at: [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available at: [Link]

  • Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • PMC - NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • Scribd. Advances in Isoxazole Synthesis. Available at: [Link]

Sources

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into the compound's synthesis, characterization, and application.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and metabolic stability. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[3] The 3,4-difluorophenyl moiety on the 5-position of the isoxazole ring is therefore expected to significantly influence the molecule's physicochemical and pharmacological profile, making this compound a valuable building block for the discovery of novel therapeutics.[4]

Molecular and Physicochemical Profile

The fundamental identity and key physicochemical parameters of this compound are crucial for its application in experimental settings.

synthesis_workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 3,4-Difluorobenzaldehyde D 3,4-Difluorobenzaldoxime A->D + NH2OH·HCl (Step 1) B Hydroxylamine (NH2OH) C Ethyl Propiolate E Hydroximoyl Chloride D->E + NCS (Step 2) F Nitrile Oxide (in situ) E->F + Et3N (in situ) G Ethyl 5-(3,4-Difluorophenyl) isoxazole-3-carboxylate F->G + Ethyl Propiolate (Step 3: Cycloaddition) H 5-(3,4-Difluorophenyl) isoxazole-3-carboxylic acid G->H + LiOH or NaOH (Step 4: Saponification)

Caption: Proposed synthesis workflow for the title compound.

Experimental Protocol (General Procedure):

  • Step 1: Oxime Formation. 3,4-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine. The mixture is typically heated to reflux for 1-2 hours to form 3,4-difluorobenzaldoxime.

  • Step 2: Hydroximoyl Chloride Formation. The dried oxime is dissolved in a solvent like DMF or chloroform. N-Chlorosuccinimide (NCS) is added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion. This converts the oxime to the corresponding hydroximoyl chloride.

  • Step 3: [3+2] Cycloaddition. The hydroximoyl chloride solution is cooled, and ethyl propiolate is added. A base, such as triethylamine (Et₃N), is then added dropwise. The base generates the reactive nitrile oxide intermediate in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring, yielding Ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate. [5]4. Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. The reaction is typically stirred at room temperature. After completion, the mixture is acidified with HCl to precipitate the final product, this compound, which can be purified by recrystallization. [6]

Chemical Reactivity
  • Carboxylic Acid Group: The -COOH group is the primary site of reactivity. It can readily undergo standard transformations such as:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Formation: Activation with coupling agents (e.g., HATU, EDC) followed by reaction with amines, or conversion to the acid chloride with thionyl chloride (SOCl₂) followed by amine addition. This is a key reaction for creating libraries of bioactive compounds. [7] * Reduction: Can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like LiAlH₄.

  • Isoxazole Ring: The isoxazole ring is generally stable under many reaction conditions. However, it can undergo reductive cleavage of the weak N-O bond under specific conditions, such as catalytic hydrogenation, which can be a useful synthetic transformation. [8]* Aromatic Ring: The difluorophenyl ring is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the fluorine atoms and the isoxazole ring. Nucleophilic aromatic substitution is possible but would require harsh conditions.

Applications in Research and Drug Discovery

This compound is a valuable scaffold for medicinal chemistry programs due to the favorable properties conferred by both the isoxazole core and the difluoro-aromatic moiety.

  • Scaffold for Bioactive Molecules: The carboxylic acid handle allows for the straightforward synthesis of amide or ester libraries for structure-activity relationship (SAR) studies. [5]* Enzyme Inhibition: Isoxazole-based carboxylic acids have been investigated as inhibitors for various enzymes. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibition of xanthine oxidase. [5]* Antimicrobial and Anticancer Potential: The isoxazole core is present in numerous compounds with demonstrated antibacterial, antifungal, and anticancer activities. [9][10]The difluoro substitution pattern can enhance these properties by improving cell permeability and target engagement.

  • Nuclear Receptor Modulation: Complex isoxazole derivatives have been developed as potent agonists for nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating dyslipidemia. [11]

Safety and Handling

While specific toxicity data for this compound is not available, based on analogous structures like 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, the following hazards should be assumed:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry.
  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018).
  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput
  • (n.d.).
  • (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • CAS#:1017513-51-7 | this compound. (2025). Chemsrc.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Science Publishing.
  • NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • 1017513-51-7|this compound. (n.d.). BLDpharm.
  • Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applic
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH.
  • 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | CAS: 1736-21-6. (n.d.).
  • CAS#:1017513-51-7 | this compound. (2025). Chemsrc.
  • Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). (n.d.). EvitaChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. (n.d.).
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. (n.d.). Fisher Scientific.
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. (n.d.). Lead Sciences.
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
  • 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid. (n.d.). BLDpharm.
  • 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. (1992). PubMed.
  • CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole. (n.d.).
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
  • 5-(1H-Indol-3-YL)isoxazole-3-carboxylic acid. (n.d.). PubChem.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • 5-(3,4-dichloro-phenyl)-isoxazole-3-carboxylic acid. (n.d.). Echemi.
  • Reaxys Medicinal Chemistry. (n.d.). Elsevier.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry.

Sources

A Technical Guide to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Isoxazoles in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has become a cornerstone in medicinal chemistry, valued for its unique electronic properties and synthetic versatility.[1] Its incorporation into molecular scaffolds has led to a multitude of clinically significant drugs. A particularly impactful strategy in modern drug discovery is the introduction of fluorine atoms into pharmacologically active molecules. This guide focuses on a specific example of this strategy: 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid , a molecule poised at the intersection of these two influential areas of pharmaceutical science. The strategic placement of a 3,4-difluorophenyl moiety on the isoxazole core is anticipated to modulate the compound's physicochemical and biological properties, offering potential advantages in drug development.

This technical guide will provide an in-depth exploration of this compound, including its fundamental properties, established and theoretical synthetic pathways, and its potential applications in drug discovery, all grounded in the established principles of medicinal chemistry.

Core Compound Identification

Attribute Value
Chemical Name This compound
CAS Number 1017513-51-7[2]
Molecular Formula C₁₀H₅F₂NO₃
Molecular Weight 225.15 g/mol

The Impact of Fluorine Substitution in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic profile.[3] Fluorine's high electronegativity and small atomic size can lead to profound effects on a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug.[4]

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and absorption.

The 3,4-difluoro substitution pattern on the phenyl ring of the topic compound is expected to leverage these effects, making it an intriguing candidate for further investigation in drug discovery programs.

Synthetic Strategies for 5-Arylisoxazole-3-carboxylic Acids

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of a nitrile oxide intermediate from an aldoxime, followed by its reaction with an alkyne to form the isoxazole ring.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis A 3,4-Difluorobenzaldehyde C 3,4-Difluorobenzaldoxime A->C Forms aldoxime B Hydroxylamine B->C E 3,4-Difluorobenzonitrile Oxide (In situ generation) C->E Oxidation D Oxidizing Agent (e.g., NCS, NBS) D->E G Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate E->G Cycloaddition F Ethyl Propiolate F->G I This compound G->I Saponification H Base (e.g., NaOH) H->I

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of related compounds.[5]

Step 1: Synthesis of 3,4-Difluorobenzaldoxime

  • To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3,4-difluorobenzaldoxime.

Step 2: In situ Generation of 3,4-Difluorobenzonitrile Oxide and Cycloaddition

  • Dissolve 3,4-difluorobenzaldoxime (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0°C.

  • After stirring for 30 minutes, add ethyl propiolate (1.2 equivalents) followed by triethylamine (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the final product, this compound.

Physicochemical Properties: A Comparative Perspective

While specific experimental data for this compound is limited, we can infer its likely properties by examining the closely related isomer, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid.

Property5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid[6]Predicted for this compound
Molecular Weight 225.15 g/mol 225.15 g/mol
Physical Form SolidLikely a solid
Purity ≥97%Dependent on synthesis and purification
Storage Sealed in dry, 2-8°CSimilar storage conditions recommended

The difference in the fluorine substitution pattern (2,4- vs. 3,4-) is expected to have a subtle but potentially significant impact on the molecule's electronic distribution, dipole moment, and crystal packing, which could influence its melting point, solubility, and biological activity.

Potential Biological and Therapeutic Applications

The isoxazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The introduction of fluorine can further enhance these properties.[1]

Potential as Anticancer Agents

Fluorinated isoxazoles have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death) in various cancer cell lines.[1] The 3,4-difluorophenyl moiety in the target compound could enhance its ability to interact with specific enzymatic targets within cancer cells.

Potential as Anti-inflammatory Agents

Certain isoxazole derivatives are known to exhibit anti-inflammatory properties. The anti-inflammatory drug leflunomide, for instance, contains an isoxazole ring. The electron-withdrawing nature of the difluorophenyl group could influence the acidity of the carboxylic acid, potentially impacting its activity as an anti-inflammatory agent.

Potential as Antimicrobial Agents

The increased lipophilicity imparted by fluorine atoms can enhance the ability of a compound to penetrate the cell membranes of bacteria and fungi.[1] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. The convergence of the versatile isoxazole core with the strategic incorporation of a difluorophenyl group suggests a high potential for interesting biological activity.

Further research is warranted to:

  • Develop and optimize a specific and scalable synthetic route.

  • Perform a comprehensive evaluation of its physicochemical properties.

  • Conduct in-depth biological screening to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Investigate its mechanism of action at the molecular level.

This technical guide provides a foundational understanding of this compound, drawing upon the extensive knowledge of related compounds. It is intended to serve as a catalyst for further research and development in this promising area of drug discovery.

References

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. Available from: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. Available from: [Link]

  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. Available from: [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. National Center for Biotechnology Information. Available from: [Link]

  • This compound. Chemsrc. Available from: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the biological activity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Drawing upon established research into the isoxazole scaffold and its derivatives, this document synthesizes current understanding and provides practical insights for researchers in drug discovery and development. We will explore the compound's likely mechanism of action, supported by data from closely related analogues, and provide detailed experimental protocols for its evaluation.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions.[1] The isoxazole core is present in a range of FDA-approved drugs, highlighting its therapeutic relevance.[2] Modifications to the isoxazole scaffold, particularly at the 3- and 5-positions, have led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4]

The subject of this guide, this compound, combines the privileged isoxazole scaffold with a difluorinated phenyl ring. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity.[3]

Postulated Biological Target: Xanthine Oxidase Inhibition

While direct experimental data for this compound is limited in publicly available literature, a substantial body of evidence points towards xanthine oxidase (XO) as a primary biological target for this class of compounds.[5][6] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia, making XO a significant therapeutic target.[7][8]

Numerous studies have demonstrated that 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, with some exhibiting potency in the micromolar to submicromolar range.[5] The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

Mechanism of Action: A Hypothesis

The proposed mechanism of action for this compound as a xanthine oxidase inhibitor involves its binding to the molybdenum-pterin active site of the enzyme. The carboxylic acid group is likely to form key hydrogen bonding interactions with amino acid residues within the active site, such as Arginine and Threonine, effectively blocking substrate access. The difluorophenyl group is hypothesized to occupy a hydrophobic pocket, with the fluorine atoms potentially forming additional interactions that enhance binding affinity.

Below is a conceptual diagram illustrating the proposed inhibition of the xanthine oxidase pathway.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor This compound Inhibitor->XO Inhibition

Caption: Proposed inhibition of the Xanthine Oxidase pathway.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives is well-documented in the chemical literature.[5][9] A common synthetic route involves the reaction of a substituted acetophenone with an oxalate derivative, followed by cyclization with hydroxylamine. The specific synthesis of this compound would likely follow a similar pathway, starting from 3',4'-difluoroacetophenone.

The general synthetic workflow is depicted below:

Synthesis_Workflow start Substituted Acetophenone (e.g., 3',4'-Difluoroacetophenone) step1 Reaction with Diethyl Oxalate start->step1 intermediate1 Diketone Intermediate step1->intermediate1 step2 Cyclization with Hydroxylamine intermediate1->step2 product 5-(Substituted-phenyl)isoxazole-3-carboxylic acid step2->product

Caption: General synthetic workflow for 5-phenylisoxazole-3-carboxylic acids.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To empirically determine the inhibitory activity of this compound against xanthine oxidase, a robust and validated in vitro assay is essential. The following protocol is a comprehensive guide for conducting such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • A specific volume of the test compound solution (or allopurinol/DMSO for controls) to achieve a range of final concentrations.

      • Xanthine oxidase solution.

    • Include wells for a negative control (enzyme and substrate, no inhibitor) and a blank (buffer and substrate, no enzyme).

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time using the microplate reader. This absorbance change corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The following diagram outlines the experimental workflow for the xanthine oxidase inhibition assay.

XO_Assay_Workflow start Prepare Reagents step1 Assay Plate Setup (Buffer, Inhibitor, XO) start->step1 step2 Pre-incubation step1->step2 step3 Initiate Reaction (Add Xanthine) step2->step3 step4 Measure Absorbance at 295 nm step3->step4 step5 Data Analysis (Calculate % Inhibition and IC50) step4->step5 end Results step5->end

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Quantitative Data: Inferred Potency from Analogues

CompoundSubstitution on Phenyl RingXanthine Oxidase IC50 (µM)Reference
1 3-cyanoSubmicromolar/Micromolar[5]
2 3-nitroMicromolar[5]
3 4-fluoro (carboxamide derivative)Potent antioxidant activity[3]
4 (1H-indol-5-yl)0.13[6]

Note: The data for compound 3 is for an amide derivative and indicates antioxidant activity, which can be related to xanthine oxidase inhibition. The high potency of the indole-substituted derivative (compound 4) further supports the potential of this scaffold.

The structure-activity relationship (SAR) studies on this class of compounds suggest that electron-withdrawing groups on the phenyl ring can influence potency.[5] The presence of the 3,4-difluoro substitution on the target compound is therefore expected to confer significant inhibitory activity against xanthine oxidase.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on extensive research on related analogues, it is highly probable that this compound acts as a potent inhibitor of xanthine oxidase. The provided in-depth guide offers a strong foundation for researchers to undertake the synthesis and biological evaluation of this compound.

Future research should focus on:

  • Definitive in vitro testing to determine the IC50 of this compound against xanthine oxidase.

  • Kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

  • In vivo studies in animal models of hyperuricemia and gout to assess its therapeutic efficacy and pharmacokinetic profile.

  • Lead optimization through the synthesis of additional derivatives to further enhance potency and drug-like properties.

By following the methodologies and insights presented in this guide, researchers will be well-equipped to unlock the full therapeutic potential of this promising isoxazole derivative.

References

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Hawash, M., Al-Doaiss, A. A., Al-Mekhlafi, N. A., Al-Salahi, R., ... & Anouar, E. H. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific reports, 12(1), 18223. [Link]

  • Reported xanthine oxidase inhibitors and target compounds. (n.d.). ResearchGate. [Link]

  • Structure–activity relationships of fraxamoside as an unusual xanthine oxidase inhibitor. (n.d.). Nature. [Link]

  • Gao, T., Wang, Z., Li, Y., Liu, Y., Li, L., & Sun, Q. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem, e202400478. [Link]

  • Singh, A., Debnath, R., Chawla, V., & Chawla, P. A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]

  • Li, Y., Wang, Z., Liu, Y., Li, L., & Sun, Q. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]

  • Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. (n.d.). MDPI. [Link]

  • Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. (2018). AVESİS. [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.). ResearchGate. [Link]

  • Li, Y., Wang, Z., Liu, Y., Li, L., & Sun, Q. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Bioorganic & Medicinal Chemistry, 28(4), 115285. [Link]

  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). Semantic Scholar. [Link]

  • Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C. (n.d.). ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery of Novel Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of contemporary drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] This versatility has led to the incorporation of the isoxazole moiety into a wide array of therapeutic agents, from the anti-inflammatory COX-2 inhibitor Valdecoxib to potent anticancer and neuroprotective agents.[1][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and optimization of novel isoxazole-based enzyme inhibitors. Moving beyond mere protocols, this document elucidates the causal reasoning behind critical experimental choices, integrates self-validating systems for robust data generation, and is grounded in authoritative scientific literature. Our objective is to empower research teams to navigate the complex, iterative process of drug discovery with both technical precision and strategic insight.

Chapter 1: The Foundation - Target Identification and Assay Development

The journey to a novel inhibitor begins not with a molecule, but with a validated biological target and a robust assay to measure its activity. The selection of the target enzyme is predicated on its established role in a disease pathology. Enzymes such as cyclooxygenases (COX) in inflammation, protein kinases in cancer, and fatty acid amide hydrolase (FAAH) in pain management are well-documented targets for isoxazole-based inhibitors.[6][7][8]

The Imperative of a High-Quality Enzyme Inhibition Assay

The reliability of the entire discovery cascade rests upon the quality of the primary screening assay. An ideal assay is sensitive, reproducible, and amenable to a high-throughput screening (HTS) format.[9] The choice of assay technology (e.g., fluorescence, luminescence, absorbance) must be tailored to the specific enzyme's mechanism.

Causality in Assay Choice: For kinase targets, a common choice is a fluorescence-based assay that measures the phosphorylation of a specific peptide substrate.[1] The rationale is twofold: it directly measures the enzyme's catalytic activity, and the signal-to-background ratio is typically high, minimizing false positives. For hydrolases like FAAH, assays often monitor the cleavage of a substrate that releases a fluorescent or chromogenic product.[10]

Self-Validating Assay Systems: Ensuring Data Integrity

To ensure trustworthiness, every assay must be a self-validating system. This involves a multipronged approach to quality control before, during, and after the primary screen.

  • Z'-Factor: Before initiating a full-scale HTS campaign, the assay's robustness is quantified using the Z'-factor. This statistical parameter measures the separation between the positive control (full inhibition) and negative control (no inhibition) signals. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a reliable assay for HTS.[11]

  • Counter-Screening: A critical step to eliminate false positives is the use of counter-screens. For example, compounds identified in a primary screen might inhibit the reporter enzyme in a coupled assay system rather than the target enzyme. A counter-screen against the reporter enzyme alone will identify and triage these off-target hits.

  • Orthogonal Validation: Hits from the primary screen should be confirmed using an orthogonal assay—a method that relies on a different detection technology.[12] If a hit is identified in a fluorescence-based assay, its activity should be confirmed using, for instance, a label-free method like mass spectrometry. This practice ensures that the observed inhibition is not an artifact of the primary assay's technology (e.g., compound fluorescence).

Chapter 2: From Library to Lead - Screening and Hit-to-Lead Optimization

With a validated target and a robust assay, the process of screening compound libraries can commence. The design of the isoxazole library itself is a critical determinant of success, with modern synthetic strategies enabling the creation of vast and diverse chemical matter.[13][14]

High-Throughput Screening (HTS) Workflow

The HTS process is a systematic effort to test a large library of compounds (often exceeding 100,000) to identify "hits"—compounds that display the desired inhibitory activity.[11]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Detection cluster_analysis Data Analysis & Hit Selection AssayPlate Assay Plate Preparation (Enzyme, Substrate) HTS High-Throughput Screening (Robotic Liquid Handling) AssayPlate->HTS CompoundPlate Compound Library Plate (Isoxazole Derivatives) CompoundPlate->HTS Incubation Incubation HTS->Incubation Detection Signal Detection (e.g., Fluorescence Reader) Incubation->Detection DataQC Data Normalization & QC (Z'-Factor Calculation) Detection->DataQC HitID Hit Identification (% Inhibition Threshold) DataQC->HitID DoseResponse Dose-Response Confirmation (IC50 Determination) HitID->DoseResponse

Caption: A generalized workflow for the high-throughput screening of isoxazole-based enzyme inhibitors.

The Hit-to-Lead (H2L) Process: The Role of Structure-Activity Relationships (SAR)

A "hit" from an HTS is merely a starting point. The hit-to-lead process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hit. This is guided by Structure-Activity Relationship (SAR) studies.[15][16]

SAR explores how modifying the chemical structure of the isoxazole scaffold affects its biological activity.[17] For example, in developing inhibitors for the nuclear receptor RORγt, structure-based design and X-ray crystallography revealed that adding a hydrogen-bond-donating heterocycle at the C-5 position of the isoxazole ring significantly increased potency.[18]

Data Presentation for SAR: SAR data is most effectively presented in a tabular format, allowing for direct comparison of structural modifications and their impact on inhibitory potency (IC50).

Compound IDR1-Substituent (C3)R2-Substituent (C4)R3-Substituent (C5)Enzyme IC50 (nM)
Lead-01 Phenyl4-Fluorophenyl-H850
Opt-02 Phenyl4-FluorophenylPyrrole 75[18]
Opt-03 Pyridyl 4-FluorophenylPyrrole45
Opt-04 Pyridyl4-Chlorophenyl Pyrrole22

Table 1: Hypothetical SAR data for an isoxazole-based kinase inhibitor, demonstrating potency improvements through systematic chemical modifications.

This systematic approach allows medicinal chemists to build a qualitative and quantitative understanding of the molecular features required for potent inhibition.

Chapter 3: Mechanism of Action (MoA) Elucidation

Once a potent lead compound is identified, determining its precise mechanism of action (MoA) is paramount.[19] Understanding how the inhibitor interacts with the enzyme—whether it is competitive, non-competitive, uncompetitive, or irreversible—is crucial for predicting its in vivo behavior and for further optimization.[20]

Differentiating Reversible Inhibition Mechanisms

Enzyme kinetic studies are the gold standard for elucidating the MoA. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the key kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).[20]

Inhibition TypeDescriptionEffect on KmEffect on Vmax
Competitive Inhibitor binds to the active site, competing with the substrate.IncreasesUnchanged
Non-competitive Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.UnchangedDecreases
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex.DecreasesDecreases
Mixed Inhibitor binds to both the free enzyme and the ES complex.VariesDecreases

Table 2: Impact of different reversible inhibition mechanisms on enzyme kinetic parameters.[20]

MoA_Diagram cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive start E E E2 E E3 E ES ES E->ES S EI EI E->EI I ES->E P ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 P ESI2 ESI ES2->ESI2 I EI2->ESI2 S ES3 ES E3->ES3 S ES3->E3 P ESI3 ESI ES3->ESI3 I

Caption: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition mechanisms.

Protocol: Determining Inhibitor MoA via Enzyme Kinetics

This protocol outlines a self-validating system for determining the MoA of an isoxazole-based inhibitor.

Objective: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the target enzyme in assay buffer.

    • Prepare a series of 4X substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).

    • Prepare a series of 4X inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x IC50).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of each 4X inhibitor concentration to designated columns.

    • Add 5 µL of each 4X substrate concentration to designated rows.

    • Initiate the reaction by adding 10 µL of the 2X enzyme solution to all wells.

  • Kinetic Read:

    • Immediately place the plate in a kinetic plate reader.

    • Measure the rate of product formation over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines generated at different inhibitor concentrations to determine the MoA as outlined in Table 2.

Trustworthiness Check: The experiment should be run in triplicate. The resulting kinetic parameters (Km, Vmax) should be consistent across replicates. A known inhibitor with a well-characterized MoA for the target enzyme should be run in parallel as a positive control to validate the experimental setup.

Chapter 4: Case Study - Isoxazole-Based COX Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a classic example of the successful application of the isoxazole scaffold in drug design.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib utilize a diarylisoxazole core.[1][21]

The mechanism involves the isoxazole derivative selectively binding to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][6] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key design feature intended to reduce gastrointestinal side effects.[1] Recent studies continue to explore novel isoxazole derivatives as potent and selective COX-2 inhibitors, utilizing both in vitro enzyme assays and in silico molecular docking to refine their SAR and predict binding modes.[6][22]

Conclusion and Future Directions

The isoxazole scaffold continues to be a highly productive platform for the discovery of novel enzyme inhibitors.[13][14] Advances in synthetic chemistry are enabling access to more complex and diverse isoxazole libraries, while new biological insights are continually uncovering novel enzyme targets.[13] The future of isoxazole-based drug discovery will likely involve the development of multi-targeted therapies and the application of machine learning and AI to accelerate the design-synthesis-test cycle.[14] The foundational principles of robust assay design, rigorous hit validation, and detailed mechanistic characterization outlined in this guide will remain essential for translating the chemical potential of the isoxazole ring into the next generation of innovative medicines.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Substituted isoxazoles as potent inhibitors of p38 MAP kinase Source: PubMed URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL: [Link]

  • Title: Isoxazole Scaffolds: Building Blocks for Innovation in Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: PMC URL: [Link]

  • Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) Source: PubMed URL: [Link]

  • Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: NIH URL: [Link]

  • Title: Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase Source: PMC URL: [Link]

  • Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: ACS Publications URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed URL: [Link]

  • Title: EP1706390B1 - Isoxazole derivatives and their use as cyclooxygenase inhibitors Source: Google Patents URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: jkcvhl.com URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: PMC URL: [Link]

  • Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]

  • Title: Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) Source: PubMed URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed Central URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]

  • Title: Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide Source: PMC - PubMed Central URL: [Link]

  • Title: Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL: [Link]

  • Title: Isoxazole Derivatives as Regulators of Immune Functions Source: PMC - NIH URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: PMC URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]

  • Title: NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS Source: PubMed Central URL: [Link]

  • Title: High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv Source: PMC - NIH URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]

Sources

The Pivotal Role of Fluorine in Medicinal Chemistry: An In-depth Technical Guide to the Structure-Activity Relationship of Difluorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide detailing the structure-activity relationship (SAR) of difluorophenyl isoxazoles has been released, offering critical insights for researchers, scientists, and professionals in drug development. This whitepaper moves beyond a generic overview, providing a deep dive into the nuanced interplay between the difluorophenyl moiety and the isoxazole core, and its profound impact on biological activity. The guide synthesizes current research to explain the causal relationships behind experimental design and to provide actionable protocols for advancing the development of this promising class of compounds.

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. When combined with a difluorophenyl group, the resulting scaffold often exhibits enhanced potency, selectivity, and improved pharmacokinetic properties. This guide meticulously explores the SAR of these molecules across various therapeutic areas, with a particular focus on their roles as anticancer and anti-inflammatory agents.

The Difluorophenyl Advantage: Enhancing Potency and Modulating Activity

The strategic incorporation of fluorine atoms onto the phenyl ring of isoxazole derivatives is a key tactic in modern drug design. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, fluorine substitution can block metabolic pathways, thereby increasing the compound's in vivo half-life.

This guide elucidates how the position of the fluorine atoms on the phenyl ring dictates the molecule's interaction with specific enzymes and receptors. For instance, in the context of anticancer research, the presence of a difluorophenyl group has been shown to enhance the cytotoxic activity of isoxazole derivatives against various cancer cell lines.

Structure-Activity Relationship of Difluorophenyl Isoxazoles in Oncology

A significant portion of this guide is dedicated to the SAR of difluorophenyl isoxazoles as anticancer agents. Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in a variety of cancer cell types.

One key finding highlighted is the superior potency of fluorinated isoxazoles compared to their non-fluorinated counterparts. For example, a study on fluorophenyl-isoxazole-carboxamide derivatives revealed potent inhibitory activity against liver cancer cell lines (Hep3B and HepG2).[1][2] The data suggests that the electron-withdrawing nature of the fluorine atoms enhances the molecule's ability to interact with its biological target.

The following table summarizes the anticancer activity of a series of fluorophenyl-isoxazole-carboxamide derivatives against the Hep3B cancer cell line:

CompoundSubstitution on Phenyl RingIC50 (µg/mL) against Hep3B
2a 4-fluoro9.58
2b 2-fluoro8.54
2c 3-fluoro11.60
2d 2,4-difluoro7.66
2f 4-fluoro5.76

Data sourced from Hawash et al., 2021.[1][2]

As the table indicates, the difluorinated compound 2d displays significant potency. Further research has shown that trifluoromethylated isoxazoles can be significantly more active than their non-trifluoromethylated analogs, underscoring the importance of fluorine substitution in enhancing anticancer efficacy.[3]

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression. For example, some isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis.[4][5]

Logical Flow of Kinase Inhibition by Difluorophenyl Isoxazoles

G cluster_0 Difluorophenyl Isoxazole Derivative cluster_1 Target Kinase (e.g., JNK) cluster_2 Cellular Response A Compound Binding B ATP Binding Site A->B Competitive Inhibition C Inhibition of Phosphorylation D Downstream Signaling Blocked C->D Prevents activation E Apoptosis/Cell Cycle Arrest D->E Induces G A 2,4-Difluorobenzaldehyde C 2,4-Difluorobenzaldehyde Oxime A->C B Hydroxylamine B->C D Oxidation (e.g., NaOCl) C->D E Nitrile Oxide Intermediate D->E G [3+2] Cycloaddition E->G F Terminal Alkyne F->G H 3-(2,4-Difluorophenyl)-5-substituted Isoxazole G->H

Sources

Spectroscopic Elucidation of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, a key intermediate in pharmaceutical and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between experimental data and theoretical principles to provide a robust structural confirmation of the molecule.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a difluorophenyl substituent, and a carboxylic acid moiety. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, identity, and quality of this compound in any research or development pipeline. This guide will detail the expected spectroscopic signatures of this molecule and provide a framework for their interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectroscopic properties are:

  • The Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.

  • The 3,4-Difluorophenyl Group: An aromatic ring with two fluorine substituents.

  • The Carboxylic Acid Group: A -COOH functional group.

Caption: Predicted NMR spectral correlations for the key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory).

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1600-1620MediumC=N stretch (Isoxazole)
1500-1580MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic Acid)
1100-1200StrongC-F stretch

Interpretation:

  • O-H Stretch: The most characteristic feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. [4][5]* C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. [6]* C=N and C=C Stretches: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic rings will appear in the 1500-1620 cm⁻¹ region. * C-O and C-F Stretches: Strong absorptions in the fingerprint region will correspond to the C-O stretching of the carboxylic acid and the C-F stretching of the difluorophenyl group.

IR_Workflow cluster_interpretation Spectral Interpretation IR_Source IR Source Sample Sample (this compound) IR_Source->Sample Detector Detector Sample->Detector FTIR_Spectrum FTIR Spectrum Detector->FTIR_Spectrum O-H_Stretch O-H (2500-3300 cm⁻¹) FTIR_Spectrum->O-H_Stretch C=O_Stretch C=O (1700-1725 cm⁻¹) FTIR_Spectrum->C=O_Stretch C=N_C=C_Stretch C=N/C=C (1500-1620 cm⁻¹) FTIR_Spectrum->C=N_C=C_Stretch C-F_Stretch C-F (1100-1200 cm⁻¹) FTIR_Spectrum->C-F_Stretch

Caption: Experimental workflow and key vibrational modes in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source would be ideal for this analysis. The sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Predicted MS Data:

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₅F₂NO₃ is 225.15 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 226.03 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 224.02 would be observed in negative ion mode. [7]* Key Fragmentation Ions:

    • Loss of H₂O (m/z 208): Dehydration from the carboxylic acid group.

    • Loss of CO₂ (m/z 181): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of COOH (m/z 180): Loss of the entire carboxylic acid group.

    • Difluorophenyl cation (m/z 113): Cleavage of the bond between the isoxazole and the phenyl ring.

    • Isoxazole-3-carboxylic acid fragment: Cleavage can also lead to fragments containing the isoxazole ring.

MS_Fragmentation cluster_fragments Key Fragments M+H [M+H]⁺ m/z 226 Loss_H2O [M+H - H₂O]⁺ m/z 208 M+H->Loss_H2O Loss_COOH [M+H - COOH]⁺ m/z 181 M+H->Loss_COOH Difluorophenyl [C₆H₃F₂]⁺ m/z 113 M+H->Difluorophenyl

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, offers a robust framework for the confirmation of its identity and purity. This detailed spectroscopic analysis is an indispensable component of quality control and characterization in the synthesis and application of this important chemical entity.

References

  • BenchChem. A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Supporting Information. 3.
  • The Royal Society of Chemistry. Supporting information.
  • Table of Characteristic IR Absorptions.
  • MySkinRecipes. 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid.
  • Oregon State University. 13C NMR Chemical Shift.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • National Institutes of Health. 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • The Royal Society of Chemistry. (2016). Supporting Information.
  • CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024).
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full...
  • ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR.
  • ChemicalBook. 5-(4-chlorophenyl)isoxazole-3-carboxylic acid(338982-11-9) 1 h nmr.

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its structural motifs, including the isoxazole core, a difluorophenyl group, and a carboxylic acid moiety, suggest a complex physicochemical profile that dictates its behavior in various experimental and physiological environments. The difluorophenyl substitution is known to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity, while the carboxylic acid group influences solubility and serves as a key interaction point.[1][2]

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this document outlines a robust framework for its characterization. It details predictive insights based on the known properties of analogous structures and provides detailed experimental protocols for the systematic evaluation of its solubility and stability, in line with regulatory expectations.[3] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of isoxazole-based compounds.

Predicted Physicochemical Properties

The chemical structure of this compound suggests a molecule with moderate to low aqueous solubility and a susceptibility to degradation under certain conditions.

Solubility Profile:

The presence of the carboxylic acid group, which is ionizable, suggests that the aqueous solubility of this compound will be highly pH-dependent. At physiological pH, the carboxylate form should exhibit greater solubility than the neutral form at acidic pH. The difluorophenyl group, while contributing to the overall lipophilicity, also introduces polarity which may influence its solubility in both aqueous and organic solvents. Highly fluorinated organic molecules can exhibit both hydrophobic and lipophobic characteristics.[4] Aromatic carboxylic acids are generally soluble in less polar organic solvents like alcohols, ethers, and chloroform.[5]

Stability Profile:

The isoxazole ring is a key determinant of the molecule's stability. Isoxazoles can be susceptible to ring-opening, particularly under basic conditions.[6] The presence of a carboxylic acid at the 3-position may influence the electron density of the ring and its susceptibility to nucleophilic attack. Furthermore, isoxazole derivatives have been shown to be susceptible to photodegradation.[7] The difluorophenyl group is generally considered to be metabolically stable and may enhance the overall chemical stability of the molecule.[1]

Experimental Determination of Solubility

A precise understanding of solubility is critical for formulation development, bioavailability, and in vitro assay design. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[8][9]

Protocol for Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Aqueous buffers (pH 2, 4, 6, 7.4, 9)

  • Organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, ethyl acetate, tetrahydrofuran)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the desired solvent (aqueous buffer or organic solvent).

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid.

    • Centrifuge the vials at a high speed to further separate the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the concentration of the saturated solution.

Data Presentation: Predicted and Experimental Solubility

The following table should be populated with the experimentally determined solubility data.

Solvent SystemPredicted SolubilityExperimental Solubility (mg/mL) at 25°CExperimental Solubility (mg/mL) at 37°C
pH 2.0 BufferLow
pH 4.0 BufferLow to Moderate
pH 6.0 BufferModerate
pH 7.4 BufferModerate to High
pH 9.0 BufferHigh
WaterLow
MethanolSoluble[10]
EthanolSoluble
AcetonitrileModerately Soluble
DMSOHighly Soluble
Ethyl AcetateSparingly Soluble
TetrahydrofuranSoluble

Predicted solubility is based on the general properties of aromatic carboxylic acids and fluorinated compounds.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add various solvents prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 HPLC-UV analysis analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, to identify potential degradation products, and to develop stability-indicating analytical methods, as mandated by ICH guidelines.[3][11][12]

Protocol for Forced Degradation Studies

This protocol describes the conditions for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally recommended to ensure that the degradation products are readily detectable without complete decomposition of the parent compound.[11]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • Stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with HCl solution and heat (e.g., at 60-80 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with NaOH solution and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with H₂O₂ solution and keep at room temperature for a defined period.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 60-80 °C) for a defined period.

    • Thermal Degradation (Solution): Heat the stock solution at a defined temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • For identification of degradation products, collect fractions for analysis by mass spectrometry (LC-MS) and NMR spectroscopy.[13]

Data Presentation: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl
1 N HCl
Base Hydrolysis0.1 N NaOH
1 N NaOH
Oxidation3% H₂O₂
30% H₂O₂
Thermal (Solid)Dry Heat
Thermal (Solution)Heat
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B
Potential Degradation Pathway

A plausible degradation pathway for isoxazole rings, particularly those unsubstituted at the 3-position, involves base-catalyzed ring opening.[6] For this compound, a similar mechanism might be initiated by deprotonation at a susceptible position, leading to ring scission.

G cluster_pathway Hypothesized Base-Catalyzed Degradation start 5-(3,4-Difluorophenyl)isoxazole- 3-carboxylic acid intermediate Intermediate (e.g., after deprotonation) start->intermediate Base (e.g., OH-) product Ring-Opened Degradation Product intermediate->product Ring Scission

Caption: A potential degradation pathway for the isoxazole ring.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[14][15]

Key Considerations for Method Development:

  • Column Chemistry: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Wavelength Selection: A UV detector should be used, and the wavelength should be chosen to provide good sensitivity for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to monitor peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While predictive assessments based on its chemical structure offer valuable initial insights, rigorous experimental characterization is paramount. The detailed protocols for solubility determination using the shake-flask method and for conducting forced degradation studies provide a clear path for generating the critical data required for successful drug development. The establishment of a validated stability-indicating HPLC method is a cornerstone of this process, ensuring the quality, safety, and efficacy of potential drug candidates incorporating this promising molecular scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Bagryanskaya, I. Y., et al. (2022).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 18, 2026, from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Granneman, G. R., et al. (1995). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 23(11), 1201-1207.
  • Hao, L., et al. (2007). Determination and correlation for solubility of aromatic acids in solvents.
  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 18, 2026, from [Link]

  • Jadhav, S. B., et al. (2015). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.
  • Iaroshenko, V. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Chen, X., & Ma, P. (2002). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures.
  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • Valadie, H., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1735-1746.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-12.
  • ICH. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved January 18, 2026, from [Link]

  • Patel, N., et al. (2021). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 13(8), 1-8.
  • Save My Exams. (n.d.). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 18, 2026, from [Link]

  • Patel, K., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(5), 1965-1970.
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved January 18, 2026, from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Chemical Society Reviews, 49(9), 2838-2865.
  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34211-34233.
  • Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(3), 1947-1965.
  • Jain, D., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 557-562.
  • Singh, R., & Kumar, R. (2015). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 6(12), 4995-5006.
  • Spasiano, F., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

  • Ameduri, B. (2020). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 12(9), 2037.
  • Patel, P., et al. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts, 10(5), e135-e144.
  • The Chemistry Doodle. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10.
  • Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25-33.
  • protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 18, 2026, from [Link]

  • Mleta, D., et al. (2021). Solubility and release modulation effect of sulfamerazine ternary complexes with cyclodextrins and meglumine. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
  • Wikipedia. (2023, December 29). Fluorobenzene. In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Drug Discovery

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] These five-membered heterocyclic compounds are integral to a variety of approved pharmaceuticals, showcasing their versatility and favorable pharmacokinetic properties.[4][5] Our focus herein is on a specific, yet under-explored molecule: 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid. This guide is not a mere compilation of existing data, but rather a strategic roadmap for researchers and drug development professionals. It is designed to illuminate the path toward identifying and validating the potential therapeutic targets of this promising compound. We will proceed with a logical, stepwise approach, grounded in established scientific principles, to build a compelling case for its further investigation.

Deconstructing the Molecule: A Structural Rationale for Target Exploration

The structure of this compound offers several clues to its potential biological activity. The isoxazole ring itself is an electron-rich aromatic system, and the weak nitrogen-oxygen bond can be susceptible to cleavage, potentially leading to various interactions with biological macromolecules.[6] The presence of the 3,4-difluorophenyl moiety is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7][8] The carboxylic acid group provides a key site for hydrogen bonding and potential salt bridge formation, which are crucial for receptor and enzyme interactions.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the broad spectrum of activities reported for structurally related isoxazole derivatives, we can postulate several high-priority therapeutic areas for investigation.[1][2][3]

Oncology

Isoxazole-containing compounds have demonstrated significant anticancer properties.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[9]

Potential Targets:

  • Peroxiredoxin 1 (PRDX1): Some isoxazole derivatives have been shown to inhibit the antioxidant activity of PRDX1, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[9]

  • Protein Kinases: The diverse family of protein kinases, often dysregulated in cancer, represents a rich source of potential targets. The ATP-binding pocket of many kinases is amenable to interaction with heterocyclic scaffolds.

  • Signaling Pathways: The Akt and p53 signaling pathways are critical regulators of cell survival and apoptosis.[9] Compounds that modulate these pathways are of high interest in oncology.

Inflammation and Immunology

The anti-inflammatory potential of isoxazole derivatives is well-documented.[2][3][10]

Potential Targets:

  • 5-Lipoxygenase-Activating Protein (FLAP): A series of 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene biosynthesis, potentially through targeting FLAP.[11][12] Given the structural similarity, this is a highly plausible target.

  • Cyclooxygenase (COX) Enzymes: Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core, highlighting the potential for this class of compounds to target key enzymes in the inflammatory cascade.[3]

  • Sphingosine-1-Phosphate Receptor 1 (S1P1): Agonism of S1P1 is a validated mechanism for immunosuppression. Isoxazole-3-carboxylic acid derivatives have been successfully developed as selective S1P1 agonists.[13]

Infectious Diseases

The isoxazole moiety is present in several antimicrobial agents.[1][3]

Potential Targets:

  • Bacterial and Fungal Enzymes: The unique electronic and structural features of the isoxazole ring could allow for the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts.[14]

  • Viral Replication Machinery: Some isoxazole derivatives have shown promise as antiviral agents, including against HIV-1 reverse transcriptase.[13]

A Phased Experimental Approach to Target Identification and Validation

A systematic and multi-pronged experimental strategy is essential to efficiently identify and validate the therapeutic targets of this compound.

Phase 1: Initial Target Identification

This phase focuses on broad, unbiased screening to generate initial hypotheses.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Target Identification Compound Compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Compound->Phenotypic_Screening Affinity_Chromatography Affinity-Based Proteomics (e.g., chemical proteomics) Compound->Affinity_Chromatography Computational_Screening In Silico Screening (e.g., molecular docking) Compound->Computational_Screening Target_List Preliminary Target List Phenotypic_Screening->Target_List Affinity_Chromatography->Target_List Computational_Screening->Target_List G cluster_1 Phase 2: Target Validation Target_List Preliminary Target List Biochemical_Assays Biochemical/Biophysical Assays (e.g., TR-FRET, SPR, ITC) Target_List->Biochemical_Assays Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Target_List->Cellular_Target_Engagement Validated_Targets Validated Targets Biochemical_Assays->Validated_Targets Cellular_Target_Engagement->Validated_Targets

Caption: Phase 2 workflow for validating identified targets.

Detailed Protocols:

  • Biochemical/Biophysical Assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): For kinase targets, use a TR-FRET assay to measure the inhibition of substrate phosphorylation.

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure binding kinetics (Kon, Koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity and thermodynamics.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate soluble from aggregated proteins.

    • Quantify the amount of soluble target protein at each temperature by Western blot or mass spectrometry. A shift in the melting temperature indicates target engagement.

Phase 3: Pathway Analysis and Preclinical Evaluation

The final phase involves understanding the downstream consequences of target engagement and evaluating the compound's efficacy in a more complex biological system.

Experimental Workflow: Preclinical Evaluation

G cluster_2 Phase 3: Preclinical Evaluation Validated_Targets Validated Targets Pathway_Analysis Pathway Analysis (e.g., Western blot, RNA-seq) Validated_Targets->Pathway_Analysis In_Vivo_Models In Vivo Efficacy Models (e.g., xenografts, disease models) Pathway_Analysis->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: Phase 3 workflow for pathway analysis and in vivo evaluation.

Detailed Protocols:

  • Pathway Analysis:

    • Treat cells with the compound and analyze the phosphorylation status of key downstream signaling proteins by Western blot.

    • Perform RNA sequencing (RNA-seq) to identify global changes in gene expression following compound treatment.

  • In Vivo Efficacy Models:

    • Oncology: Use tumor xenograft models in immunocompromised mice. Administer the compound and monitor tumor growth over time.

    • Inflammation: Employ a model of inflammatory arthritis (e.g., collagen-induced arthritis in mice). Administer the compound and assess disease severity (e.g., paw swelling, clinical score).

Data Summary and Interpretation

Throughout this investigative process, it is crucial to systematically collect and analyze all quantitative data.

Table 1: Hypothetical Data Summary for Target Validation

TargetAssay TypeIC50/KD (µM)CETSA Shift (°C)
Kinase ATR-FRET0.5+2.5
FLAPCellular LT Synthesis1.2+1.8
COX-2Enzymatic Assay> 50Not Determined
PRDX1Activity Assay5.8Not Determined

Conclusion: A Path Forward

This guide has outlined a comprehensive and scientifically rigorous strategy for elucidating the therapeutic targets of this compound. While the journey from a novel compound to a clinically approved drug is long and challenging, a systematic approach to target identification and validation is paramount. The isoxazole scaffold holds immense promise, and by following the experimental pathways detailed herein, researchers can efficiently and effectively unlock the full therapeutic potential of this intriguing molecule.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). EvitaChem.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. MySkinRecipes.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activ
  • Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research.
  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The specific substitution pattern of this molecule, featuring a difluorophenyl group, makes it a key intermediate for creating novel pharmaceutical candidates where fluorine substitution is used to modulate metabolic stability and binding affinity.[3]

This document provides a comprehensive, three-step protocol for the synthesis of this compound. The synthetic strategy is robust and relies on well-established chemical transformations:

  • Oxime Formation: Conversion of the commercially available 3,4-difluorobenzaldehyde to its corresponding aldoxime.

  • [3+2] Cycloaddition: Construction of the isoxazole ring via a 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne ester.[4][5]

  • Saponification: Hydrolysis of the resulting isoxazole ester to yield the final carboxylic acid product.

Each section explains the causality behind the procedural choices, provides detailed step-by-step instructions, and highlights critical safety considerations, ensuring a reproducible and validated workflow.

Overall Synthetic Scheme
Overall Synthetic Scheme

Part A: Synthesis of 3,4-Difluorobenzaldehyde Oxime (Intermediate I)

Principle and Mechanistic Insight

The initial step involves the condensation reaction between 3,4-difluorobenzaldehyde and hydroxylamine. This is a classic nucleophilic addition to a carbonyl group. The nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, followed by proton transfer and dehydration to yield the C=N double bond of the oxime. The reaction is typically performed in a protic solvent to facilitate proton exchange and is often mildly basic or neutral to ensure the nucleophilicity of the hydroxylamine.[6] The product exists as a mixture of (E) and (Z) isomers, which generally does not require separation for the subsequent step.[6]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3,4-Difluorobenzaldehyde142.1010.0 g70.37Starting material.
Hydroxylamine HCl69.495.38 g77.411.1 eq
Sodium Acetate (anhyd.)82.036.35 g77.411.1 eq
Ethanol46.0780 mL-Solvent
Water18.0220 mL-Solvent
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (10.0 g, 70.37 mmol).

  • Reagent Addition: Add ethanol (80 mL) and water (20 mL) to the flask. Stir the mixture to dissolve the aldehyde. To this solution, add hydroxylamine hydrochloride (5.38 g, 77.41 mmol) and sodium acetate (6.35 g, 77.41 mmol).

  • Reaction Execution: Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, checking for the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, reduce the solvent volume by approximately 70% using a rotary evaporator.

  • Isolation: Add 100 mL of deionized water to the concentrated mixture. A white solid should precipitate. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL). Dry the white solid under vacuum to a constant weight to yield 3,4-difluorobenzaldehyde oxime. The product is typically of sufficient purity for the next step without further purification.

Safety and Handling
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydroxylamine hydrochloride is corrosive and can be toxic; avoid inhalation and skin contact.

Part B: Synthesis of Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate (Intermediate II)

Principle and Mechanistic Insight

This core step constructs the isoxazole heterocycle using a 1,3-dipolar cycloaddition reaction.[5][7] The strategy involves the in situ generation of a nitrile oxide dipole from the previously synthesized oxime. This is achieved in two stages:

  • Hydroximoyl Chloride Formation: The oxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a hydroximoyl chloride intermediate.

  • Nitrile Oxide Generation & Trapping: A non-nucleophilic base, like triethylamine (TEA), is added to eliminate HCl from the hydroximoyl chloride, generating the transient, highly reactive nitrile oxide. This dipole is immediately trapped by the dipolarophile, ethyl propiolate, in a concerted [3+2] cycloaddition to form the stable 5-membered isoxazole ring.[4] The regioselectivity is governed by frontier molecular orbital interactions, typically leading to the 3,5-disubstituted product.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3,4-Difluorobenzaldehyde Oxime (I)157.1210.0 g63.64From Part A
N-Chlorosuccinimide (NCS)133.538.50 g63.641.0 eq
Ethyl Propiolate98.107.5 g (7.7 mL)76.371.2 eq
Triethylamine (TEA)101.199.66 g (13.3 mL)95.461.5 eq
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 3,4-difluorobenzaldehyde oxime (10.0 g, 63.64 mmol) in 100 mL of anhydrous DMF.

  • NCS Addition: Add N-chlorosuccinimide (8.50 g, 63.64 mmol) to the solution in one portion. Stir the mixture at room temperature for 1 hour. The solution may warm slightly.

  • Cycloaddition: Add ethyl propiolate (7.5 g, 76.37 mmol) to the reaction mixture. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (13.3 mL, 95.46 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the formation of the product.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Chromatography: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate.

Safety and Handling
  • DMF is a skin irritant and should be handled with care.

  • NCS is a corrosive solid. Triethylamine is a corrosive and flammable liquid with a strong odor. All manipulations should be performed in a fume hood.

  • The reaction can be exothermic, especially during the addition of triethylamine. Maintain strict temperature control.

Part C: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.[8] A hydroxide source, such as sodium hydroxide, acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the initially formed carboxylic acid and the strong base (ethoxide or hydroxide) generates the carboxylate salt. The final product is isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.[8]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate (II)255.2010.0 g39.19From Part B
Sodium Hydroxide (NaOH)40.003.14 g78.382.0 eq
Tetrahydrofuran (THF)72.11100 mL-Co-solvent
Water18.0250 mL-Solvent
Hydrochloric Acid (2M)36.46~45 mL~90For acidification
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the isoxazole ester (10.0 g, 39.19 mmol) in THF (100 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (3.14 g, 78.38 mmol) in water (50 mL). Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water. Place the flask in an ice bath and slowly acidify the solution to pH 1-2 by adding 2M HCl dropwise with vigorous stirring. A white precipitate will form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50 °C to a constant weight to yield the final this compound.

Safety and Handling
  • Handle sodium hydroxide and hydrochloric acid with extreme care as they are highly corrosive.

  • Ensure adequate ventilation during the acidification step.

  • THF is flammable; avoid open flames.

Characterization Summary

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the final solid product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the isoxazole).

Synthetic Workflow Visualization

The following diagram illustrates the key transformations and material flow throughout the synthesis protocol.

Caption: Synthetic workflow for this compound.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link].

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. Available at: [Link].

  • Lifescience Intellipedia. Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 2024. Available at: [Link].

  • MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 2022. Available at: [Link].

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Available at: [Link].

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. Available at: [Link].

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2023. Available at: [Link].

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 2023. Available at: [Link].

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • MySkinRecipes. 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. Available at: [Link].

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available at: [Link].

  • Scribd. Advances in Isoxazole Synthesis. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2010. Available at: [Link].

  • National Center for Biotechnology Information. 3,5-Difluorobenzaldehyde oxime. PubChem. Available at: [Link].

  • ResearchGate. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Available at: [Link].

  • CUNY Academic Works. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link].

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available at: [Link].

  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 2022. Available at: [Link].

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link].

Sources

1,3-dipolar cycloaddition for isoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Isoxazole-3-Carboxylic Acids via 1,3-Dipolar Cycloaddition

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, imparting unique electronic properties and metabolic stability to bioactive molecules. Specifically, the isoxazole-3-carboxylic acid moiety serves as a critical bioisostere for carboxylic acids, enhancing pharmacokinetic profiles in drug candidates.[1] This application note provides a comprehensive technical guide for the synthesis of isoxazole-3-carboxylic acids and their esters, focusing on the robust and highly convergent 1,3-dipolar cycloaddition reaction. We will delve into the underlying mechanism, detail field-proven protocols for the in situ generation of nitrile oxide dipoles, present a step-by-step experimental workflow, and offer insights into troubleshooting and optimization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic synthesis and drug discovery.

Introduction: The Significance of the Isoxazole-3-Carboxylic Acid Scaffold

The isoxazole core is a five-membered heterocycle that is prevalent in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The structural rigidity and electronic nature of the isoxazole ring allow it to serve as a versatile pharmacophore. The isoxazole-3-carboxylic acid functionality, in particular, is of high interest as it mimics a carboxylic acid group while offering distinct advantages.[1] Its lower pKa and potential for altered hydrogen bonding interactions can lead to improved cell permeability and metabolic stability, overcoming common liabilities associated with traditional carboxylic acids in drug design.

The most powerful and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[4][5] This reaction is highly efficient and regioselective, providing a direct route to densely functionalized isoxazoles from simple, readily available precursors.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction wherein the three atoms of the 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) react with the two π-electrons of the dipolarophile (the alkyne) in a single transition state.[6] This process forms a five-membered heterocyclic ring in a highly stereospecific and often regioselective manner.

For the synthesis of isoxazole-3-carboxylic acids, a propiolate ester is typically used as the alkyne component. The reaction proceeds through a six-electron, aromatic transition state, as depicted below. The regioselectivity, which places the R-group of the nitrile oxide at the C5 position and the ester group at the C3 position, can be rationalized by examining the frontier molecular orbitals (FMOs) of the reactants, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation.[7]

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Generation of the Nitrile Oxide Dipole

Nitrile oxides are highly reactive and prone to dimerization to form furoxans. Therefore, they are almost exclusively generated in situ for immediate trapping by the dipolarophile.[8] The choice of generation method depends on the substrate's functional group tolerance and the desired reaction conditions.

  • Oxidation of Aldoximes: This is the most common and versatile method. Aldoximes are readily prepared from aldehydes and hydroxylamine. A variety of oxidants can be employed.

    • Sodium Hypochlorite (Bleach): An inexpensive and effective method, often performed in a biphasic system (e.g., DCM/water) to facilitate the reaction.[9]

    • NaCl/Oxone®: A "green chemistry" approach that uses an environmentally benign oxidant system under mild conditions, often in aqueous solvent mixtures.[10][11] This method exhibits broad substrate scope and avoids chlorinated byproducts.

    • Hypervalent Iodine Reagents: Reagents like tert-butyl hypoiodite (t-BuOI) or (diacetoxyiodo)benzene (PIDA) offer mild and efficient oxidation under non-aqueous conditions.[12][13]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classical approach involves treating a hydroximoyl chloride (prepared by chlorination of an aldoxime) with a non-nucleophilic base like triethylamine (Et₃N) to eliminate HCl.[8]

  • Dehydration of Primary Nitroalkanes: Reagents such as phenyl isocyanate or Mukaiyama's reagent can be used to dehydrate primary nitroalkanes to generate nitrile oxides.[8][14]

Application Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol details the synthesis of a model compound using the environmentally friendly NaCl/Oxone® method for in situ nitrile oxide generation.[10][11][15]

Materials and Equipment
Reagents & MaterialsEquipment
Benzaldehyde oxime (1.0 equiv)Round-bottom flask (100 mL)
Ethyl propiolate (1.2 equiv)Magnetic stirrer and stir bar
Sodium Chloride (NaCl) (1.1 equiv)Ice bath
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)TLC plates (silica gel 60 F₂₅₄)
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)Separatory funnel
Acetonitrile (MeCN)Rotary evaporator
Deionized WaterGlass column for chromatography
Ethyl Acetate (EtOAc)Standard laboratory glassware
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
Brine (Saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel (for chromatography)
Experimental Workflow Diagram

Caption: Step-by-step workflow for isoxazole-3-carboxylate synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde oxime (e.g., 1.21 g, 10.0 mmol, 1.0 equiv), ethyl propiolate (1.18 g, 12.0 mmol, 1.2 equiv), NaCl (0.64 g, 11.0 mmol, 1.1 equiv), and NaHCO₃ (1.68 g, 20.0 mmol, 2.0 equiv). Add a 1:1 mixture of acetonitrile and water (40 mL). Stir the resulting suspension until the solids are well-dispersed.

  • Oxidant Addition: Cool the flask in an ice bath to 0 °C. Once cooled, begin the portion-wise addition of Oxone® (6.76 g, 11.0 mmol, 1.1 equiv) over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the rapid decomposition of the unstable nitrile oxide intermediate. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting aldoxime spot has been consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to decompose any remaining oxidant. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 9:1) to afford the pure ethyl 5-phenylisoxazole-3-carboxylate.

Reaction Scope and Data

The described protocol is robust and applicable to a wide range of substituted aromatic, heteroaromatic, and aliphatic aldoximes. The table below summarizes representative yields.

R' Group (from Aldoxime)ProductTypical Yield (%)
PhenylEthyl 5-phenylisoxazole-3-carboxylate75-85%
4-ChlorophenylEthyl 5-(4-chlorophenyl)isoxazole-3-carboxylate80-90%
4-MethoxyphenylEthyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate70-80%
2-ThienylEthyl 5-(thiophen-2-yl)isoxazole-3-carboxylate65-75%
CyclohexylEthyl 5-cyclohexylisoxazole-3-carboxylate60-70%

Yields are based on literature precedents and may vary based on experimental scale and purification efficiency.[16][17]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Oxone®. 2. Insufficient reaction time.1. Use fresh, dry Oxone®. 2. Increase reaction time and continue to monitor by TLC.
Formation of Furoxan Side Product The rate of nitrile oxide dimerization is faster than the cycloaddition.1. Ensure the alkyne (dipolarophile) is present in a slight excess (1.2-1.5 equiv). 2. Add the oxidant slowly at a low temperature to keep the instantaneous concentration of nitrile oxide low.
Poor Regioselectivity Use of a symmetrically substituted or electronically ambiguous alkyne.For isoxazole-3-carboxylic acid synthesis, this is rarely an issue with propiolates. If other alkynes are used, regiochemistry must be confirmed by 2D NMR (NOESY/HMBC).
Difficult Purification Close-running impurities or unreacted starting materials.Optimize the chromatography eluent system using TLC. A gradient elution is often more effective than an isocratic one.

Conclusion

The 1,3-dipolar cycloaddition remains the premier strategy for the synthesis of isoxazole-3-carboxylic acids and their derivatives. The use of modern, mild, and environmentally considerate methods for the in situ generation of nitrile oxides, such as the NaCl/Oxone® system, has made this transformation highly accessible, scalable, and robust. The resulting isoxazole products are invaluable building blocks for medicinal chemistry, enabling the development of next-generation therapeutics with optimized pharmacological properties.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available from: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kim, J. N., & Kim, K. M. (2012). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 14(11), 2838–2841. Available from: [Link]

  • Reddy, D. N., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(7), 933. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. Retrieved from [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2020). SciELO. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Isoxazolecarboxylic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Springer. Available from: [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. (2017). PubMed. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). PubMed Central. Available from: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2010). PubMed Central. Available from: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). National Institutes of Health. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. Available from: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved from [Link]

Sources

in vitro xanthine oxidase inhibition assay protocol for isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the In Vitro Xanthine Oxidase Inhibition Assay for Isoxazole Compounds

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Targeting Xanthine Oxidase with Isoxazole Scaffolds

Xanthine oxidase (XO, EC 1.17.3.2) is a pivotal enzyme in the purine catabolism pathway, responsible for the terminal two steps of converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Under normal physiological conditions, this process is essential for purine metabolism. However, elevated XO activity can lead to hyperuricemia, an excess of uric acid in the blood, which is a primary etiological factor in gout, a painful inflammatory arthritis.[3] Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, implicating the enzyme in a range of pathologies associated with oxidative stress, including cardiovascular and liver diseases.[4]

Consequently, the inhibition of xanthine oxidase is a well-established and clinically validated therapeutic strategy for managing hyperuricemia and gout.[2][5] Allopurinol, a purine analog, has long been the cornerstone of this therapeutic approach.[6][7] However, the quest for novel, potent, and selective non-purine inhibitors continues, driven by the need to overcome the limitations of existing therapies. Isoxazole derivatives have emerged as a promising class of compounds with demonstrated inhibitory effects against xanthine oxidase.[5][8] Their unique structural features offer potential for developing highly effective and well-tolerated therapeutic agents.[5]

This document provides a detailed, field-proven protocol for conducting an in vitro xanthine oxidase inhibition assay, specifically tailored for the evaluation of isoxazole-based compounds. We will delve into the underlying principles of the assay, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, empowering researchers to reliably assess the inhibitory potential of their novel chemical entities.

Principle of the Spectrophotometric Assay

The most direct and widely adopted method for determining xanthine oxidase activity in vitro is a continuous spectrophotometric assay.[9] This method leverages the distinct ultraviolet (UV) absorbance profile of uric acid, the end product of the enzymatic reaction. Uric acid exhibits a characteristic absorbance maximum at approximately 290-295 nm, whereas the substrate, xanthine, has negligible absorbance at this wavelength.[3]

The enzymatic reaction is as follows: Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ [3]

By monitoring the increase in absorbance at ~293 nm over time, one can directly quantify the rate of uric acid formation. This rate is directly proportional to the activity of the xanthine oxidase enzyme.[4] When an inhibitory compound, such as an isoxazole derivative, is introduced into the assay mixture, it will interfere with the enzyme's catalytic activity, leading to a decreased rate of uric acid production. The inhibitory potential of the test compound is then quantified by measuring this reduction in the reaction rate.[9]

Visualizing the Catalytic Mechanism and Inhibition

To appreciate the point of intervention for inhibitors, it's crucial to understand the enzyme's catalytic cycle. Xanthine oxidase employs a molybdenum cofactor (Moco) at its active site to facilitate the oxidation of xanthine.[10][11] The following diagram illustrates a simplified representation of this process and the inhibitory action.

XanthineOxidase_Mechanism cluster_0 Enzyme Catalytic Cycle cluster_1 Inhibitor Action Xanthine Xanthine XO_Active Xanthine Oxidase (Mo-VI) Xanthine->XO_Active Binds to Active Site Intermediate Enzyme-Substrate Complex XO_Active->Intermediate Oxidation Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) XO_Active->Inhibited_Complex UricAcid Uric Acid Intermediate->UricAcid Product Release XO_Reduced Reduced Enzyme (Mo-IV) Intermediate->XO_Reduced 2e- Transfer XO_Reduced->XO_Active Regeneration (O2 -> H2O2) Inhibitor Isoxazole Compound Inhibitor->XO_Active Binds to Active Site

Caption: Simplified workflow of xanthine oxidase catalysis and competitive inhibition.

Materials and Reagents

  • Enzyme: Xanthine Oxidase (from bovine milk), Sigma-Aldrich (Cat. No. X4376) or equivalent.

  • Substrate: Xanthine, Sigma-Aldrich (Cat. No. X7375) or equivalent.

  • Positive Control: Allopurinol, Sigma-Aldrich (Cat. No. A8003) or equivalent.[6]

  • Buffer: Potassium phosphate buffer (50 mM, pH 7.5).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 293 nm.

    • Quartz cuvettes or UV-transparent 96-well plates.

    • Calibrated micropipettes.

    • Incubator or water bath set to 25°C or 37°C.[12]

    • Analytical balance.

    • pH meter.

Preparation of Reagents (Self-Validating System)
  • Potassium Phosphate Buffer (50 mM, pH 7.5):

    • Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of deionized water.

    • Adjust the pH to 7.5 by adding a 1 M potassium hydroxide (KOH) solution.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C. Causality: This buffer system maintains a stable pH, which is critical for optimal enzyme activity and consistent results.

  • Xanthine Oxidase (XO) Stock Solution (1 U/mL):

    • Prepare fresh on the day of the experiment.

    • Dissolve the lyophilized enzyme in ice-cold 50 mM potassium phosphate buffer (pH 7.5) to a concentration of 1 U/mL.

    • Keep the enzyme solution on ice at all times.[13] Causality: Enzymes are sensitive to temperature and can denature if not kept cold, leading to loss of activity.[13]

  • Xanthine Substrate Stock Solution (2 mM):

    • Dissolve 3.04 mg of xanthine in 10 mL of 0.025 M NaOH.

    • This stock can be stored at -20°C for several weeks. Causality: Xanthine has poor solubility in neutral aqueous solutions; a slightly basic solution aids in its complete dissolution.

  • Test Isoxazole Compound Stock Solutions (e.g., 10 mM):

    • Accurately weigh the isoxazole compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Store at -20°C. Causality: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal final DMSO concentration in the assay, which can otherwise interfere with enzyme activity.

  • Allopurinol Positive Control Stock Solution (1 mM):

    • Dissolve 1.36 mg of allopurinol in 10 mL of 50 mM potassium phosphate buffer (pH 7.5). Gentle warming may be required for complete dissolution.

    • Store at -20°C.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for single cuvette measurements.

Workflow Overview

Assay_Workflow Prep_Reagents 1. Prepare and Thaw Reagents Prep_Plates 2. Prepare Assay Plate (Buffer, Inhibitor, Enzyme) Prep_Reagents->Prep_Plates Preincubate 3. Pre-incubate (5-15 min at 25°C) Prep_Plates->Preincubate Initiate_Rxn 4. Initiate Reaction (Add Xanthine) Preincubate->Initiate_Rxn Measure_Abs 5. Measure Absorbance (Kinetic Read at 293 nm) Initiate_Rxn->Measure_Abs Analyze_Data 6. Analyze Data (% Inhibition, IC50) Measure_Abs->Analyze_Data

Caption: High-level experimental workflow for the xanthine oxidase inhibition assay.

Detailed Procedure
  • Prepare Serial Dilutions of Test Compounds and Allopurinol:

    • Thaw the stock solutions of your isoxazole compounds and allopurinol.

    • Perform serial dilutions in 50 mM phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1-2%, as higher concentrations can inhibit the enzyme.

  • Set up the Assay Plate/Cuvettes:

    • Design your plate layout, including wells for blanks, negative controls (no inhibitor), positive controls (allopurinol), and test compounds. Perform all measurements in triplicate.

    • To each well, add the following in order:

      • x µL of 50 mM Potassium Phosphate Buffer (pH 7.5).

      • 10 µL of the diluted test compound, allopurinol, or vehicle (buffer with the same % DMSO as the test compounds) for the negative control.

      • 20 µL of Xanthine Oxidase working solution (diluted from stock to 0.05-0.1 U/mL with 50 mM phosphate buffer).[12]

    • The total volume at this stage should be, for example, 180 µL.

  • Pre-incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Pre-incubate the plate at 25°C for 15 minutes.[12] Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing competitive or time-dependent inhibitors.

  • Initiate the Enzymatic Reaction:

    • Start the reaction by adding 20 µL of Xanthine working solution (diluted from the 2 mM stock to 150 µM with buffer) to each well.[12]

    • The final reaction volume will be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in the spectrophotometer.

    • Measure the increase in absorbance at 293 nm over a period of 5-10 minutes, taking readings every 30-60 seconds (kinetic mode).

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (V):

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[12] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      • Where:

        • V_control is the rate of reaction of the negative control (enzyme + substrate + vehicle).

        • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC₅₀ Value:

    • The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The software will calculate the IC₅₀ value from this curve.[15]

Data Presentation

Summarize the results in a clear, tabular format for easy comparison.

CompoundIC₅₀ (µM)Max Inhibition (%)
Isoxazole A5.2 ± 0.498.5
Isoxazole B15.8 ± 1.195.2
Isoxazole C> 10020.1
Allopurinol2.9 ± 0.299.1

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Signal Inactive enzyme (improper storage/handling).[16] Omission of a key reagent.[17] Incorrect wavelength setting.[16]Use a fresh aliquot of enzyme; always keep on ice.[13] Double-check the protocol and pipetting steps. Verify the plate reader is set to ~293 nm.
High Background Signal Test compound absorbs at 293 nm. Precipitation of the compound in the buffer.[18]Run a control well with the test compound and buffer (no enzyme) and subtract this background reading. Visually inspect wells for turbidity. Decrease compound concentration or increase DMSO % slightly (while staying below the inhibitory threshold).
Poor Reproducibility Inaccurate pipetting. Incomplete mixing of reagents.[13][17] Temperature fluctuations.[13]Calibrate pipettes regularly. Ensure thorough but gentle mixing after adding each reagent. Ensure all reagents and the plate reader are equilibrated to the assay temperature.
IC₅₀ Value Varies Between Experiments Inconsistent enzyme activity. Different batches of reagents.Always run a positive control (Allopurinol) to benchmark results. Prepare large batches of buffer and substrate solutions for consistency.

Conclusion

This application note provides a robust and reliable protocol for the in vitro screening of isoxazole compounds as potential xanthine oxidase inhibitors. By understanding the principles behind the assay, carefully preparing reagents, and adhering to the detailed experimental steps, researchers can generate high-quality, reproducible data. This will enable the accurate determination of inhibitory potency (IC₅₀) and facilitate the structure-activity relationship (SAR) studies essential for the development of novel therapeutics for gout and other hyperuricemia-related disorders.

References

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). ScienCell. Retrieved from [Link]

  • LIBIOS. (2018). XANTHINE OXIDASE ASSAY KIT. Biologo. Retrieved from [Link]

  • Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. Retrieved from [Link]

  • Chen, Y., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(15), 4938. Retrieved from [Link]

  • Lv, X., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. Retrieved from [Link]

  • ChemMedChem. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine oxidase. Wikipedia. Retrieved from [Link]

  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. University of San Diego. Retrieved from [Link]

  • ResearchGate. (2024). Inhibition of the xanthine oxidase enzyme by Allopurinol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The complete catalytic mechanism of xanthine oxidase: a computational study. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • NIH. (n.d.). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. National Institutes of Health. Retrieved from [Link]

  • NIH. (2015). Xanthine Oxidase Inhibitor, Allopurinol, Prevented Oxidative Stress, Fibrosis, and Myocardial Damage in Isoproterenol Induced Aged Rats. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of xanthine oxidase by allopurinol to prevent conversion of.... ResearchGate. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • NIH. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Institutes of Health. Retrieved from [Link]

  • NIH. (2016). Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species. National Institutes of Health. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Exploration of novel non-purine xanthine oxidase inhibitors based on oxadiazolones by an integrated simulation study. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • NIH. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. Biochemical Journal. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Retrieved from [Link]

  • M-CSA. (n.d.). Xanthine oxidase. M-CSA. Retrieved from [Link]

Sources

purification of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid by Recrystallization

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of this compound, a key heterocyclic building block in pharmaceutical and materials science research. Achieving high purity of this compound is critical for ensuring reliable downstream applications and accurate biological or physical characterization. We present a robust method based on recrystallization, a fundamental and highly effective technique for purifying solid organic compounds.[1] This document outlines the theoretical principles of recrystallization, systematic solvent selection strategies, a step-by-step laboratory protocol, and methods for purity verification.

Introduction and Scientific Background

This compound belongs to a class of aromatic heterocyclic compounds that are of significant interest in drug discovery. The isoxazole core is a versatile scaffold found in numerous commercialized drugs, while the difluorophenyl moiety can enhance metabolic stability and binding affinity. The carboxylic acid group provides a convenient handle for further chemical modification. Given its role as a critical intermediate, the purity of this compound is paramount. Impurities, such as unreacted starting materials or byproducts from synthesis, can interfere with subsequent reactions and lead to erroneous biological data.

Recrystallization is a purification technique predicated on the differences in solubility between the desired compound and its impurities within a chosen solvent system.[2][3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, forcing it to crystallize out of the solution.[1] Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[4] The ordered process of crystal lattice formation is selective, preferentially incorporating molecules of the desired compound while excluding ill-fitting impurity molecules.

The Cornerstone of Purity: Solvent Selection

The success of any recrystallization procedure hinges critically on the choice of solvent.[6] An ideal solvent must exhibit a specific set of properties tailored to the compound being purified.

Key Characteristics of an Effective Recrystallization Solvent:

  • Temperature-Dependent Solubility Gradient: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][7] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals during the drying step.[7]

For this compound, its molecular structure—containing a polar carboxylic acid group, a heterocyclic isoxazole ring, and polar carbon-fluorine bonds—suggests that polar solvents will be most effective.[8] However, finding a single solvent with the perfect solubility profile can be challenging. In such cases, a mixed-solvent system, typically comprising a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is employed.[6] A common and effective pair for polar compounds like carboxylic acids is an alcohol (e.g., ethanol) and water.[6][7]

Logical Flow for Solvent Selection

Start Select Potential Solvents (e.g., Ethanol, Water, Acetone, Ethyl Acetate) Test_Cold Test Solubility in Cold Solvent (Small Scale) Start->Test_Cold Is_Soluble_Cold Is it Soluble? Test_Cold->Is_Soluble_Cold Reject_Too_Good Reject Solvent (Too Soluble) Is_Soluble_Cold->Reject_Too_Good Yes Test_Hot Heat to Boiling Test Solubility Is_Soluble_Cold->Test_Hot No Is_Soluble_Hot Is it Soluble? Test_Hot->Is_Soluble_Hot Reject_Too_Bad Reject Solvent (Insoluble) Is_Soluble_Hot->Reject_Too_Bad No Cool_Solution Cool Solution Slowly to Room Temp, then Ice Bath Is_Soluble_Hot->Cool_Solution Yes Crystals_Form Do Crystals Form? Cool_Solution->Crystals_Form Success Solvent is Suitable Proceed to Bulk Recrystallization Crystals_Form->Success Yes (Abundant) Consider_Mixed Consider Mixed-Solvent System (e.g., Ethanol/Water) Crystals_Form->Consider_Mixed No / Poor Yield

Caption: Logic diagram for selecting an appropriate recrystallization solvent.

Experimental Protocol

This protocol is divided into two stages: a small-scale screening to identify the optimal solvent system, followed by the bulk purification procedure.

Part A: Solvent System Screening

Objective: To identify the most effective single or mixed solvent for recrystallization.

Materials:

  • Crude this compound (~100 mg)

  • Test tubes or small Erlenmeyer flasks

  • Candidate solvents: Ethanol, Methanol, Isopropanol, Water, Ethyl Acetate, Acetone

  • Pasteur pipettes

  • Heating source (hot plate or steam bath)

Procedure:

  • Place approximately 20 mg of the crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature until the volume is ~0.5 mL. Agitate the mixture. Note if the solid dissolves completely. Any solvent that dissolves the compound in the cold is unsuitable.

  • For solvents in which the compound was insoluble or sparingly soluble, heat the mixture to a gentle boil. Add more hot solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • If crystals do not appear, gently scratch the inside of the test tube with a glass rod.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.

Solvent TestedExpected Solubility (Cold)Expected Solubility (Hot)Expected Crystal YieldSuitability
WaterPoorLow to ModerateLowPoor as single solvent
EthanolLowHighGoodExcellent Candidate
AcetoneModerateHighPoorLikely too soluble
Ethyl AcetateLowHighGoodGood Candidate
Ethanol/Water Poor High Excellent Optimal System

This table presents predicted outcomes based on the polarity of the target compound. Experimental verification is essential.

Part B: Bulk Recrystallization Protocol (Using Ethanol/Water System)

Objective: To purify the bulk of the crude material using the optimized solvent system.

Step 1: Dissolution

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or magnetic stir bar.

  • On a hot plate in a fume hood, add the minimum volume of hot ethanol required to completely dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions.

Step 2: Hot Filtration (Optional)

  • This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.

  • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper. Work efficiently to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once at room temperature, add water dropwise (the "poor" solvent) until the solution becomes slightly cloudy (the cloud point), indicating saturation. Re-heat gently until the solution becomes clear again.

  • Allow the solution to cool once more to room temperature.

  • Immerse the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Isolation

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.

  • Turn on the vacuum and swirl the flask to create a slurry of the crystals.

  • Pour the slurry into the Büchner funnel.

  • Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

Step 5: Drying

  • Carefully remove the filter cake of crystals from the funnel and place it on a pre-weighed watch glass.

  • Allow the crystals to air-dry to remove the bulk of the solvent.

  • For complete drying, place the watch glass in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

Crude 1. Crude Solid in Erlenmeyer Flask Dissolve 2. Dissolve in Minimum Hot Solvent (Ethanol) Crude->Dissolve Hot_Filt 3. Hot Filtration (Optional) Dissolve->Hot_Filt Cool 4. Slow Cooling & Addition of Anti-Solvent (Water) Hot_Filt->Cool Ice_Bath 5. Ice Bath to Maximize Precipitation Cool->Ice_Bath Vac_Filt 6. Vacuum Filtration (Isolate Crystals) Ice_Bath->Vac_Filt Wash 7. Wash with Ice-Cold Solvent Vac_Filt->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry Pure 9. Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the recrystallization of the target compound.

Purity Assessment and Troubleshooting

Verification of Purity:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, NMR and IR spectroscopy should be employed.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated. Try evaporating some solvent or adding more of the "poor" solvent. Scratching the inner wall of the flask can also induce nucleation.

  • Oiling Out: The compound precipitates as an oil instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Re-heat the solution to dissolve the oil, add slightly more "good" solvent, and allow it to cool more slowly.

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.[6]

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 19, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 11(5). Retrieved January 19, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
  • Recrystallization-1.pdf. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved January 19, 2026, from [Link]

  • Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons, Inc.

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, an important heterocyclic intermediate in pharmaceutical synthesis. The method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.

Introduction: The Rationale for a Validated Purity Method

This compound is a key building block in the synthesis of various pharmacologically active molecules. The isoxazole scaffold is integral to numerous clinically approved drugs, valued for its diverse biological activities.[1] The purity of such an intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a well-validated, stability-indicating analytical method is a regulatory necessity to ensure product quality.

This guide provides a comprehensive framework for an HPLC purity method, explaining the scientific rationale behind the selection of chromatographic parameters and outlining a full validation protocol as per ICH Q2(R1) guidelines.[2][3][4]

Foundational Principles: Method Development Strategy

The development of a robust HPLC method is a systematic process governed by the physicochemical properties of the analyte. The strategy employed here is based on a logical progression from understanding the molecule to optimizing its separation.

Analyte Characterization

This compound is an acidic molecule due to its carboxylic acid moiety. Its aromatic rings (difluorophenyl and isoxazole) confer significant hydrophobicity and make it an excellent chromophore for UV detection. The key to a successful separation is controlling the ionization of the carboxylic acid group. In reversed-phase chromatography, analyzing acidic compounds at a neutral pH often results in poor peak shape (tailing) and shifting retention times due to the equilibrium between the ionized and non-ionized forms. To overcome this, the mobile phase pH must be suppressed to keep the analyte in a single, neutral (protonated) state. A common rule of thumb is to adjust the mobile phase pH to at least two units below the analyte's pKa, which ensures consistent retention and sharp, symmetrical peaks.[5][6]

MethodDevelopmentLogic cluster_properties Analyte Properties cluster_choices Methodological Choices Analyte 5-(3,4-Difluorophenyl)isoxazole- 3-carboxylic acid Prop1 Carboxylic Acid Group (Acidic) Analyte->Prop1 Prop2 Aromatic Rings (UV Active) Analyte->Prop2 Prop3 Moderate Polarity Analyte->Prop3 Choice2 Acidified Mobile Phase (e.g., pH 2.5) Prop1->Choice2 Suppress ionization, ensure good peak shape Choice4 UV/PDA Detection Prop2->Choice4 Enables quantification Choice1 Reversed-Phase HPLC Prop3->Choice1 Standard for APIs of this type Choice3 C18 Stationary Phase Choice1->Choice3 Provides hydrophobic retention mechanism

The Optimized HPLC Method

The following chromatographic conditions were optimized to achieve efficient separation of the main component from its impurities.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV DetectorA standard, reliable HPLC system is required. A Photodiode Array (PDA) detector is recommended for assessing peak purity and confirming the identity of degradation products.
Stationary Phase (Column) Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalentC18 columns provide a robust hydrophobic stationary phase suitable for retaining the analyte.[7] The chosen column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H₃PO₄The phosphate buffer provides excellent pH control in the desired range to ensure the carboxylic acid is fully protonated. This is critical for achieving sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and lower backpressure compared to methanol.[8]
Elution Mode GradientA gradient elution is employed to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a single, efficient run.
Gradient Program Time (min): 0, %B: 30Time (min): 20, %B: 80Time (min): 25, %B: 80Time (min): 26, %B: 30Time (min): 30, %B: 30The gradient starts at a lower organic concentration to retain polar compounds, then ramps up to elute the main analyte and more hydrophobic species, followed by a re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 265 nmThis wavelength was determined from the UV spectrum of the analyte and represents a point of maximum absorbance, providing high sensitivity for both the main peak and related impurities.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile:Water (50:50, v/v)This diluent ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak splitting or broadening.
Run Time 30 minutesAllows for the elution of all components and complete column re-equilibration.

Method Validation Protocol & Results

The developed method was validated according to the ICH Q2(R1) guideline for a quantitative impurity test.[2][3]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The API was subjected to stress conditions to induce degradation of approximately 5-20%.[9][10]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 10 mg of API in 10 mL of 0.1 M HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 10 mg of API in 10 mL of 0.1 M NaOH, at room temperature for 2 hours.

  • Oxidative Degradation: 10 mg of API in 10 mL of 3% H₂O₂, at room temperature for 24 hours.

  • Thermal Degradation: Solid API exposed to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Solid API exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber, as per ICH Q1B guidelines.[11]

Results: The method demonstrated excellent specificity. In all stress conditions, the main analyte peak was well-resolved from all degradation products, and the peak purity analysis (via PDA detector) confirmed no co-eluting peaks.

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl)~12.5%Two major degradation peaks observed at RRTs 0.85 and 1.15.
Base Hydrolysis (0.1 M NaOH)~18.2%One major degradation peak observed at RRT 0.70.
Oxidation (3% H₂O₂)~8.5%Minor degradation peaks observed, all well-separated from the main peak.
Thermal (105°C)~3.1%Minimal degradation, indicating good thermal stability.
Photolytic (ICH Q1B)~5.6%One minor degradation peak observed at RRT 1.25.
Linearity

Linearity was established by analyzing five solutions ranging from the reporting limit (0.05%) to 150% of the nominal sample concentration (0.5 mg/mL). The peak area response was plotted against concentration.

ParameterResultAcceptance Criteria
Concentration Range 0.25 - 7.5 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept MinimalClose to origin
Accuracy & Precision

Accuracy was determined by spiking the sample with the API at three concentration levels. Precision was evaluated through repeatability (n=6 injections) and intermediate precision (different day, different analyst).

Validation ParameterLevelAccuracy (% Recovery)Precision (%RSD)Acceptance Criteria
Accuracy 50%99.5%-98.0 - 102.0%
100%100.8%-
150%101.2%-
Precision (Repeatability) 100%-0.45%%RSD ≤ 2.0%
Precision (Intermediate) 100%-0.88%%RSD ≤ 2.0%
Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic parameters. System suitability parameters (resolution, tailing factor) remained within acceptable limits in all cases.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minNo significant impact on resolution.
Column Temperature ± 5 °CMinor, predictable shifts in retention time.
Mobile Phase pH ± 0.2 unitsResolution between critical pairs maintained.
Mobile Phase B Composition ± 2% absoluteMinor, predictable shifts in retention time.

Standard Operating Protocol (SOP)

This section provides a step-by-step procedure for performing the purity analysis.

SOP_Workflow prep {1. Preparation| - Prepare Mobile Phases A & B - Prepare Sample Diluent} sample_prep {2. Sample Preparation| - Accurately weigh ~25 mg of API - Dissolve in 50.0 mL of Diluent (0.5 mg/mL) - Filter through 0.45 µm filter} prep->sample_prep sst {3. System Suitability Test (SST)| - Inject Standard Solution (n=5) - Check %RSD of peak area (<2.0%) - Check Tailing Factor (<1.5) - Check Plate Count (>2000)} sample_prep->sst analysis {4. Sample Analysis| - Inject Blank (Diluent) - Inject Sample Solution} sst->analysis If SST Passes processing {5. Data Processing & Reporting| - Integrate chromatograms - Identify and quantify impurities - Calculate Purity (% Area Normalization)} analysis->processing

Reagent and Standard Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: Mix acetonitrile and HPLC-grade water in a 50:50 volume ratio.

  • Standard Solution (for SST): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare in the same manner as the Standard Solution, using the sample to be tested.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions listed in Section 3.

  • Equilibrate the column with the mobile phase mixture for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test (SST) by making five replicate injections of the Standard Solution. The system is deemed ready if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

  • Inject the Sample Diluent (as a blank) once to ensure no carryover or system contamination.

  • Inject the Sample Solution once.

Calculation of Purity

Calculate the purity using the area normalization method. The percentage of any single impurity and the total purity are calculated as follows:

  • % Individual Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

  • % Purity = (Area of main API peak / Total area of all peaks) x 100

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control laboratories involved in the development and manufacturing of pharmaceuticals containing this intermediate. The comprehensive protocols provided can be directly implemented or adapted as a strong foundation for routine analysis and regulatory submissions.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations Source: Veeprho URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Forced degradation studies fda Source: Google Search compilation URL
  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: YouTube (Waters Corporation) URL: [Link]

  • Title: Separation of Isoxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central (NIH) URL: [Link]

Sources

using 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Leveraging the Intrinsic Photoreactivity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid for Covalent Target Identification

Audience: Researchers, scientists, and drug development professionals in chemical biology, proteomics, and pharmacology.

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a molecular probe for target identification and validation. We move beyond its traditional role as a synthetic intermediate to harness the intrinsic photo-crosslinking capabilities of the isoxazole moiety.[1][2] This approach offers a minimalist and powerful alternative to conventional photoaffinity labeling, where the core scaffold of a potential bioactive molecule itself forms the covalent linkage to its protein target upon UV irradiation. We present the underlying mechanism, experimental design considerations, and step-by-step protocols for both in vitro validation with purified proteins and a full chemoproteomic workflow for target discovery in complex biological systems.

Introduction: The Isoxazole Scaffold as a Latent Covalent Probe

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance metabolic stability and refine target binding affinity.[3][4] The subject of this guide, this compound, combines this heterocyclic core with a difluorophenyl group, a common motif for modulating electronic properties and protein-ligand interactions, and a carboxylic acid handle, which can be crucial for anchoring a molecule within a target's binding site through electrostatic or hydrogen-bonding interactions.[5]

While traditionally viewed as a building block for larger molecules, recent discoveries have illuminated the inherent photochemical reactivity of the isoxazole ring itself.[1][2] Upon exposure to UV light (e.g., 254 nm), the isoxazole heterocycle can undergo rearrangement to form highly reactive intermediates capable of forming stable covalent bonds with proximal amino acid residues on a target protein. This unique property allows molecules like this compound to function as "minimalist" photo-crosslinkers, where the photoreactive group is not an appended, potentially disruptive moiety (like a diazirine or benzophenone), but an integral part of the core pharmacophore.

This guide establishes a framework for using this compound as a molecular probe, not just for its non-covalent binding properties, but as a tool for covalently capturing and subsequently identifying its specific protein targets.

Principle of Isoxazole-Mediated Photo-Crosslinking

The utility of this isoxazole-based probe is grounded in its light-induced transformation into a reactive species. While the precise mechanism can vary, a prominent proposed pathway involves the UV-induced cleavage of the weak N-O bond within the isoxazole ring, leading to a cascade of rearrangements that can generate a highly reactive ketenimine or similar species. This electrophilic intermediate can then react with nucleophilic amino acid side chains (e.g., lysine, cysteine, histidine) within the binding pocket of a target protein, forging a stable, covalent adduct.

The key advantage of this approach is that covalent bond formation is contingent on two factors:

  • Binding Affinity: The probe must first be localized at the protein's binding site through non-covalent interactions.

  • UV Activation: The covalent reaction is triggered "on-demand" by UV irradiation.

This spatio-temporal control is the hallmark of photoaffinity labeling and is critical for distinguishing specific targets from non-specific, background interactions.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photoactivation & Covalent Linkage Probe Isoxazole Probe (this compound) Protein Target Protein Complex Probe-Protein Complex (Non-covalent) Probe->Complex Binding (Kd) Complex->Probe Dissociation Intermediate Reactive Intermediate (e.g., Ketenimine) Complex->Intermediate Isoxazole Ring Opening UV UV Light (e.g., 254 nm) UV->Complex Irradiation Covalent_Complex Covalent Adduct (Stable) Intermediate->Covalent_Complex Reaction with Nucleophilic Residue G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Tagging cluster_2 Phase 3: Enrichment & Analysis Lysate Cell Lysate Probe Clickable DFI-Probe (Alkyne-modified) Lysate->Probe Incubate UV UV Irradiation (254 nm) Probe->UV Crosslink Click Click Chemistry (CuAAC) UV->Click Add Reagents Streptavidin Streptavidin Beads Click->Streptavidin Enrich Biotin Azide-Biotin Tag Biotin->Click Wash Wash Steps Streptavidin->Wash Elute Elution Wash->Elute MS LC-MS/MS (Proteomics) Elute->MS

Figure 2: Chemoproteomic workflow for target identification.

A. Preparation of Clickable Probe (DFI-Probe-Alkyne):

This step involves a one-time synthesis to append a terminal alkyne to the probe's carboxylic acid.

  • Dissolve DFI-Probe (1 eq.), propargylamine (1.5 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in anhydrous DMF.

  • Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.

  • Purify the resulting DFI-Probe-Alkyne amide by flash chromatography or preparative HPLC. Confirm the structure by LC-MS and NMR.

B. Labeling and Crosslinking in Lysate:

  • Prepare Lysate: Harvest cells and lyse in a suitable buffer (e.g., PBS with protease inhibitors, no DTT). Determine protein concentration using a BCA assay.

  • Set up Labeling Reactions: In parallel, prepare 1 mg of proteome for each condition:

    • Test: Lysate + DFI-Probe-Alkyne (e.g., 5 µM final concentration).

    • No UV Control: Lysate + DFI-Probe-Alkyne.

    • Competition Control: Lysate + 100x excess non-clickable DFI-Probe (pre-incubate 30 min) + DFI-Probe-Alkyne.

  • Incubate: Incubate all samples for 1 hour at 4°C.

  • Crosslink: Transfer to a petri dish on ice and irradiate the "Test" and "Competition" samples with 254 nm UV light for 15 minutes. Keep the "No UV" sample covered.

C. Click Chemistry and Enrichment:

  • Prepare Click Reagents: Prepare fresh stock solutions: Azide-Biotin (10 mM in DMSO), TCEP (50 mM in water), TBTA ligand (10 mM in DMSO), and CuSO₄ (50 mM in water).

  • Perform Click Reaction: To each 1 mg lysate sample, add the following in order, vortexing between additions:

    • Azide-Biotin (final conc. 100 µM)

    • TCEP (final conc. 1 mM)

    • TBTA (final conc. 100 µM)

    • CuSO₄ (final conc. 1 mM)

  • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment:

    • Add pre-washed high-capacity streptavidin agarose beads to each sample.

    • Incubate for 1.5 hours at room temperature with rotation.

    • Pellet the beads and wash extensively: 2x with 0.2% SDS in PBS, 2x with 6 M urea, and 2x with PBS.

D. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM Tris, 2 M urea).

  • Reduce with DTT and alkylate with iodoacetamide.

  • Digest the proteins overnight with trypsin.

  • Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by nanoLC-MS/MS.

E. Data Analysis and Hit Prioritization:

Analyze the mass spectrometry data using a suitable platform (e.g., MaxQuant). Identify potential targets as proteins that show high peptide intensity or spectral counts in the "+UV" sample and are significantly diminished in the "-UV" and "+Competitor" samples.

Hypothetical Top Hits Intensity (+UV) Intensity (-UV) Intensity (+Competitor) Enrichment Ratio (+UV / +Competitor)
Protein Kinase XYZ 1.5 x 10⁸< 1.0 x 10⁵9.8 x 10⁵153
Dehydrogenase ABC 8.2 x 10⁷< 1.0 x 10⁵7.5 x 10⁷1.1
HSP90 5.5 x 10⁶4.9 x 10⁶5.1 x 10⁶1.08
Carbonic Anhydrase 2 2.1 x 10⁸1.8 x 10⁵1.9 x 10⁸1.1

In this hypothetical data, Protein Kinase XYZ would be considered a high-confidence candidate target due to its significant and specific enrichment.

Conclusion

This compound represents a new class of molecular probe that capitalizes on the latent photoreactivity of the isoxazole scaffold. This guide provides the foundational principles and detailed, field-tested protocols for researchers to employ this molecule for covalent capture and identification of protein targets. By integrating this minimalist crosslinking strategy with modern chemoproteomic workflows, scientists can accelerate the process of target deconvolution and mechanism-of-action studies, paving the way for more rapid and efficient drug discovery programs.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. MySkinRecipes. [Link]

  • CAS#:1017513-51-7 | this compound. Chemsrc. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). PubMed. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Enzyme Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, structural rigidity, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." This means that the isoxazole core is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4][5][6][7] The isoxazole moiety is found in drugs with diverse therapeutic applications, such as the anti-inflammatory drug valdecoxib (a COX-2 inhibitor), the antirheumatic leflunomide, and various antibiotics like sulfamethoxazole.[3][4][8]

The versatility of the isoxazole scaffold stems from its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, thereby improving metabolic stability and pharmacokinetic profiles.[9][10][11][12][13] Furthermore, the isoxazole ring itself can engage in crucial hydrogen bonding and other interactions within an enzyme's active site, contributing to potent and selective inhibition.[5][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel enzyme inhibitors based on the isoxazole scaffold. We will delve into detailed synthetic protocols, robust screening methodologies, and the principles of lead optimization to accelerate the discovery of next-generation therapeutics.

I. Synthetic Strategies for Isoxazole-Based Compound Libraries

The foundation of any successful inhibitor development program is a diverse and well-characterized compound library. The synthesis of substituted isoxazoles is a mature field with a variety of robust methods. The most prominent and versatile of these is the [2+3] cycloaddition, also known as the 1,3-dipolar cycloaddition.[15][16]

A. The [2+3] Cycloaddition: A Powerful Tool for Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction is a highly efficient method for constructing the isoxazole ring.[15] It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[15] Nitrile oxides are generally unstable and are therefore generated in situ from precursors such as aldoximes or hydroximoyl chlorides.[15][17]

Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole library via a 1,3-dipolar cycloaddition.

cluster_synthesis Synthetic Workflow for Isoxazole Library start Select Diverse Aldoximes (R1-CH=NOH) in_situ In Situ Generation of Nitrile Oxide (R1-C≡N⁺-O⁻) start->in_situ Oxidizing Agent (e.g., NCS, Oxone) alkynes Select Diverse Terminal Alkynes (R2-C≡CH) cycloaddition [2+3] Cycloaddition Reaction alkynes->cycloaddition in_situ->cycloaddition workup Reaction Work-up and Purification cycloaddition->workup Mixture of Regioisomers (if alkyne is internal) library Characterized Isoxazole Library (3,5-Disubstituted) workup->library

Caption: Synthetic workflow for generating a 3,5-disubstituted isoxazole library.

Protocol 1: Parallel Synthesis of a 3,5-Disubstituted Isoxazole Library

This protocol describes the parallel synthesis of a small library of 3,5-disubstituted isoxazoles in a 96-well plate format, a common approach in the early stages of drug discovery.

Materials:

  • 96-well reaction block

  • A diverse set of aromatic and aliphatic aldoximes

  • A diverse set of terminal alkynes

  • N-Chlorosuccinimide (NCS) or Oxone

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Stir plate compatible with 96-well blocks

  • Automated liquid handler (optional, but recommended for efficiency)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each aldoxime (0.5 M in anhydrous DCM).

    • Prepare stock solutions of each alkyne (0.6 M in anhydrous DCM).

    • Prepare a stock solution of TEA (1.0 M in anhydrous DCM).

    • Prepare a slurry of NCS (0.6 M in anhydrous DCM). Keep the slurry well-stirred.

  • Reaction Setup (in a fume hood):

    • To each well of the 96-well reaction block, add 100 µL of the appropriate aldoxime stock solution (0.05 mmol).

    • Add 100 µL of the corresponding alkyne stock solution (0.06 mmol, 1.2 equivalents).

    • Add 50 µL of the TEA stock solution (0.05 mmol, 1.0 equivalent).

  • Initiation of Nitrile Oxide Formation and Cycloaddition:

    • While stirring the reaction block, slowly add 100 µL of the NCS slurry (0.06 mmol, 1.2 equivalents) to each well. The addition should be done portion-wise to control the exothermic reaction.

    • Seal the reaction block and allow it to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot from a few representative wells.

  • Reaction Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the organic layer. A liquid-liquid extraction can be performed in the plate or by transferring the contents to microcentrifuge tubes. Add 500 µL of DCM to each well, mix thoroughly, and carefully aspirate the organic (bottom) layer. Repeat the extraction twice.

    • Combine the organic extracts for each compound and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • The crude products can be purified by automated flash chromatography or preparative HPLC.

    • The purity and identity of the final compounds should be confirmed by HPLC-MS and ¹H NMR spectroscopy.

II. Screening of Isoxazole-Based Compounds for Enzyme Inhibition

Once a library of isoxazole derivatives has been synthesized and characterized, the next critical step is to screen them for inhibitory activity against the target enzyme. A tiered screening approach is often employed, starting with a high-throughput primary screen to identify initial "hits," followed by more detailed secondary and mechanistic assays to confirm and characterize these hits.

A. Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly and cost-effectively test a large number of compounds to identify those that exhibit inhibitory activity at a single concentration.[18] A variety of assay formats can be used, including fluorescence, absorbance, or luminescence-based assays, depending on the nature of the enzyme and its substrate.[19][20]

cluster_screening Enzyme Inhibitor Screening Cascade library Isoxazole Compound Library primary_screen Primary HTS (Single Concentration) library->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits mechanism_studies Mechanism of Action Studies (e.g., Enzyme Kinetics) confirmed_hits->mechanism_studies lead_candidates Lead Candidates mechanism_studies->lead_candidates

Caption: A typical screening cascade for identifying and characterizing enzyme inhibitors.

Protocol 2: A Generic Fluorescence-Based Primary Screen for Protease Inhibition

This protocol outlines a generic fluorescence-based assay for screening an isoxazole library against a model protease.

Materials:

  • 384-well black, flat-bottom plates

  • Recombinant protease of interest

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore quenched by a quencher, which is cleaved by the protease to release the fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Positive control inhibitor (a known inhibitor of the protease)

  • Negative control (DMSO, the vehicle for the compound library)

  • Multi-channel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Using an automated liquid handler or a multi-channel pipette, add 1 µL of each compound from the isoxazole library (typically at a 10 mM stock concentration in DMSO) to the wells of the 384-well plate. This will result in a final assay concentration of 10 µM.

    • Include wells with 1 µL of DMSO only (negative control) and 1 µL of the positive control inhibitor.

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer at a concentration that will yield a robust signal within the linear range of the assay.

    • Add 50 µL of the enzyme solution to each well of the plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))

    • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%).

B. Secondary Assays: IC50 Determination and Selectivity Profiling

Hits identified in the primary screen are then subjected to secondary assays to confirm their activity and determine their potency. The most common secondary assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol 3: IC50 Determination

  • Serial Dilution:

    • For each hit compound, perform a serial dilution (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the same enzymatic assay as in the primary screen, but with the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Lead Optimization and Structure-Activity Relationship (SAR) Studies

The goal of lead optimization is to iteratively modify the structure of the confirmed hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process is guided by Structure-Activity Relationship (SAR) studies, which aim to understand how different chemical modifications affect the compound's biological activity.[21][22][23][24][25][26]

For isoxazole-based inhibitors, SAR studies typically involve modifying the substituents at the 3- and 5-positions (and sometimes the 4-position) of the isoxazole ring.[23][24][26] For example, introducing electron-withdrawing or electron-donating groups, or varying the size and lipophilicity of the substituents, can have a profound impact on inhibitory potency.[24][26]

cluster_sar Iterative Lead Optimization Cycle initial_hit Initial Hit Compound sar_design SAR-Guided Design of Analogs initial_hit->sar_design synthesis Synthesis of New Analogs sar_design->synthesis testing Biological Testing (Potency, Selectivity, ADME) synthesis->testing data_analysis Data Analysis and SAR Elucidation testing->data_analysis data_analysis->sar_design Iterate optimized_lead Optimized Lead Compound data_analysis->optimized_lead Meets Criteria

Caption: The iterative cycle of lead optimization driven by SAR studies.

Data Presentation: SAR Table

A crucial tool in SAR studies is the SAR table, which systematically organizes the chemical structures and biological data for a series of analogs.

Compound IDR1 (Position 3)R2 (Position 5)IC50 (µM)
IZ-1 PhenylMethyl10.2
IZ-2 4-ChlorophenylMethyl2.5
IZ-3 4-MethoxyphenylMethyl15.8
IZ-4 PhenylEthyl8.9
IZ-5 4-ChlorophenylEthyl1.8

From this hypothetical data, one might conclude that an electron-withdrawing group (chloro) at the 4-position of the phenyl ring at R1 is beneficial for potency.

IV. Mechanism of Action Studies

For promising lead compounds, it is essential to elucidate their mechanism of action (MOA).[14][27][28][29] This involves determining whether the inhibitor is competitive, non-competitive, uncompetitive, or irreversible. These studies are typically conducted using enzyme kinetics experiments where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor.

Conclusion

The isoxazole scaffold is a remarkably versatile and privileged structure in the development of enzyme inhibitors.[3][4] Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for drug discovery campaigns. By employing systematic synthetic strategies, robust screening cascades, and iterative lead optimization guided by SAR, researchers can effectively harness the potential of the isoxazole scaffold to develop novel and potent enzyme inhibitors for a wide range of therapeutic targets.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.PMC - NIH.
  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors.PubMed.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction.PubMed.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.PMC - NIH.
  • Enzyme Activity Assays.Amsbio.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Synlett.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.Benchchem.
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery.Benchchem.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.Benchchem.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction.Research With Rutgers.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.CoLab.
  • A review of isoxazole biological activity and present synthetic techniques.Journal of Population Therapeutics and Clinical Pharmacology.
  • Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • ISOXAZOLE – A POTENT PHARMACOPHORE.
  • Enzyme Inhibitor Screening Services.BioAssay Systems.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.PMC.
  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging applic
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.The Journal of Organic Chemistry.
  • High-Throughput Inhibitor Assays and Screening.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.PubMed.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science.NINGBO INNO PHARMCHEM CO.,LTD..
  • ISOXAZOLE – A POTENT PHARMACOPHORE.Europub.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.ACS Omega.
  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity.PubMed.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.Semantic Scholar.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.IRIS Unimore.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.X-Chem.
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.PubMed.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
  • Isoxazole–Containing drugs with various pharmacological activities.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Isoxazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Peptidomimetics

The integration of heterocyclic scaffolds into peptide structures is a powerful strategy in modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] Among the plethora of heterocycles, the isoxazole ring has emerged as a particularly valuable component in the design of sophisticated peptidomimetics.[3][4] Its rigid, planar structure can act as a stable peptide bond mimic, constraining the peptide backbone into a bioactive conformation.[5] Furthermore, isoxazole-containing peptides exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis (SPPS) of isoxazole-containing peptides. We will delve into two primary synthetic strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. The goal is to equip researchers with the knowledge to confidently incorporate this versatile scaffold into their peptide-based drug discovery programs.

Strategic Approaches to Isoxazole-Containing Peptide Synthesis

The solid-phase synthesis of peptides containing isoxazole moieties can be broadly categorized into two main strategies:

  • On-Resin Isoxazole Formation via 1,3-Dipolar Cycloaddition: This approach involves constructing the isoxazole ring directly on the solid support. A common and efficient method is the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkyne or alkene.[7][8] This strategy allows for the late-stage introduction of the isoxazole ring, offering flexibility in library synthesis.

  • Incorporation of Pre-formed Isoxazole-Containing Amino Acids: In this strategy, an amino acid analog containing the isoxazole ring is synthesized in solution and then incorporated into the growing peptide chain using standard SPPS protocols.[3][9][10] This method is advantageous when a specific, well-defined isoxazole-containing building block is desired.

The choice between these strategies depends on the desired final structure, the availability of starting materials, and the overall synthetic plan.

Strategy 1: On-Resin Isoxazole Formation via 1,3-Dipolar Cycloaddition

This method is particularly powerful for generating libraries of isoxazole-containing peptides, as the diversity of the isoxazole substituents can be easily varied. The key step is the [3+2] cycloaddition of a nitrile oxide, generated in situ from an aldoxime or hydroximoyl chloride, with a resin-bound alkyne.[7][11]

Experimental Workflow and Causality

The overall workflow for the on-resin synthesis of an isoxazole-containing peptide via 1,3-dipolar cycloaddition is depicted below. The process begins with the attachment of an alkyne-containing amino acid to the solid support, followed by standard peptide elongation, cycloaddition, and final cleavage.

OnResin_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cycloaddition On-Resin Cycloaddition cluster_Final Cleavage and Purification Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Coupling 2. Coupling of Alkyne-Amino Acid (e.g., Fmoc-Pra-OH) Resin->Coupling Swell in DMF Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection1 HBTU/HOBt/DIPEA Elongation 4. Peptide Elongation (Standard SPPS Cycles) Deprotection1->Elongation Deprotection2 5. Final Fmoc Deprotection Elongation->Deprotection2 NitrileOxide 6. Nitrile Oxide Generation (Hydroximoyl Chloride + Base) Deprotection2->NitrileOxide Resin-bound peptide-alkyne Cycloaddition 7. 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition Cleavage 8. Cleavage from Resin (e.g., TFA Cocktail) Cycloaddition->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for on-resin synthesis of isoxazole-containing peptides.

Detailed Protocol: On-Resin Synthesis of an Isoxazole-Peptide

This protocol describes the synthesis of a model pentapeptide containing a 3,5-disubstituted isoxazole.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-L-propargylglycine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine)

  • DMF (N,N-dimethylformamide), peptide synthesis grade

  • DCM (dichloromethane)

  • Piperidine

  • Aryl hydroximoyl chloride (e.g., 4-nitrobenzohydroximoyl chloride)

  • Triethylamine (Et3N)

  • TFA (trifluoroacetic acid)

  • TIS (triisopropylsilane)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Protocol Steps:

  • Resin Swelling and Preparation:

    • Place 200 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 30 minutes.[12]

    • Drain the DMF.

  • Coupling of the First Amino Acid (Fmoc-L-propargylglycine):

    • Dissolve Fmoc-L-propargylglycine (4 equivalents), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.[12]

    • Wash the resin with DMF (5x).

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for the remaining amino acids in the desired sequence.

  • On-Resin 1,3-Dipolar Cycloaddition:

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF and then DCM.

    • Swell the resin in anhydrous DMF.

    • In a separate flask, dissolve the desired aryl hydroximoyl chloride (5 eq.) in anhydrous DMF.

    • Add the hydroximoyl chloride solution to the resin, followed by the slow addition of Et3N (5.5 eq.). The base generates the nitrile oxide in situ.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

    • Drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).[9]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Lyophilize the crude peptide.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and, if necessary, NMR spectroscopy.

Parameter Typical Value Rationale
Resin Rink AmideAcid-labile linker for peptide amide synthesis.
Coupling Reagents HBTU/HOBt/DIPEAEfficient activation of carboxylic acids, minimizing racemization.[14]
Fmoc Deprotection 20% Piperidine/DMFStandard conditions for Fmoc removal.[12]
Cycloaddition Base TriethylamineIn situ generation of nitrile oxide from hydroximoyl chloride.
Cleavage Cocktail TFA/TIS/H2OStrong acid for cleavage from the resin and removal of side-chain protecting groups. TIS acts as a scavenger.[9]

Strategy 2: Incorporation of Pre-formed Isoxazole-Containing Amino Acids

This approach provides excellent control over the stereochemistry and substitution pattern of the isoxazole moiety. The synthesis of the Fmoc-protected isoxazole amino acid is performed in solution, followed by its incorporation into the peptide chain using standard SPPS methods.

Experimental Workflow and Causality

The workflow involves the initial synthesis and purification of the isoxazole-containing amino acid building block, followed by its use in a standard SPPS protocol.

Preformed_AA_Synthesis cluster_SolutionPhase Solution-Phase Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Final Cleavage and Purification Start 1. Starting Materials (e.g., Amino Acid Aldehyde) Cycloaddition 2. Isoxazole Formation ([3+2] Cycloaddition) Start->Cycloaddition Fmoc_Protect 3. Fmoc Protection Cycloaddition->Fmoc_Protect Purify_AA 4. Purification of Fmoc-Isoxazole-AA Fmoc_Protect->Purify_AA Coupling_Iso 7. Coupling of Fmoc-Isoxazole-AA Purify_AA->Coupling_Iso Resin 5. Resin Swelling Elongation1 6. Peptide Elongation (preceding residues) Resin->Elongation1 Elongation1->Coupling_Iso Elongation2 8. Peptide Elongation (succeeding residues) Coupling_Iso->Elongation2 Cleavage 9. Cleavage from Resin Elongation2->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for SPPS using a pre-formed isoxazole amino acid.

Detailed Protocol: Incorporation of Fmoc-5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

This protocol details the incorporation of a non-proteinogenic β-amino acid, AMIA, into a peptide sequence.[1][9]

Materials:

  • Fmoc-5-amino-3-methyl-isoxazole-4-carboxylic acid (Fmoc-AMIA-OH)

  • Resin with N-terminal deprotected peptide

  • Standard SPPS reagents (HBTU, HOBt, DIPEA, DMF, DCM, piperidine)

  • Cleavage and purification reagents as listed in Strategy 1.

Protocol Steps:

  • Synthesis of Fmoc-AMIA-OH (if not commercially available):

    • AMIA can be synthesized and then protected with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium carbonate in a water/dioxane mixture.[1] The amino group of AMIA has been shown to be less reactive under these conditions, allowing for selective N-protection of the amino acid functionality for peptide coupling.[9]

  • Resin Preparation:

    • Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF.

  • Coupling of Fmoc-AMIA-OH:

    • Prepare a solution of Fmoc-AMIA-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours. The longer coupling time may be necessary due to the steric hindrance of the unnatural amino acid.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Continuation of Peptide Synthesis:

    • Proceed with the standard Fmoc deprotection and coupling of the next amino acid in the sequence as described in Strategy 1.

  • Cleavage, Deprotection, and Purification:

    • Follow the procedures outlined in steps 6 and 7 of the protocol for Strategy 1.

Parameter Typical Value Rationale
Unnatural Amino Acid Fmoc-AMIA-OHA pre-synthesized building block for direct incorporation.
Coupling Equivalents 3-4 eq.A slight excess may be needed for hindered amino acids.
Coupling Time 2-4 hoursLonger reaction time to ensure complete coupling of the bulky residue.
Monitoring Kaiser TestTo confirm the completion of the coupling reaction.

Troubleshooting and Key Considerations

  • Incomplete Cycloaddition: If the on-resin cycloaddition is sluggish, consider increasing the equivalents of the hydroximoyl chloride and base, or extending the reaction time. Ensure all reagents and solvents are anhydrous.

  • Formation of Furoxan Dimers: Nitrile oxides can dimerize to form furoxans.[8] This side reaction can be minimized by the slow addition of the base to the reaction mixture.

  • Racemization: While HBTU/HOBt coupling generally minimizes racemization, it is always a concern, especially with hindered amino acids. Careful control of reaction conditions is crucial.

  • Aggregation: "Difficult sequences" can lead to peptide aggregation on the resin, hindering subsequent reactions. Using specialized resins (e.g., PEG-modified) or incorporating pseudoprolines can mitigate this issue.[13]

Conclusion

The solid-phase synthesis of isoxazole-containing peptides is a robust and versatile methodology for accessing novel peptidomimetics with significant therapeutic potential. By selecting the appropriate strategy—either on-resin cycloaddition or the incorporation of pre-formed building blocks—researchers can efficiently generate a diverse range of isoxazole-modified peptides. The detailed protocols and mechanistic insights provided in this application note serve as a practical guide to successfully implement these powerful techniques in the laboratory, accelerating the discovery and development of next-generation peptide-based therapeutics.

References

  • U.S. National Library of Medicine. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. National Center for Biotechnology Information. [Link]

  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]

  • Chalyk, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenko, O. V., Kulik, I. B., Iminov, R. T., Kubyshkin, V., Tverdokhlebov, A. V., Ablialimov, O. K., & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 21027–21034. [Link]

  • Dalhousie University. (n.d.). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. DalSpace. [Link]

  • Mann, E., & Kessler, H. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters, 5(24), 4567–4570. [Link]

  • Sekirnik, A. R., Hewings, D. S., Theodoulou, N. H., Jursins, L., Lewendon, K. R., Jennings, L. E., Rooney, T. P. C., Heightman, T. D., & Conway, S. J. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics. Angewandte Chemie International Edition, 55(29), 8353–8357. [Link]

  • Albericio, F., & Giralt, E. (1991). Cyclization of disulfide-containing peptides in solid-phase synthesis. International Journal of Peptide and Protein Research, 37(5), 402–413. [Link]

  • Hernandez R., R. A., Burchell-Reyes, K., Braga, A. P. C. A., Lopez, J. K., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Green Chemistry, 24(5), 2133–2139. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Szeliga, M., Szultka-Mlynska, M., & Pomastowski, P. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641. [Link]

  • Peterson, L. W., & Fleming, A. M. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(4), M1094. [Link]

  • Niu, T.-f., Lv, M.-f., Wang, L., Yi, W.-b., & Cai, C. (2013). Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(7), 1132–1138. [Link]

  • Niu, T.-f., Lv, M.-f., Wang, L., Yi, W.-b., & Cai, C. (2013). Chemoselective preparation of 1,2,3-triazole–isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(7), 1132-1138. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Szeliga, M., Szultka-Mlynska, M., & Pomastowski, P. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641. [Link]

  • Sekirnik, A. R., Hewings, D. S., Theodoulou, N. H., Jursins, L., Lewendon, K. R., Jennings, L. E., Rooney, T. P. C., Heightman, T. D., & Conway, S. J. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3. Angewandte Chemie International Edition, 55(29), 8353–8357. [Link]

  • De Luca, L., Giacomelli, G., & Riu, A. (2001). Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. The Journal of Organic Chemistry, 66(20), 6823–6825. [Link]

  • Li, H., Wang, Y., Zhang, Y., & Chen, X. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2539. [Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. [Link]

  • De Luca, L., Giacomelli, G., & Riu, A. (2001). Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity. The Journal of Organic Chemistry, 66(20), 6823–6825. [Link]

  • Onwubiko, K. C., & Yousuf, M. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 6(1), 1–11. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole amino acid derivative 97. [Link]

  • Synfacts. (2019). Synthesis of Disubstituted Peptidoisoxazoles. 15(07), 0815. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248–3257. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(1), 22. [Link]

  • Chen, X., Chen, Z., & Liu, M. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3097–3107. [Link]

Sources

Synthetic Strategy: A Two-Step Cycloaddition-Saponification Approach

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Robust and Scalable Synthesis of 5-Arylisoxazole-3-Carboxylic Acids for Pharmaceutical Research and Development

Introduction

5-Arylisoxazole-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this class have demonstrated a wide range of biological activities, including the inhibition of xanthine oxidase, which is relevant for the treatment of gout and hyperuricemia.[3][4] Given their importance in drug discovery programs, the development of a robust, efficient, and scalable synthetic route is of paramount importance to researchers, scientists, and drug development professionals.[5]

This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of 5-arylisoxazole-3-carboxylic acids. The described methodology focuses on a classical and reliable two-step approach: the initial formation of an ethyl 5-arylisoxazole-3-carboxylate intermediate via a [3+2] cycloaddition reaction, followed by saponification to yield the desired carboxylic acid. This guide emphasizes the causality behind experimental choices, addresses critical scale-up considerations, and provides a self-validating system for process control.

The chosen synthetic pathway involves two key transformations:

  • [3+2] Cycloaddition: The isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction.[5][6] This highly efficient and regioselective reaction involves the condensation of a β-ketoester with hydroxylamine.[7][8] Specifically, an arylated β-ketoester (ethyl benzoylacetate or its substituted analogue) reacts with hydroxylamine hydrochloride to form the ethyl 5-arylisoxazole-3-carboxylate. This method is favored for its operational simplicity and the ready availability of starting materials.[1]

  • Saponification: The terminal carboxylic acid is obtained through the hydrolysis of the corresponding ethyl ester under basic conditions, followed by acidic workup. This is a standard and high-yielding transformation in organic synthesis.

This strategic approach allows for the late-stage introduction of the carboxylic acid functionality, which is often beneficial for purification and handling of intermediates.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Saponification Start Aryl β-Ketoester (e.g., Ethyl Benzoylacetate) Intermediate Ethyl 5-Arylisoxazole-3-carboxylate Start->Intermediate Reflux Reagent1 Hydroxylamine Hydrochloride Reagent1->Intermediate Solvent1 Ethanol Solvent1->Intermediate FinalProduct 5-Arylisoxazole-3-carboxylic Acid Intermediate->FinalProduct Hydrolysis Reagent2 Base (e.g., KOH) Reagent2->FinalProduct Solvent2 Ethanol/Water Solvent2->FinalProduct Acid Acidic Workup (e.g., HCl) Acid->FinalProduct

Caption: Overall workflow for the synthesis of 5-arylisoxazole-3-carboxylic acids.

PART 1: Detailed Experimental Protocol

This protocol details the synthesis of a representative compound, 5-phenylisoxazole-3-carboxylic acid. The quantities can be adjusted proportionally for different scales, but it is crucial to perform a new risk assessment for each scale-up increment.[9][10]

Step 1: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate

Materials and Equipment:

  • Round-bottom flask (appropriate size for the scale, allowing for at least double the reaction volume)[9]

  • Reflux condenser

  • Magnetic stirrer and stir bar (or overhead stirrer for larger scales)[10]

  • Heating mantle with temperature controller[9]

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Ethanol (reagent grade)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.0 equivalent).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5 M. Stir the mixture until the ethyl benzoylacetate is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Crystallization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to induce crystallization of the product.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting ethyl 5-phenylisoxazole-3-carboxylate should be a white to off-white solid.

Step 2: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl 5-phenylisoxazole-3-carboxylate (from Step 1)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend ethyl 5-phenylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (typically a 2:1 or 3:1 ratio).

  • Base Addition: Add potassium hydroxide (2.0-3.0 equivalents) to the suspension.

  • Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 5-phenylisoxazole-3-carboxylic acid under vacuum to a constant weight.

PART 2: Scale-Up Considerations and Safety

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale. Careful planning and risk assessment are critical for a safe and successful outcome.[9][10][11][12]

Key Considerations:

ParameterLaboratory Scale (grams)Pilot/Kilo Scale (kg)Rationale and Mitigation
Heat Transfer Efficient heat dissipation due to high surface area-to-volume ratio.Reduced surface area-to-volume ratio can lead to poor heat dissipation and potential thermal runaway.[11][13]Use jacketed reactors with controlled heating/cooling fluids. Ensure gradual addition of reagents for exothermic steps. Conduct calorimetric studies to understand the reaction exotherm.[12]
Mixing Magnetic stirring is usually sufficient.Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction rate and selectivity.[10]Employ overhead mechanical stirrers with appropriate impeller design to ensure homogeneity.[10]
Reagent Addition Reagents are often added all at once.Controlled, slow addition of reagents is crucial to manage exotherms and maintain a safe operating temperature.[11]Use addition funnels or metering pumps for controlled reagent delivery.
Quenching & Workup Can be done in open beakers.Quenching of large volumes can be highly exothermic and may release gases.Perform quenching in the reactor with adequate cooling and venting. Plan for the safe handling and disposal of large volumes of aqueous and organic waste.
Safety Standard personal protective equipment (PPE).Increased risk due to larger quantities of flammable solvents and potentially hazardous reagents.[14]Conduct a thorough hazard and operability (HAZOP) study. Utilize appropriate engineering controls (e.g., fume hoods, blast shields). Ensure all personnel are trained on emergency procedures.[9]

Diagram of Scale-Up Logic

Scale_Up_Logic Start Lab Scale Synthesis (<10g) RiskAssessment1 Initial Risk Assessment & Process Understanding Start->RiskAssessment1 ScaleUp1 Intermediate Scale-Up (10g - 100g) RiskAssessment1->ScaleUp1 Monitoring1 Monitor Temperature, Mixing, and Reaction Profile ScaleUp1->Monitoring1 RiskAssessment2 Refined Risk Assessment & Calorimetry Data Monitoring1->RiskAssessment2 ScaleUp2 Pilot/Kilo Scale (>100g) RiskAssessment2->ScaleUp2 ProcessControl Implement Process Analytical Technology (PAT) ScaleUp2->ProcessControl Final Robust & Safe Manufacturing Process ProcessControl->Final

Caption: A logical progression for scaling up the synthesis process.

PART 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized 5-arylisoxazole-3-carboxylic acids, a suite of analytical techniques should be employed.

Analytical TechniquePurposeExpected Results for 5-Phenylisoxazole-3-carboxylic acid
¹H NMR Structural confirmation and assessment of purity.Aromatic protons in the phenyl ring, a singlet for the isoxazole proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to the aromatic, isoxazole, and carboxyl carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating high purity (typically >95%).
Melting Point Physical characterization and purity check.A sharp melting point range consistent with literature values.

Conclusion

The synthesis of 5-arylisoxazole-3-carboxylic acids is a critical process for the advancement of various drug discovery programs. The detailed protocol and scale-up considerations provided in this application note offer a robust and reliable framework for producing these valuable compounds in multi-gram quantities. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can confidently and efficiently synthesize the target molecules, thereby accelerating the development of new therapeutics.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). International Journal of ChemTech Research. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2010). Asian Journal of Research in Chemistry. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2016). Molecules, 21(11), 1549. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1841. [Link]

  • Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1109. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Chemistry, 6(1), 1-10. [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2021). Organic & Biomolecular Chemistry, 19(2), 346-351. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). Organic Process Research & Development, 18(11), 1464-1473. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2006). Chemical Communications, (26), 2796-2798. [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2354-2362. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules, 28(6), 2568. [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (2022). Molecules, 27(24), 8963. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1109. [Link]

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. (2019). European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. [Link]

  • How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32968-32986. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 606. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(24), 5691. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 606. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (1993). Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 123-125. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Catalysts, 13(2), 398. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2023). Journal of Flow Chemistry. [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. (2024). ChemistrySelect, 9(12), e202304383. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2020). Molecules, 25(17), 3981. [Link]

  • 5-Phenylisoxazole-3-carboxylic Acid. (n.d.). SpecAU. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. [Link]

  • Synthesis of 5-aminoisoxazolines from N-allyl compounds and nitrile oxides via tandem isomerization-1,3-dipolar cycloaddition. (2004). Tetrahedron, 60(41), 9193-9200. [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). New Journal of Chemistry, 45(11), 5122-5130. [Link]

  • Synthesis of 5-arylisoxazole-3-carboxylic acids 6. (2020). Archiv der Pharmazie, 353(12), 2000201. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2023). Molecules, 28(1), 329. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Journal of the Chinese Chemical Society, 61(10), 1133-1138. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The isoxazole core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is crucial for advancing research and development.[1][2][3]

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for more general inquiries. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Isoxazole Product

A low yield of the isoxazole core can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[4] A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 1,3-Dicarbonyl Precursor: If you are using a Claisen condensation route, ensure your 1,3-dicarbonyl precursor is pure.[5][6] Contaminants can interfere with the cyclization. Consider purification of the diketone by distillation or recrystallization.

    • Hydroxylamine Hydrochloride: Hydroxylamine hydrochloride can degrade over time. Use a fresh, dry batch for the best results.

  • Suboptimal Reaction Conditions for Cyclocondensation:

    • Temperature: The reaction temperature is critical. For the reaction of a 1,3-dicarbonyl compound with hydroxylamine, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause degradation of the product or starting materials. An initial optimization screen from room temperature to reflux is recommended.

    • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and yield.[5] Ethanol is a commonly used solvent. For the base, options like sodium acetate, pyridine, or sodium hydroxide are often employed.[7][8] The basicity should be sufficient to facilitate the reaction without promoting side reactions.

  • Inefficient Hydrolysis of the Ester Precursor:

    • The final step in the synthesis is often the hydrolysis of a methyl or ethyl ester of the target carboxylic acid. The isoxazole ring can be sensitive to harsh hydrolytic conditions.[4][9]

    • Strongly Basic Conditions: While effective for saponification, strong bases like sodium hydroxide at high temperatures can lead to ring opening of the isoxazole.[4]

    • Recommended Hydrolysis Protocol: A widely successful and milder method involves using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[9] This approach often provides good yields with minimal degradation of the isoxazole ring.

Experimental Protocol: Hydrolysis of Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add LiOH (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with a dilute acid, such as 1N HCl or 10% citric acid, to a pH of approximately 2-3.[9][10]

  • The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried.

Problem 2: Formation of a Mixture of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl precursor, the reaction with hydroxylamine can lead to the formation of two different regioisomers, which can be difficult to separate.[4][5]

Strategies to Improve Regioselectivity:

  • Control of Reaction Conditions: The regiochemical outcome can sometimes be influenced by the reaction conditions.

    • pH Control: The pH of the reaction medium can affect which carbonyl group of the diketone is more reactive towards hydroxylamine. Careful control of the pH through the choice of base and buffering agents can favor the formation of one regioisomer over the other.

    • Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity.[5]

  • Use of a Regiochemically "Locked" Precursor: A more robust strategy is to use a starting material that predetermines the regiochemistry.

    • β-Enamino Diketones: Reacting a β-enamino diketone with hydroxylamine can provide excellent regiochemical control. The specific regioisomer formed can often be selected by tuning the reaction conditions.[5]

Diagram: Regioisomer Formation and Control

G cluster_0 Unsymmetrical 1,3-Diketone Pathway cluster_1 Controlled Synthesis Unsymmetrical Diketone Unsymmetrical Diketone Mixture Mixture of Regioisomers Unsymmetrical Diketone->Mixture + Hydroxylamine Hydroxylamine Hydroxylamine Regioisomer_A Desired Isoxazole Regioisomer_B Undesired Isoxazole Mixture->Regioisomer_A Mixture->Regioisomer_B Beta_Enamino_Diketone β-Enamino Diketone Controlled_Conditions Controlled Conditions (Solvent, Base) Beta_Enamino_Diketone->Controlled_Conditions + Hydroxylamine Desired_Product Single Regioisomer Controlled_Conditions->Desired_Product

Caption: Control of regioselectivity in isoxazole synthesis.

Problem 3: Purification Challenges

The purification of this compound can be complicated by the presence of unreacted starting materials, byproducts, and regioisomers with similar polarities.[4]

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying the final product or its ester intermediate.[4]

    • Solvent System Screening: It is crucial to screen various solvent systems using TLC to achieve optimal separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

    • Modifiers: Sometimes, the addition of a small amount of a third solvent, or an acid (e.g., acetic acid) or a base (e.g., triethylamine), can significantly improve the separation of closely related compounds.[4]

  • Recrystallization: If the product is a solid and has a reasonable level of purity after initial workup, recrystallization can be an effective method for obtaining highly pure material. Experiment with different solvents or solvent mixtures to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

While several routes exist, a common and often reliable approach involves the following key steps:

  • Claisen Condensation: Reacting 3,4-difluoroacetophenone with a diester, such as diethyl oxalate, in the presence of a base (e.g., sodium ethoxide) to form the 1,3-dicarbonyl intermediate.[11]

  • Cyclocondensation: Reacting the resulting 1,3-dicarbonyl compound with hydroxylamine hydrochloride to form the ethyl ester of the target isoxazole.[11]

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid, preferably using a mild method like LiOH in THF/water to preserve the isoxazole ring.[9]

Q2: How can I monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Use an appropriate solvent system that provides good separation between the starting material(s) and the product(s). Visualizing the spots under a UV lamp is usually effective for these aromatic compounds.

Q3: Are there any "green" or more efficient synthesis methods available?

Yes, the field of green chemistry is continuously providing new methodologies. For isoxazole synthesis, the use of ultrasound irradiation has been shown to accelerate reaction rates, improve yields, and often allows for the use of more environmentally benign solvents, including water.[8][12]

Q4: What are the key safety precautions I should take during this synthesis?

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Specific Reagents:

    • Sodium Ethoxide: This is a strong base and is moisture-sensitive. Handle it under an inert atmosphere if possible.

    • Hydroxylamine Hydrochloride: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Solvents: Be aware of the flammability and toxicity of the organic solvents used.

Q5: What analytical techniques are recommended for final product characterization?

To confirm the structure and purity of your final product, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point is a good indicator of purity for a solid compound.

Diagram: General Synthetic Workflow

G Start 3,4-Difluoro- acetophenone + Diethyl Oxalate Step1 Claisen Condensation Start->Step1 Intermediate1 1,3-Dicarbonyl Intermediate Step1->Intermediate1 Step2 Cyclocondensation (+ Hydroxylamine) Intermediate1->Step2 Intermediate2 Isoxazole Ester Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH) Intermediate2->Step3 Final_Product 5-(3,4-Difluorophenyl)isoxazole- 3-carboxylic acid Step3->Final_Product

Caption: A common synthetic pathway to the target molecule.

References

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025).
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • synthesis of isoxazoles. (2019). YouTube.
  • Construction of Isoxazole ring: An Overview. (2024). Source Not Available.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • How to hydrolyze ester in presence of isoxazole moiety? (2017).
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry.
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.).
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Organic & Biomolecular Chemistry.
  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline... (2022). Ingenta Connect.
  • Synthesis of isoxazole from bromin
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. (n.d.). MySkinRecipes.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.
  • Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. (n.d.).
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

Sources

Technical Support Center: Minimizing Furoxan Byproduct in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in nitrile oxide cycloadditions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical, field-proven protocols to minimize the formation of undesired furoxan (1,2,5-oxadiazole-2-oxide) byproducts. Furoxan formation, arising from the dimerization of the nitrile oxide 1,3-dipole, is a common challenge that can significantly reduce the yield of the desired isoxazoline or isoxazole cycloadducts. This resource offers a comprehensive approach to understanding and controlling this competitive reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is furoxan and why does it form in my nitrile oxide cycloaddition reaction?

A1: Furoxan is the dimeric byproduct of nitrile oxide self-condensation. Nitrile oxides are highly reactive intermediates that, in the absence of a suitable dipolarophile (your alkene or alkyne), can react with themselves. This dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate[1].

Q2: My primary isolated product is the furoxan dimer, not my target isoxazoline. What is the most likely cause?

A2: This is a common issue and typically points to one of two primary causes:

  • High Nitrile Oxide Concentration: If the nitrile oxide is generated too quickly or in a high concentration, it is more likely to encounter another nitrile oxide molecule and dimerize before it can react with your dipolarophile.

  • Slow Cycloaddition Rate: The cycloaddition reaction with your dipolarophile may be significantly slower than the dimerization reaction. This can be due to a sterically hindered or electronically deactivated dipolarophile.

Q3: How does reaction temperature affect furoxan formation?

A3: Higher reaction temperatures generally accelerate the rate of most reactions, including both the desired cycloaddition and the undesired dimerization. However, the dimerization of nitrile oxides often has a lower activation energy than the cycloaddition, meaning that an increase in temperature can disproportionately favor furoxan formation. Therefore, running the reaction at lower temperatures (e.g., 0 °C or even room temperature, depending on the reactivity of your substrates) is a common strategy to suppress this side reaction[2].

Q4: Can the choice of nitrile oxide precursor influence the amount of furoxan byproduct?

A4: Yes, the precursor and the method of in situ generation play a crucial role. Precursors that allow for the slow and controlled generation of the nitrile oxide are preferable. For example, the slow addition of a base to a solution of a hydroxamoyl chloride, or the slow addition of an oxidizing agent to an aldoxime, can maintain a low steady-state concentration of the nitrile oxide, thus favoring the cycloaddition[3][4].

Troubleshooting Guide: From Furoxan Dominance to High-Yield Cycloaddition

This guide provides a systematic approach to diagnosing and resolving issues with excessive furoxan formation.

Issue 1: Predominant Furoxan Formation
Potential Cause Troubleshooting Action Scientific Rationale
High Local Concentration of Nitrile Oxide Implement slow addition of the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the dipolarophile.By adding the precursor slowly, the nitrile oxide is generated at a rate comparable to its consumption in the cycloaddition, keeping the instantaneous concentration low and minimizing the bimolecular dimerization.
Employ high dilution conditions by increasing the solvent volume.Lowering the overall concentration of all reactants reduces the probability of two nitrile oxide molecules encountering each other, thereby disfavoring the second-order dimerization reaction.
Slow [3+2] Cycloaddition Kinetics Increase the concentration of the dipolarophile (use a larger excess).According to Le Chatelier's principle, increasing the concentration of one reactant (the dipolarophile) will drive the equilibrium towards the product, favoring the desired cycloaddition over dimerization.
Select a more reactive dipolarophile if possible. Electron-deficient or strained alkenes/alkynes are often more reactive.The rate of the Huisgen 1,3-dipolar cycloaddition is influenced by the HOMO-LUMO energy gap between the dipole and the dipolarophile. A more reactive dipolarophile will have a smaller energy gap, leading to a faster reaction that can outcompete dimerization[5][6].
Elevated Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).Dimerization often has a lower activation energy than the cycloaddition. Lowering the temperature will therefore have a more pronounced decelerating effect on the dimerization, improving the product-to-byproduct ratio.
Visualizing the Competing Reaction Pathways

cluster_precursor Nitrile Oxide Precursor cluster_generation In Situ Generation cluster_reaction Reaction Pathways precursor Aldoxime or Hydroxamoyl Chloride generation Oxidant or Base nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) generation->nitrile_oxide Generation cycloadduct Desired Product (Isoxazoline/Isoxazole) nitrile_oxide->cycloadduct [3+2] Cycloaddition (Pseudo-First Order) furoxan Byproduct (Furoxan Dimer) nitrile_oxide->furoxan Dimerization (Second Order) nitrile_oxide->furoxan dipolarophile Dipolarophile (Alkene/Alkyne) dipolarophile->cycloadduct

Caption: Competing pathways for the in situ generated nitrile oxide.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to minimize furoxan formation.

Protocol 1: Slow Addition Method for In Situ Nitrile Oxide Generation from a Hydroxamoyl Chloride

This method is highly effective for controlling the concentration of the nitrile oxide.

Materials:

  • Hydroxamoyl chloride (1.0 equiv)

  • Dipolarophile (1.2-2.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Syringe pump

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the hydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.2-2.0 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry syringe, prepare a solution of triethylamine (1.1 equiv) in the anhydrous solvent.

  • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 2-4 hours. The slow addition is critical to maintain a low concentration of the nitrile oxide.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

Protocol 2: High Dilution Method for Furoxan Suppression

This protocol is particularly useful when dealing with less reactive dipolarophiles.

Materials:

  • Nitrile oxide precursor (e.g., aldoxime or hydroxamoyl chloride) (1.0 equiv)

  • Activating reagent (e.g., oxidant or base) (1.1 equiv)

  • Dipolarophile (1.0-1.5 equiv)

  • Large volume of appropriate solvent

Procedure:

  • Set up a large, flame-dried reaction vessel (e.g., a three-necked flask) with a mechanical stirrer and an inert atmosphere.

  • Add a significant volume of solvent to achieve a final concentration of the nitrile oxide precursor of ≤0.01 M.

  • Dissolve the dipolarophile in the solvent within the reaction vessel.

  • In two separate syringe pumps, prepare solutions of the nitrile oxide precursor and the activating reagent in the reaction solvent.

  • Simultaneously, add the two solutions dropwise to the vigorously stirred solution of the dipolarophile over an extended period (e.g., 4-8 hours). The goal is to ensure that the generated nitrile oxide reacts with the dipolarophile before it can dimerize.

  • Monitor the reaction progress by TLC. After the addition is complete, continue stirring until the reaction is complete.

  • Workup the reaction as appropriate for the specific reagents used (e.g., quenching, extraction, and drying).

  • Purify the product by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

start High Furoxan Formation Observed check_concentration Is Nitrile Oxide Concentration High? start->check_concentration check_reactivity Is Dipolarophile Unreactive? check_concentration->check_reactivity No slow_addition Implement Slow Addition Protocol 1 check_concentration->slow_addition Yes increase_dipolarophile Increase Dipolarophile Concentration (1.5-3 eq.) check_reactivity->increase_dipolarophile Yes lower_temp Lower Reaction Temperature (e.g., 0 °C) check_reactivity->lower_temp No slow_addition->lower_temp high_dilution Implement High Dilution Protocol 2 high_dilution->lower_temp change_dipolarophile Consider More Reactive Dipolarophile increase_dipolarophile->change_dipolarophile change_dipolarophile->lower_temp end Improved Yield of Desired Cycloadduct lower_temp->end

Caption: A decision-making workflow for troubleshooting furoxan byproduct formation.

Quantitative Data Summary

While a comprehensive, universal table is challenging due to the vast range of substrates and conditions, the following table summarizes representative data from the literature to illustrate the impact of key parameters on the yield of the desired cycloadduct versus the furoxan byproduct.

Nitrile Oxide PrecursorDipolarophileMethodTemperature (°C)Cycloadduct Yield (%)Furoxan Yield (%)Reference
Benzaldehyde OximeStyreneIn situ (t-BuOI)2588Not reported (implied low)
4-Nitrobenzaldehyde OximeMethyl AcrylateIn situ (NaOCl)2575~10Fictionalized Data
4-Nitrobenzaldehyde OximeMethyl AcrylateIn situ (NaOCl)6050~35Fictionalized Data
Phenylacetaldehyde Oxime1-HexeneSlow Addition (NCS)2585<5Fictionalized Data
Phenylacetaldehyde Oxime1-HexeneBatch Addition (NCS)2540~45Fictionalized Data

*Fictionalized data is included for illustrative purposes to demonstrate expected trends, as direct comparative studies are not always available in a single source. These trends are based on the principles outlined in the cited literature.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chakrabarty, M., Basak, R., & Harigaya, Y. (2004). A Simple Synthesis of Nitriles from Aldoximes. Synthesis, 2004(04), 595-603.
  • Zhou, X., et al. (2020). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv.
  • ResearchGate. (n.d.). 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime....
  • Ciufolini, M. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542.
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.
  • Kamal, A., et al. (2011). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. Tetrahedron Letters, 52(33), 4289-4291.
  • Blanco, J. F., et al. (2008). Summarized data for modified phenyl-nitrile oxide cycloadditions. Tetrahedron: Asymmetry, 19(12), 1434-1439.
  • Sibi, M. P., & Liu, M. (2001). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Journal of the American Chemical Society, 123(39), 9472–9473.
  • Krchnak, V., & Cabel, D. (2004).
  • Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 91-101.
  • Nguyen, B. T. (2008). Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones. Theses, Université de Rouen.
  • BenchChem. (2025). A Comparative Guide to Nitrile Oxide Precursors: N-Hydroxy-4-nitrobenzimidoyl Chloride vs.
  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(9), 5228-5248.
  • De, S., & Ghorai, M. K. (2010). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Current Organic Synthesis, 7(4), 305-325.
  • Vrasidas, I., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(9), 5228-5248.
  • Browder, C. C. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.
  • Sharma, M., & Biegasiewicz, K. (2025). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.
  • Chiacchio, U., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7629.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition.
  • Gadek, T. R., & St. Laurent, D. R. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 57.
  • Ganushevich, Y., et al. (2020). Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with diphenyldiazomethane. RSC Advances, 10(64), 39139-39145.
  • Browder, C. C. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.
  • Yu, Z.-X., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425.
  • Wikipedia. (2022).

Sources

Technical Support Center: Isoxazole-3-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this versatile heterocyclic compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying isoxazole-3-carboxylic acid?

The purification of isoxazole-3-carboxylic acid presents a unique set of challenges stemming from its chemical properties. The acidic carboxylic acid group imparts high polarity, which can lead to handling issues and complications during chromatographic separation. Furthermore, the isoxazole ring itself can be sensitive to certain conditions, potentially leading to degradation and loss of yield.[1] Key challenges include:

  • Compound Instability: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under strongly basic or reductive conditions.[1]

  • High Polarity: The carboxylic acid functionality can cause the compound to streak on silica gel chromatography and may require specific solvent systems for effective recrystallization.

  • Co-elution of Impurities: Synthetic byproducts, such as regioisomers or unreacted starting materials, can have similar polarities, making separation difficult.[1]

  • Low Recovery from Silica Gel: The polar carboxylic acid group can irreversibly adsorb to the acidic silica gel surface, leading to significant product loss.[2]

Troubleshooting Purification Workflows

This section provides a detailed, question-and-answer-formatted troubleshooting guide for the most common purification techniques applied to isoxazole-3-carboxylic acid.

Acid-Base Extraction

Q2: My yield is low after performing an acid-base extraction. What could be the cause?

Low recovery after an acid-base extraction is a common issue that can often be traced back to incomplete protonation/deprotonation or issues with the extraction solvent.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The basic wash may not have been sufficient to fully deprotonate the carboxylic acid, leaving a portion of your product in the organic layer.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. A saturated solution of sodium bicarbonate is generally a good choice as it is a weak enough base to avoid potential isoxazole ring-opening while still being effective for carboxylic acid extraction.[2][3] Avoid strong bases like sodium hydroxide where possible, as they can promote cleavage of the isoxazole ring.[1]

  • Incomplete Protonation (Acidification): During the acidification step to precipitate the product, insufficient acid will result in the product remaining dissolved in the aqueous phase as its carboxylate salt.

    • Solution: Add acid (e.g., 1M HCl) dropwise while monitoring the pH with pH paper. Ensure the solution is distinctly acidic (pH 2-3) to fully protonate the carboxylate.[4] Cooling the solution in an ice bath during acidification can enhance precipitation.[5]

  • Insufficient Extraction: The product may have some solubility in the aqueous layer even after protonation, or it may not have fully precipitated.

    • Solution: If your product does not precipitate cleanly upon acidification, perform a "back-extraction" with a suitable organic solvent like ethyl acetate or dichloromethane multiple times to recover the protonated, neutral product from the acidified aqueous layer.[2][6]

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times to ensure complete deprotonation of the carboxylic acid.

  • Separation: Combine the aqueous layers containing the sodium salt of isoxazole-3-carboxylic acid. The organic layer now contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is between 2 and 3. A precipitate of the purified carboxylic acid should form.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If an oil forms or no precipitate is observed, extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2][5][6]

Visualization: Acid-Base Extraction Workflow

start Crude Product in Organic Solvent base_wash Extract with aq. NaHCO3 start->base_wash separate1 Separate Layers base_wash->separate1 organic_impurities Organic Layer (Neutral/Basic Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Product as Salt) separate1->aqueous_product acidify Acidify with HCl (pH 2-3) aqueous_product->acidify check_precipitate Precipitate Forms? acidify->check_precipitate filter Filter and Dry check_precipitate->filter Yes back_extract Back-extract with Organic Solvent check_precipitate->back_extract No pure_solid Pure Solid Product filter->pure_solid dry_concentrate Dry and Concentrate back_extract->dry_concentrate pure_oil Pure Product dry_concentrate->pure_oil

Caption: Decision workflow for acid-base extraction of isoxazole-3-carboxylic acid.

Column Chromatography

Q3: I'm observing significant streaking and low recovery of my isoxazole-3-carboxylic acid on a silica gel column. How can I improve this?

Streaking and poor recovery of carboxylic acids on silica gel are classic problems caused by the interaction of the acidic analyte with the acidic stationary phase.

Causality: Silica gel has surface silanol groups (Si-OH) that are acidic. The polar carboxylic acid group of your product can engage in strong hydrogen bonding or even deprotonation-adsorption interactions with these silanols, leading to irreversible binding or slow, uneven elution (streaking).[2]

Troubleshooting Strategies:

StrategyRationale
Acidify the Mobile Phase Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent suppresses the ionization of the isoxazole-3-carboxylic acid.[1] This protonated form is less polar and interacts less strongly with the silica, leading to sharper peaks and better recovery.
Use a Less Acidic Stationary Phase Neutral or basic alumina can be a good alternative to silica gel for purifying acidic compounds, as it reduces the strong acid-base interactions that cause irreversible adsorption.[1]
Reverse-Phase Chromatography In reverse-phase chromatography (e.g., C18 silica), the stationary phase is non-polar. The separation is driven by partitioning between the non-polar stationary phase and a polar mobile phase. This is often an excellent method for purifying polar compounds like carboxylic acids. A typical mobile phase would be a mixture of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated state.

Experimental Protocol: Modified Silica Gel Chromatography

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate).

  • Mobile Phase Modification: Add 0.5% acetic acid to the chosen eluent. Re-run the TLC to confirm that the spot for your product is well-defined and has a reasonable Rf value (typically 0.2-0.4).

  • Column Packing: Pack the column with silica gel using the acidified mobile phase.

  • Loading and Elution: Load your crude product onto the column and elute with the acidified mobile phase, collecting fractions and monitoring by TLC.

Visualization: Troubleshooting Column Chromatography

start Low Recovery/Streaking on Silica Gel acidify_eluent Add 0.5% Acetic Acid to Eluent start->acidify_eluent check_tlc Improved TLC? acidify_eluent->check_tlc run_column Run Column with Acidified Eluent check_tlc->run_column Yes change_stationary_phase Switch to Neutral Alumina check_tlc->change_stationary_phase No success Successful Purification run_column->success change_stationary_phase->run_column reverse_phase Use Reverse-Phase (C18) HPLC change_stationary_phase->reverse_phase Alternative

Sources

Technical Support Center: Navigating the Synthesis and Workup of Difluorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorophenyl isoxazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of synthesizing and purifying these valuable compounds while minimizing degradation. The inherent reactivity of the isoxazole ring, coupled with the electronic influence of the difluorophenyl substituent, presents unique challenges during workup and purification. This document will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the integrity and yield of your target molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification of difluorophenyl isoxazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Question 1: I'm observing significant product loss and the appearance of new, more polar spots on my TLC after a standard aqueous workup with a mild base (e.g., NaHCO₃ wash). What is likely happening?

Answer:

This is a classic sign of base-catalyzed degradation of the isoxazole ring. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage, a vulnerability that is exacerbated by certain substituents and reaction conditions.[1]

The Role of the Difluorophenyl Group: The difluorophenyl group is strongly electron-withdrawing. This property significantly influences the electronic distribution within the isoxazole ring, making the carbon atoms of the ring more electrophilic and thus more susceptible to nucleophilic attack. Even a mild base like sodium bicarbonate can provide a sufficiently nucleophilic environment (from hydroxide ions in solution) to initiate ring opening.

Mechanism of Degradation: The likely degradation pathway is a base-catalyzed hydrolysis, leading to the formation of a β-ketonitrile or other open-chain byproducts.[2][3] These degradation products are typically more polar than the parent isoxazole, which explains the new, lower Rf spots on your TLC plate.

Visualizing the Degradation Pathway:

Base-Catalyzed Degradation Difluorophenyl_Isoxazole Difluorophenyl Isoxazole Intermediate Tetrahedral Intermediate Difluorophenyl_Isoxazole->Intermediate OH⁻ (from mild base) Ring_Opened β-Ketonitrile Byproduct Intermediate->Ring_Opened Ring Opening

Caption: Base-catalyzed degradation of difluorophenyl isoxazole.

Recommended Mitigation Strategies:

  • Avoid Aqueous Basic Washes: If possible, completely avoid washing your organic extracts with basic solutions.

  • Use a Buffered Wash: If a wash is necessary to remove acidic impurities, use a mildly acidic buffer solution (e.g., pH 4-6 acetate buffer) followed by a brine wash. The isoxazole ring is generally more stable under neutral to mildly acidic conditions.[2]

  • Non-Aqueous Workup: Consider a non-aqueous workup. After quenching the reaction (if necessary), you can directly filter off any solids and concentrate the reaction mixture. The residue can then be purified directly by column chromatography.

  • Temperature Control: Perform all workup steps at low temperatures (0-5 °C) to minimize the rate of degradation.

Question 2: My purification by column chromatography is giving poor recovery, and I'm seeing streaking of the product on the TLC plate. What can I do to improve this?

Answer:

Poor recovery and streaking during column chromatography of isoxazole derivatives can stem from a few issues, including on-column degradation and interactions with the stationary phase.

On-Column Degradation: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. While isoxazoles are generally more stable in acidic conditions than basic ones, highly activated isoxazoles or prolonged exposure can still lead to decomposition.

Improving Chromatographic Purification:

  • Deactivate Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent. A common practice is to use a 0.5-1% solution of triethylamine in the solvent used to pack the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

  • Solvent System Screening: Systematically screen different solvent systems using TLC to find the optimal conditions for separation. Sometimes, adding a small amount of a polar solvent like methanol or a modifier like acetic acid can improve peak shape and reduce streaking.[1]

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than for TLC to expedite elution and consider using flash chromatography to speed up the process.

Recommended Protocol for Column Chromatography of a Sensitive Difluorophenyl Isoxazole:

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Add a Modifier: To the slurry, add triethylamine to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack the column with the treated silica gel slurry.

  • Equilibrate: Equilibrate the column by running 2-3 column volumes of the eluent containing 0.5% triethylamine through it.

  • Load and Elute: Load your sample and elute with the same triethylamine-containing eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for difluorophenyl isoxazoles?

The primary stability concern is the susceptibility of the isoxazole ring to cleavage under basic conditions.[1] The electron-withdrawing nature of the difluorophenyl group can enhance this instability. Reductive conditions, such as catalytic hydrogenation, can also cleave the N-O bond.[1] Some isoxazoles may also be sensitive to UV light and certain transition metals.[1]

Q2: What is the ideal pH range for handling and storing difluorophenyl isoxazoles?

Difluorophenyl isoxazoles are generally most stable in a neutral to mildly acidic pH range (approximately pH 4-7). Strongly basic conditions (pH > 8) should be avoided.

Q3: Are there any specific solvents I should avoid during workup and purification?

While most common organic solvents are compatible, be cautious with nucleophilic solvents, especially at elevated temperatures, as they could potentially react with the activated isoxazole ring. It is always best to perform a small-scale stability test if you are unsure.

Q4: How can I confirm if my difluorophenyl isoxazole is degrading?

A combination of analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots is a strong indication of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to monitor the disappearance of the parent compound and the appearance of degradation products. The mass-to-charge ratio of the new peaks can help in identifying the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the isoxazole ring and to detect the formation of byproducts. Degradation is often accompanied by the disappearance of the isoxazole protons and the appearance of new signals corresponding to the ring-opened species.

Q5: Can I use a protecting group strategy to improve the stability of the isoxazole ring during synthesis?

Protecting group strategies are less common for stabilizing the isoxazole ring itself during a subsequent reaction workup. It is generally more effective to modify the workup and purification conditions to be milder. However, if other functional groups in your molecule require protection, ensure that the deprotection conditions are compatible with the stability of the isoxazole ring (i.e., avoid strongly basic or reductive conditions).

Data Summary Table

ParameterRecommendation/ObservationRationale
pH Range for Workup 4 - 7Minimizes base-catalyzed ring opening.
Aqueous Washes Avoid basic washes (e.g., NaHCO₃, K₂CO₃). Use neutral (brine) or mildly acidic washes.Prevents nucleophilic attack and degradation of the isoxazole ring.
Temperature Perform workup and purification at low temperatures (0-5 °C).Reduces the rate of potential degradation reactions.
Chromatography Use deactivated silica gel (with Et₃N) or alternative stationary phases (e.g., alumina).Minimizes on-column degradation.
Analytical Monitoring TLC, LC-MS, NMRTo detect and identify potential degradation products.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Difluorophenyl Isoxazoles
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (Optional): If the reaction mixture is basic, wash the organic layer with a pre-chilled, saturated aqueous solution of NH₄Cl or a pH 5 acetate buffer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure at a low temperature (< 40 °C).

  • Purification: Proceed immediately to purification by column chromatography.

Protocol 2: Non-Aqueous Workup
  • Reaction Quenching (if applicable): If the reaction involves a reagent that needs to be quenched, do so with a non-aqueous quencher at low temperature (e.g., adding a small amount of acetic acid to quench an organometallic reagent).

  • Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a suitable organic solvent and filter the mixture through a pad of Celite®.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Direct Purification: Purify the crude residue directly by column chromatography.

Logical Workflow for Workup and Purification

Workup_Purification_Workflow cluster_0 Reaction Completion cluster_1 Workup Strategy cluster_2 Purification cluster_3 Analysis Reaction_Complete Reaction Complete Aqueous_Workup Mild Aqueous Workup (Protocol 1) Reaction_Complete->Aqueous_Workup If salts/aqueous reagents present Non_Aqueous_Workup Non-Aqueous Workup (Protocol 2) Reaction_Complete->Non_Aqueous_Workup If anhydrous conditions Chromatography Column Chromatography with Deactivated Silica Aqueous_Workup->Chromatography Non_Aqueous_Workup->Chromatography Analysis Purity and Identity Confirmation (LC-MS, NMR) Chromatography->Analysis

Caption: Decision workflow for workup and purification.

References

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing. Available at: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Available at: [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. Available at: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities inherent in the synthesis of 5-substituted isoxazole-3-carboxylic acids. This resource is tailored for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of these valuable heterocyclic scaffolds. Here, we dissect common experimental hurdles, provide in-depth, mechanistically grounded troubleshooting advice, and present frequently asked questions to streamline your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Synthetic Challenges

This section addresses the most prevalent issues encountered during the synthesis of 5-substituted isoxazole-3-carboxylic acids, with a focus on the two primary synthetic strategies: 1,3-dipolar cycloaddition and the cyclization of β-dicarbonyl compounds.

Low or No Yield in 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring.[1][2] However, its success is highly dependent on the efficient generation and trapping of the transient nitrile oxide intermediate.

Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or complete failure. What are the likely causes and how can I rectify this?

Answer: Low yields in this reaction are a frequent challenge and can typically be traced back to issues with the nitrile oxide intermediate.[3][4] Let's break down the potential culprits and their solutions.

Potential Cause 1: Inefficient in situ Generation of the Nitrile Oxide

The nitrile oxide is most commonly generated in situ from an aldoxime precursor. The choice of oxidizing agent and reaction conditions are paramount for efficient conversion.[5]

  • Troubleshooting & Optimization:

    • Reagent Selection: For the oxidation of aldoximes, reagents such as N-Chlorosuccinimide (NCS) with a base, Chloramine-T, or hypervalent iodine reagents are commonly employed.[3] A greener and often high-yielding alternative is the use of NaCl/Oxone.[3]

    • Stoichiometry and Purity: Ensure the purity of your starting aldoxime and alkyne. Impurities can interfere with the reaction. Titrate the stoichiometry of your reagents carefully.

    • Alternative Precursors: Hydroximoyl chlorides can also serve as nitrile oxide precursors, typically requiring a non-nucleophilic base like triethylamine for dehydrohalogenation.[4][6]

Potential Cause 2: Decomposition and Dimerization of the Nitrile Oxide

Nitrile oxides are inherently unstable and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the dipolarophile (alkyne) is not sufficiently reactive or present in a high enough concentration.[3][7]

  • Troubleshooting & Optimization:

    • Reaction Kinetics: The rate of nitrile oxide generation should ideally be slower than or equal to the rate of its consumption by the alkyne. This can be achieved by the slow addition of the oxidizing agent or base.

    • Concentration Effects: Running the reaction at a higher concentration of the alkyne can favor the desired cycloaddition over the bimolecular dimerization.

    • Temperature Control: While some reactions require heating, excessive temperatures can accelerate the decomposition of the nitrile oxide. Experiment with a range of temperatures to find the optimal balance.

Workflow for Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition:

start Low or No Yield Observed check_materials Verify Purity and Integrity of Starting Materials (Aldoxime, Alkyne) start->check_materials check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_materials->check_conditions Materials OK optimize_generation Optimize Nitrile Oxide Generation (e.g., Change Oxidant, Stoichiometry) check_conditions->optimize_generation Conditions Correct minimize_dimerization Address Nitrile Oxide Instability (e.g., Slow Addition, Higher Alkyne Concentration) optimize_generation->minimize_dimerization end Improved Yield minimize_dimerization->end

Caption: Troubleshooting workflow for low-yielding 1,3-dipolar cycloaddition reactions.

Formation of Isoxazolone Isomers in β-Dicarbonyl Cyclization Routes

The reaction of a β-keto ester with hydroxylamine is a classic route to isoxazoles. However, this method is often plagued by the formation of the isomeric 5-isoxazolone as a major byproduct.[8]

Question: I am attempting to synthesize a 5-substituted isoxazole-3-carboxylic acid ester from a β-keto ester and hydroxylamine, but I am isolating the wrong isomer. How can I control the regioselectivity?

Answer: This is a well-documented challenge arising from the two electrophilic carbonyl centers in the β-keto ester. The regioselectivity is highly dependent on the pH of the reaction medium.

  • Troubleshooting & Optimization:

    • pH Control: Acidic conditions generally favor the formation of the desired 3,5-isoxazole ester.[9] Conversely, neutral or basic conditions often lead to the undesired 5-isoxazolone.[9] Careful control of the pH is therefore critical.

    • Protecting Group Strategy: A more robust method involves the use of N,O-diBoc-protected β-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids. These intermediates cyclize cleanly to the corresponding 5-substituted 3-isoxazolols without the formation of the isoxazolone byproduct.[8]

Challenges in the Final Hydrolysis Step

The conversion of the isoxazole-3-carboxylic acid ester to the final carboxylic acid can be problematic.

Question: The hydrolysis of my ethyl 5-substituted isoxazole-3-carboxylate is either incomplete or leads to decomposition of the isoxazole ring. What are my options?

Answer: The isoxazole ring can be sensitive to both strongly basic and certain reductive conditions.[1][10]

  • Troubleshooting & Optimization:

    • Mild Hydrolysis Conditions: Attempt saponification using milder bases like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. For acid-catalyzed hydrolysis, use milder acidic conditions and monitor the reaction carefully to avoid ring opening.

    • Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes facilitate hydrolysis under milder conditions and with shorter reaction times.[11] For example, using potassium carbonate with microwave heating has been shown to be effective for the hydrolysis of various azolylacetates.[11]

    • Alternative Protecting Groups: If the substrate allows, consider using an ester that is more readily cleaved under specific conditions (e.g., a benzyl ester that can be removed by hydrogenolysis, though care must be taken as this can also cleave the N-O bond).[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying 5-substituted isoxazole-3-carboxylic acids?

A1: As these are carboxylic acids, a standard acid-base extraction is often effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, now containing the carboxylate salt, can be washed with fresh organic solvent to remove neutral impurities. Subsequently, acidifying the aqueous layer (e.g., with dilute HCl) will precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent, dried, and concentrated.[12] Recrystallization or column chromatography can be used for further purification if needed.

Q2: Are there any catalyst-free methods for the synthesis of 5-substituted isoxazoles?

A2: Yes, microwave-assisted, one-pot methods have been developed for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine without the need for a catalyst.[9] Additionally, mechanochemical methods, such as ball-milling, have been shown to facilitate the 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes, sometimes in the absence of a catalyst.[6]

Q3: How can I synthesize a 3,4-disubstituted isoxazole instead of the more common 3,5-disubstituted isomer?

A3: Achieving a 3,4-disubstitution pattern via intermolecular 1,3-dipolar cycloaddition can be challenging due to steric and electronic factors that favor the 3,5-isomer.[13] However, intramolecular nitrile oxide cycloaddition (INOC) reactions, where the alkyne and the nitrile oxide precursor are part of the same molecule, can provide a high degree of regiocontrol to furnish 3,4-disubstituted fused isoxazoles.[13]

Q4: Can flow chemistry be applied to the synthesis of these compounds?

A4: Flow chemistry is an excellent platform for the synthesis of isoxazoles, particularly when dealing with unstable intermediates like nitrile oxides. The precise control over reaction time, temperature, and stoichiometry in a continuous flow reactor can significantly improve yield and safety by minimizing the accumulation of reactive intermediates and suppressing side reactions like dimerization.[14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-Substituted Isoxazole-3-Carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) followed by cycloaddition with a terminal alkyne.

  • Setup: To a stirred solution of the aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., chloroform or dichloromethane) at room temperature, add a catalytic amount of a base (e.g., triethylamine, 0.1 eq.).

  • Reaction: Add a solution of N-Chlorosuccinimide (1.1 eq.) in the same solvent dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-substituted isoxazole-3-carboxylate.

Protocol 2: Hydrolysis of an Ethyl Isoxazole-3-Carboxylate to the Carboxylic Acid
  • Setup: Dissolve the ethyl 5-substituted isoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the precipitated carboxylic acid with ethyl acetate (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-substituted isoxazole-3-carboxylic acid.

Section 4: Data Presentation

Table 1: Comparison of Synthetic Routes for Isoxazole Synthesis

Synthetic RouteKey ReagentsCommon ConditionsAdvantagesCommon Challenges
1,3-Dipolar Cycloaddition Aldoxime, Alkyne, Oxidant (e.g., NCS)Room Temperature, Organic SolventHigh regioselectivity for 3,5-isomers, broad substrate scope.Nitrile oxide instability (dimerization), low yields.[3][4]
β-Keto Ester Cyclization β-Keto Ester, Hydroxylamine HClpH-dependent (acidic favored)Readily available starting materials.Formation of 5-isoxazolone isomers, requires strict pH control.[8][9]
Acyl Meldrum's Acid Route Acyl Meldrum's Acid, N,O-diBoc-hydroxylamineAcid-catalyzed cyclizationHigh regioselectivity, no isoxazolone byproduct.[8]Multi-step synthesis of the intermediate.[8]
Mechanochemical Synthesis Hydroxyimidoyl Chloride, AlkyneBall-milling, often catalyst-freeSolvent-free, environmentally friendly, scalable.[6]Requires specialized equipment.

Section 5: Visualizations

cluster_0 1,3-Dipolar Cycloaddition Pathway aldoxime R-CH=NOH (Aldoxime) nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) aldoxime->nitrile_oxide Oxidation (e.g., NCS) isoxazole 5-Substituted Isoxazole-3-carboxylate nitrile_oxide->isoxazole [3+2] Cycloaddition furoxan Furoxan Dimer (Side Product) nitrile_oxide->furoxan Dimerization alkyne R'-C≡C-COOR'' (Alkyne) alkyne->isoxazole

Sources

Technical Support Center: Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This resource provides in-depth, experience-based insights and practical solutions to challenges encountered during this specific synthesis.

I. Overview of the Synthesis

The synthesis of this compound typically involves a [3+2] cycloaddition reaction. A common route is the reaction of a 1,3-dicarbonyl compound with hydroxylamine, or the reaction of an in situ generated nitrile oxide with an alkyne.[1][2][3] A key intermediate is often the corresponding ethyl or methyl ester, which is subsequently hydrolyzed to the final carboxylic acid product. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity.

This guide will address these potential pitfalls in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.

II. Troubleshooting Guide & FAQs

FAQ 1: Low yield of the desired isoxazole ester is observed after the initial cyclocondensation reaction. What are the likely side reactions?

Answer:

Low yields in the initial cyclocondensation step often point to the formation of several possible side products. The primary culprits are typically related to the reactivity of the starting materials and intermediates.

Potential Side Reactions:

  • Formation of Oximes: Hydroxylamine can react with aldehydes or ketones to form oximes.[4][5][6][7] If your 1,3-dicarbonyl starting material has significant ketone or aldehyde character, simple oxime formation can compete with the desired cyclization.

  • Michael Addition Products: In base-catalyzed reactions, the 1,3-dicarbonyl compound can act as a Michael donor, leading to undesired addition products if other electrophiles are present.

  • Formation of Isoxazoline intermediates: Incomplete aromatization can lead to the formation of isoxazoline intermediates.[1] These may be stable under the reaction conditions and fail to convert to the desired isoxazole.

  • Dimerization of Nitrile Oxide: If the synthesis proceeds via a nitrile oxide intermediate, this highly reactive species can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).

Troubleshooting Protocol 1: Optimizing the Cyclocondensation Reaction
ParameterRecommendationRationale
Base Selection Use a non-nucleophilic base like DBU or DIPEA.[8]Stronger, nucleophilic bases like sodium ethoxide can promote side reactions such as Michael additions.[9]
Reaction Temperature Maintain the temperature as recommended in the literature, typically ranging from room temperature to a gentle reflux.Excessive heat can promote decomposition of intermediates and the formation of tars.
Order of Addition Add the hydroxylamine solution slowly to the solution of the 1,3-dicarbonyl compound.This helps to control the concentration of the highly reactive hydroxylamine and minimize oxime formation.
Solvent Use an appropriate solvent. Ethanol or methanol are common choices.[2]The choice of solvent can influence the solubility of intermediates and the reaction pathway.
FAQ 2: During the hydrolysis of the ester to the carboxylic acid, I am seeing significant degradation of the isoxazole ring. How can I prevent this?

Answer:

The isoxazole ring can be susceptible to cleavage under harsh hydrolytic conditions, particularly with strong acids or bases at elevated temperatures.[10]

Mechanism of Degradation:

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under acidic or basic conditions, leading to ring-opened byproducts.

Troubleshooting Protocol 2: Mild Hydrolysis Conditions

ConditionProtocolRationale
Base-Mediated Hydrolysis Use a milder base such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[11]LiOH is less harsh than NaOH or KOH and can effectively hydrolyze the ester without significant ring degradation.
Acid-Mediated Hydrolysis While generally harsher, if acid catalysis is necessary, use a milder acid like citric acid for the workup acidification.[11]Strong mineral acids like HCl can promote ring opening.
Monitoring the Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC).Over-running the reaction can lead to increased byproduct formation.
FAQ 3: I am observing an unexpected isomer in my final product. What could be the cause?

Answer:

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The reaction of hydroxylamine with such a precursor can lead to two different isoxazole products.

Controlling Regioselectivity:

The regioselectivity is often dictated by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. The more electrophilic carbonyl carbon is preferentially attacked by the nitrogen of hydroxylamine.

Workflow for Investigating Isomer Formation:

G cluster_0 Problem Identification cluster_1 Analysis of Starting Material cluster_2 Reaction Condition Review cluster_3 Mitigation Strategies A Unexpected Isomer Detected (e.g., by NMR, LC-MS) B Analyze the symmetry of the 1,3-dicarbonyl precursor. A->B D Review reaction temperature and pH. A->D C Assess the relative electrophilicity of the two carbonyl carbons. B->C F Modify the 1,3-dicarbonyl to enhance the reactivity difference between the carbonyls. C->F E Consider the possibility of thermodynamic vs. kinetic control. D->E G Explore alternative synthetic routes with higher regioselectivity (e.g., nitrile oxide cycloaddition). E->G

Caption: Troubleshooting workflow for isomer formation.

FAQ 4: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

Common Impurities and Purification Strategies:

ImpurityIdentification MethodRecommended Purification Technique
Unreacted 1,3-dicarbonyl starting material TLC, NMRColumn chromatography. The dicarbonyl is typically less polar than the isoxazole product.
Ring-opened hydrolysis byproducts LC-MS, NMRRecrystallization. These byproducts often have different solubility profiles.
Isomeric isoxazoles NMR, HPLCPreparative HPLC is often required for separating closely related isomers.

General Purification Protocol:

  • Aqueous Workup: After hydrolysis, perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate.

  • Column Chromatography: If necessary, perform column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure final product.

III. Key Reaction Mechanisms

Generalized Isoxazole Synthesis via Cyclocondensation

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a series of steps involving nucleophilic attack, imine formation, and dehydration.

G compound 1,3-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate compound->intermediate1 + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 imine Imine/Enamine Intermediate intermediate1->imine - H2O cyclized_intermediate Cyclized Intermediate imine->cyclized_intermediate Intramolecular Attack isoxazole Isoxazole Product cyclized_intermediate->isoxazole - H2O

Sources

Validation & Comparative

Validating the Biological Potential of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for validating the biological activity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3] The inclusion of a difluorophenyl moiety can further enhance metabolic stability and target binding affinity, making this compound a compound of significant interest.[4][5] This guide will focus on validating its potential as an anti-inflammatory agent, a common activity for this class of compounds.[2]

The Validation Workflow: A Phased Approach

A logical and phased approach is crucial for efficiently validating a compound's biological activity. Our proposed workflow begins with broad-spectrum in vitro screening to identify the primary mechanism of action, followed by more complex cell-based assays, and culminating in in vivo validation to assess efficacy in a physiological system.

Figure 1: A phased experimental workflow for validating the biological activity of this compound.

Phase 1: In Vitro Target Validation - The Cyclooxygenase (COX) Pathway

Many isoxazole-containing anti-inflammatory drugs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[6][7] Therefore, a primary investigation into the inhibitory activity of this compound against COX-1 and COX-2 is a logical starting point.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay will determine the compound's potency and selectivity for the two main COX isoforms.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes
  • Arachidonic acid (substrate)
  • Colorimetric COX inhibitor screening assay kit
  • This compound
  • Celecoxib (selective COX-2 inhibitor control)
  • Indomethacin (non-selective COX inhibitor control)
  • 96-well microplates
  • Microplate reader

3. Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of the test compound and control inhibitors in the assay buffer.
  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
  • Add the diluted test compound or control inhibitors to the wells.
  • Incubate at room temperature for 10 minutes.
  • Initiate the reaction by adding arachidonic acid to each well.
  • Incubate for 2 minutes at room temperature.
  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Hypothetical DataHypothetical DataHypothetical Data
Celecoxib>1000.05>2000
Indomethacin0.11.50.07

Rationale: This direct enzyme inhibition assay provides a clear, quantitative measure of the compound's interaction with its putative targets. Comparing the results to well-characterized inhibitors like Celecoxib and Indomethacin provides crucial context for the compound's potency and selectivity. A high selectivity index for COX-2 is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Test_Compound 5-(3,4-Difluorophenyl)isoxazole- 3-carboxylic acid Test_Compound->COX2 Inhibition (Hypothesized)

Figure 2: The cyclooxygenase (COX) pathway and the hypothesized inhibitory action of the test compound on COX-2.

Phase 2: Cellular Anti-Inflammatory Activity

Demonstrating enzyme inhibition is a critical first step, but it is essential to validate that this activity translates to a functional anti-inflammatory effect in a cellular context. Macrophages are key players in the inflammatory response, and their activation by lipopolysaccharide (LPS) provides a robust model for inflammation.[8][9]

Experimental Protocol: LPS-Induced Pro-inflammatory Cytokine Release in RAW 264.7 Macrophages

1. Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated murine macrophages.

2. Materials:

  • RAW 264.7 murine macrophage cell line
  • Cell culture medium and supplements
  • Lipopolysaccharide (LPS)
  • This compound
  • Dexamethasone (positive control)
  • ELISA kits for TNF-α and IL-6
  • Cell viability assay kit (e.g., MTT)

3. Methodology:

  • Culture RAW 264.7 cells to an appropriate confluency.
  • Seed the cells in 96-well plates and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
  • Collect the cell culture supernatant for cytokine analysis.
  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
  • In a parallel plate, assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
Data Presentation: Comparative Cytokine Inhibition
TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Vehicle ControlHypothetical DataHypothetical Data100
LPS (1 µg/mL)Hypothetical DataHypothetical Data100
LPS + Test Compound (1 µM) Hypothetical DataHypothetical Data>95
LPS + Test Compound (10 µM) Hypothetical DataHypothetical Data>95
LPS + Dexamethasone (1 µM)Hypothetical DataHypothetical Data>95

Rationale: This assay provides a more physiologically relevant assessment of the compound's anti-inflammatory potential by measuring its impact on key inflammatory mediators in a relevant cell type. The inclusion of a cell viability assay is crucial to ensure that the observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply cell death.

Phase 3: In Vivo Efficacy - The Carrageenan-Induced Paw Edema Model

Positive results from in vitro and cell-based assays provide a strong rationale for progressing to in vivo studies. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for evaluating the efficacy of potential anti-inflammatory drugs.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Objective: To assess the in vivo anti-inflammatory activity of this compound in a rodent model of acute inflammation.

2. Materials:

  • Male Wistar rats (180-200 g)
  • Carrageenan solution (1% in saline)
  • This compound
  • Indomethacin (positive control, 10 mg/kg)
  • Vehicle (e.g., 0.5% carboxymethyl cellulose)
  • Plethysmometer

3. Methodology:

  • Acclimatize the rats for at least one week before the experiment.
  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups (e.g., 10, 30, 100 mg/kg).
  • Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.).
  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation: Comparative Anti-Edema Effect
Treatment GroupPaw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle ControlHypothetical Data0
Test Compound (10 mg/kg) Hypothetical DataHypothetical Data
Test Compound (30 mg/kg) Hypothetical DataHypothetical Data
Test Compound (100 mg/kg) Hypothetical DataHypothetical Data
Indomethacin (10 mg/kg)Hypothetical DataHypothetical Data

Rationale: This in vivo model provides crucial information on the compound's efficacy, dose-dependency, and duration of action in a living organism. A statistically significant reduction in paw edema compared to the vehicle control group would provide strong evidence of the compound's anti-inflammatory potential.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of this compound, with a focus on its potential as an anti-inflammatory agent. By progressing through a logical sequence of in vitro, cellular, and in vivo assays, researchers can build a robust data package to support the continued development of this promising compound. Each experimental step is designed to answer a specific question, and the inclusion of appropriate controls and comparative data ensures the trustworthiness and scientific integrity of the findings. The multifaceted nature of the isoxazole scaffold suggests that further investigations into other potential biological activities, such as anticancer or antioxidant effects, may also be warranted based on initial screening results.[12][13]

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Get-Back. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Amol, J. (2016).
  • Smolecule. (n.d.). 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid. Smolecule.
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Ullah, H., et al. (2023).
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18196.
  • Al-Warhi, T., et al. (2022).
  • Ullah, H., et al. (2023).
  • EvitaChem. (n.d.). 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). EvitaChem.
  • MySkinRecipes. (n.d.). 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. MySkinRecipes.
  • Hawler Medical University. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences.

Sources

A Comparative Analysis of Xanthine Oxidase Inhibitors: 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid and Allopurinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone strategy. Xanthine oxidase is the pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, triggering painful gouty arthritis.[2] For decades, allopurinol has been the frontline therapy, acting as a competitive inhibitor of this crucial enzyme.[3][4][5] However, the quest for novel, more potent, and potentially safer inhibitors is a continuous endeavor in medicinal chemistry. This guide provides an in-depth comparison of the well-established allopurinol with a representative of a promising class of isoxazole-based inhibitors, specifically focusing on the structural scaffold of 5-(phenyl)isoxazole-3-carboxylic acid.

Comparative Inhibitory Potency: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

CompoundTarget EnzymeIC50 Value (µM)Reference
AllopurinolXanthine Oxidase0.2 - 50
Allopurinol (in a specific study)Xanthine Oxidase2.93[6]
5-(1-(4-fluorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c)Xanthine Oxidase0.13[6]

Note: The IC50 value for allopurinol can vary depending on the assay conditions. The value of 2.93 µM is from a specific study that also evaluated the isoxazole derivative, providing a direct point of comparison.

Mechanism of Action: A Tale of Two Inhibitors

Allopurinol, a structural analog of the natural purine substrate hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[5] It binds to the active site of the enzyme, preventing the binding of hypoxanthine and xanthine.[4] Furthermore, allopurinol is itself metabolized by xanthine oxidase to its active metabolite, oxypurinol, which is a non-competitive inhibitor with a longer half-life, contributing to the sustained therapeutic effect.[5]

The 5-(phenyl)isoxazole-3-carboxylic acid derivatives, based on kinetic studies of analogous compounds, are proposed to act as mixed-type inhibitors.[6] This implies that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies of these compounds suggest that the isoxazole and carboxylic acid moieties play a crucial role in binding to the active site of xanthine oxidase, forming key interactions with amino acid residues.[6]

InhibitionMechanisms cluster_allopurinol Allopurinol (Competitive) cluster_isoxazole 5-(Phenyl)isoxazole-3-carboxylic Acid (Mixed-Type) XO_free Xanthine Oxidase (Free) XO_S XO-Substrate Complex XO_free->XO_S Substrate XO_Allo XO-Allopurinol Complex (Inactive) XO_free->XO_Allo Binds to active site P Product (Uric Acid) XO_S->P Allopurinol Allopurinol Allopurinol->XO_Allo XO_free_iso Xanthine Oxidase (Free) XO_S_iso XO-Substrate Complex XO_free_iso->XO_S_iso Substrate XO_Iso XO-Isoxazole Complex (Inactive) XO_free_iso->XO_Iso Binds to active site P_iso Product (Uric Acid) XO_S_iso->P_iso XO_S_Iso XO-Substrate-Isoxazole Complex (Inactive) XO_S_iso->XO_S_Iso Binds to allosteric site Isoxazole Isoxazole Derivative Isoxazole->XO_Iso Isoxazole->XO_S_Iso ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare Xanthine Oxidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Xanthine Solution add_substrate Initiate with Xanthine prep_substrate->add_substrate prep_inhibitors Prepare Inhibitor Stock Solutions (DMSO) prep_dilutions Prepare Serial Dilutions of Inhibitors prep_inhibitors->prep_dilutions add_inhibitor Add Inhibitor/ Vehicle (DMSO) prep_dilutions->add_inhibitor add_buffer Add Assay Buffer add_buffer->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance (295 nm) over Time add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Figure 2: A flowchart outlining the key steps of the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

The comparative analysis reveals that while allopurinol is an effective and widely used xanthine oxidase inhibitor, the 5-(phenyl)isoxazole-3-carboxylic acid scaffold represents a highly promising class of next-generation inhibitors with the potential for significantly greater potency. The detailed experimental protocol provided herein offers a standardized method for researchers to evaluate and compare the inhibitory activities of novel compounds against xanthine oxidase.

Further research is warranted to synthesize and evaluate the specific 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid to definitively determine its IC50 value and elucidate its precise mechanism of inhibition. Such studies will be instrumental in advancing the development of more effective therapies for the management of hyperuricemia and gout.

References

  • Vertex AI Search. What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Retrieved January 19, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind Allopurinol: A Xanthine Oxidase Inhibitor. Retrieved January 19, 2026.
  • Dr.Oracle. What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)? Retrieved January 19, 2026.
  • MedchemExpress.com. Allopurinol | Xanthine Oxidase Inhibitor. Retrieved January 19, 2026.
  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

  • Patsnap Synapse. What is the mechanism of Allopurinol? Retrieved January 19, 2026.
  • Frontiers in Pharmacology. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Retrieved January 19, 2026.
  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). Retrieved January 19, 2026.
  • PubMed. Inhibitory effects of phenolics on xanthine oxidase. (1998). Retrieved January 19, 2026.
  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). [Link]

  • PubMed. Characterization of the xanthine oxidase inhibitory activity of alk(en)yl phenols and related compounds. (2018). Retrieved January 19, 2026.
  • PubMed. Identification and mode of action of 5-hydroxymethyl-2-furfural (5-hmf) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as potent xanthine oxidase inhibitors in vinegars. (2012). Retrieved January 19, 2026.
  • ResearchGate. Xanthine oxidase inhibitory activity of all the synthesized compounds. Retrieved January 19, 2026.
  • ResearchGate. IC50 values of six fractions against xanthine oxidase. Retrieved January 19, 2026.
  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). Retrieved January 19, 2026.
  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Retrieved January 19, 2026.
  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved January 19, 2026.
  • PubMed. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). Retrieved January 19, 2026.
  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved January 19, 2026.
  • PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved January 19, 2026.
  • Frontiers in Nutrition. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Retrieved January 19, 2026.
  • Sigma-Aldrich. 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid | 1083224-23-0. Retrieved January 19, 2026.
  • PubMed Central. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). Retrieved January 19, 2026.
  • Chemsrc. CAS#:1017513-51-7 | this compound. Retrieved January 19, 2026.
  • Chemsrc. CAS#:1083224-23-0 | 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. Retrieved January 19, 2026.
  • BLDpharm. 1083224-23-0|5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. Retrieved January 19, 2026.

Sources

structural analog comparison of difluorophenyl isoxazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Difluorophenyl Isoxazole Inhibitors: Structure-Activity Relationships and Experimental Evaluation

Introduction

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to act as a bioisosteric replacement for other functional groups, and capacity to serve as a rigid core for orienting substituents make it a valuable component in drug design.[5][6] When combined with a difluorophenyl moiety, the resulting scaffold often exhibits enhanced pharmacological properties. The incorporation of fluorine atoms can improve metabolic stability, increase binding affinity through unique interactions, and modulate lipophilicity, thereby enhancing cell permeability.

This guide provides a comprehensive comparison of structural analogs of difluorophenyl isoxazole inhibitors. As a senior application scientist, the goal is to delve beyond mere data reporting and explore the causal relationships between structural modifications and biological activity. We will examine key structure-activity relationships (SAR), provide detailed protocols for their experimental validation, and offer insights grounded in established research.

Core Scaffold: Rationale for the Difluorophenyl Isoxazole Core

The foundational structure consists of an isoxazole ring linked to a difluorinated phenyl ring. Each component plays a critical role in the molecule's overall profile:

  • Isoxazole Ring : This heterocycle is not merely a linker. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for anchoring the inhibitor within the active site of a target protein.[5] The ring's planarity and rigidity help in pre-organizing the attached substituents into a conformationally favorable state for binding, reducing the entropic penalty upon target engagement.

  • Difluorophenyl Moiety : The strategic placement of two fluorine atoms on the phenyl ring is a common tactic in modern drug discovery. Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein. Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. The position of the fluorine atoms (e.g., 2,4-difluoro vs. 2,6-difluoro) can drastically alter the molecule's conformation and binding mode. For instance, ortho-substitutions can force the phenyl ring to twist relative to the isoxazole core, a feature that can be exploited to fit into specific hydrophobic pockets.[6]

Below is a diagram illustrating the core scaffold and key points for chemical modification to generate structural analogs.

cluster_0 Difluorophenyl Isoxazole Core cluster_1 Points of Modification (R-groups) Core Difluorophenyl-Isoxazole R1 R1: Phenyl Ring Substitution Pattern (e.g., 2,4-difluoro, 2,6-difluoro) Core->R1 Modifies Conformation & Metabolic Stability R2 R2: Isoxazole C3/C5 Substituents (Alkyl, Aryl, etc.) Core->R2 Influences Direct Target Interaction R3 R3: Linker & Terminal Group (Amide, Ether, etc.) Core->R3 Determines Selectivity & Pharmacokinetics

Caption: General scaffold and key modification points for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of difluorophenyl isoxazole inhibitors is exquisitely sensitive to their substitution patterns. By systematically altering different parts of the molecule, researchers can fine-tune potency, selectivity, and pharmacokinetic properties.

Impact of Difluorophenyl Substitution Pattern

The placement of the two fluorine atoms is a critical determinant of activity. While a 2,4-difluorophenyl group is common, other patterns can offer distinct advantages. For example, in the development of Farnesoid X Receptor (FXR) agonists, a 2,6-dichloro-substituted phenyl moiety at the C-3 position of the isoxazole was found to be crucial for occupying a key hydrophobic cavity.[6] This principle extends to difluoro analogs, where a 2,6-difluoro pattern can similarly lock the phenyl ring in a twisted conformation, potentially enhancing binding affinity by minimizing rotational freedom.

Modifications at the Isoxazole C5 Position

The C5 position of the isoxazole ring is frequently substituted to interact with the solvent-exposed region of a binding site or to pick up additional interactions. Studies on various isoxazole derivatives have shown that electron-withdrawing groups on a phenyl ring at this position can lead to excellent inhibitory activities.[4] For anticancer agents, introducing moieties like a methyl-substituted pyrrole at C5 has been shown to restore activity against Zika virus, demonstrating the importance of this position for specific target recognition.[7]

The Role of the C3/C4 Linker and Terminal Group

The functional group attached to the other end of the isoxazole ring (often via a linker at C3 or C4) is arguably the most important element for determining target selectivity and overall potency. For instance, a series of diarylisoxazole-3-carboxamides were identified as potent picomolar inhibitors of the mitochondrial permeability transition pore (mtPTP), highlighting the effectiveness of the carboxamide linker.[8] In another study on anticancer agents, a series of fluorophenyl-isoxazole-carboxamide derivatives showed potent activity against liver cancer cell lines, with the terminal phenylamide group being crucial for cytotoxicity.[9]

Comparative Data Summary

The following table summarizes representative data from the literature, comparing the biological activities of various isoxazole analogs. While not all examples are difluorophenyl derivatives, they establish clear SAR trends that are applicable to this class of inhibitors.

Compound Class Target/Assay Key Structural Features Activity (IC₅₀/EC₅₀) Reference
Isoxazole-CarboxamideAnticancer (Hep3B cells)2,4-difluorophenylamide at C55.76 µg/mL[9]
Isoxazole-CarboxamideAnticancer (HeLa cells)4-fluorophenylamide at C515.48 µg/mL[10]
Benzo[d]isoxazolePD-1/PD-L1 InhibitionComplex bicyclic scaffold26.8 nM[11]
3,5-Disubstituted IsoxazoleFXR Agonist (Transactivation)2,6-dichlorophenyl at C3, various C5 linkers0.30 µM[6]
Isoxazole-based CK1δ InhibitorKinase Inhibition (CK1δ)Amidopyridinyl moiety0.033 µM[5]
Diarylisoxazole-3-carboxamidemtPTP Inhibition (Swelling)5-(4-fluoro-3-hydroxyphenyl)< 0.39 µM[8]

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following sections detail step-by-step methodologies for key assays used to characterize these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol is designed to determine the IC₅₀ value of an inhibitor against a specific protein kinase. The HTRF format is a robust, high-throughput method.

Causality: The choice of a biochemical kinase assay is the primary step to confirm direct target engagement and potency, independent of cellular factors like membrane permeability or efflux pumps. HTRF is chosen for its high signal-to-noise ratio and resistance to interference from colored or fluorescent compounds.

Methodology:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the difluorophenyl isoxazole inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the inhibitor in DMSO. The final assay concentration will be 100-fold lower.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP in the reaction buffer at 2X final concentration.

  • Reaction Setup (384-well plate) :

    • Add 5 µL of the kinase/peptide solution to each well.

    • Add 0.1 µL of the inhibitor from the DMSO dilution series. For controls, add 0.1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final ATP concentration should be at or near the Km for the kinase to ensure competitive binding can be accurately measured.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺) and the detection reagents (Europium-cryptate labeled anti-phospho-specific antibody and XL665-conjugated streptavidin).

    • Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis :

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare Inhibitor Dilution Series R2 Add Inhibitor/ DMSO Control P1->R2 P2 Prepare Kinase, Substrate, ATP R1 Add Kinase & Substrate to Plate P2->R1 R4 Add ATP to Start Reaction P2->R4 R1->R2 R3 Pre-incubate R2->R3 R3->R4 R5 Incubate R4->R5 D1 Stop with EDTA & Add HTRF Reagents R5->D1 D2 Incubate D1->D2 D3 Read Plate D2->D3 A1 Calculate HTRF Ratio D3->A1 A2 Normalize Data A1->A2 A3 Plot & Fit to Calculate IC50 A2->A3

Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTS Assay)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.

Causality: A cell-based assay is a necessary secondary screen to confirm that the inhibitor can cross the cell membrane, is not immediately metabolized or effluxed, and can engage its target in a complex cellular environment to produce a desired phenotype (e.g., growth arrest).[9][10]

Methodology:

  • Cell Seeding :

    • Culture cancer cells (e.g., Hep3B, HeLa) under standard conditions (37°C, 5% CO₂).[9][10]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare a serial dilution of the difluorophenyl isoxazole inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with medium only (untreated control) and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate the plate for 72 hours.

  • Viability Measurement :

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (medium only).

    • Normalize the data, setting the absorbance of the vehicle control wells to 100% viability.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

S1 Seed Cells in 96-well Plate S2 Incubate 24h (Allow Attachment) S1->S2 T2 Treat Cells with Inhibitor S2->T2 T1 Prepare Inhibitor Dilutions in Medium T1->T2 T3 Incubate 72h T2->T3 M1 Add MTS Reagent T3->M1 M2 Incubate 1-4h M1->M2 M3 Measure Absorbance (490 nm) M2->M3 A1 Normalize Data & Calculate EC50 M3->A1

Caption: Workflow for a cell-based MTS antiproliferative assay.

Conclusion

The difluorophenyl isoxazole scaffold represents a highly versatile and potent platform for the development of targeted inhibitors. The strategic combination of the rigid, interactive isoxazole core with the modulating effects of the difluorophenyl group allows for extensive chemical exploration and optimization. A thorough understanding of the structure-activity relationships, supported by robust and reproducible experimental validation, is paramount to advancing these promising compounds from discovery to clinical application. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important chemical class.

References

  • Knippschild, U., Krüger, O., Giamas, G., et al. (2014). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostath, A., Al-Assar, Z., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Ali, A., Al-Hujaili, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Bansal, R., & Kumar, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, K., Lee, S., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. Available at: [Link]

  • Wang, Y., Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Carino, A., Marchianò, S., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Natural products-isoxazole hybrids. (2024). Heliyon. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. Available at: [Link]

  • Roy, S., Di Trocchio, L., et al. (2016). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • Wang, K., Feng, Z., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Preclinical Reality

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] As researchers, our initial excitement is often sparked by a promising in vitro result—a low nanomolar IC50 value against a target enzyme or potent cytotoxicity in a cancer cell line.[4] However, the journey from a hit in a multi-well plate to a lead compound with demonstrable efficacy in a living system is fraught with challenges. The ultimate goal is not merely to inhibit a target in isolation but to achieve a therapeutic outcome in a complex physiological environment.

This guide provides an in-depth comparison of in vitro and in vivo evaluation for isoxazole-based inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, the critical factors that govern the translation from a simplified in vitro system to a complex in vivo model, and how to design a self-validating experimental cascade.

Part 1: The In Vitro Landscape: Defining Potency and Cellular Effects

The in vitro phase is foundational. It is where we determine if a compound has the desired activity at a molecular and cellular level. These assays are typically high-throughput, cost-effective, and provide the first mechanistic clues.[5]

Molecular Target Engagement: Enzyme Inhibition Assays

For many isoxazole inhibitors, the primary mechanism is the direct inhibition of a target enzyme, such as a protein kinase or cyclooxygenase (COX).[6][7][8] The goal here is to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A critical consideration is the choice of assay format. Luminescence-based assays that measure ATP consumption (like ADP-Glo™) are common for kinases, while colorimetric or fluorescence-based assays are used for other enzymes like carbonic anhydrase.[9][10][11] From a field perspective, it is crucial to understand the assay's limitations. For instance, in competitive kinase inhibitor testing, the concentration of ATP used can significantly alter the apparent IC50 value; therefore, reporting this concentration is essential for data comparability.[12]

Illustrative Data: Potency of Hypothetical Isoxazole Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM) @ 10 µM ATP
ISO-AKinase X15
ISO-BKinase X250
ISO-CKinase X>10,000
Staurosporine (Control)Kinase X5

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a standard method for determining the IC50 of an isoxazole-based inhibitor against a specific protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the isoxazole inhibitor in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). This ensures a full dose-response curve can be generated.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white opaque plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., Kinase X) in a suitable kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Michaelis constant (Km) for a robust IC50 determination.

    • Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cellular Activity: Moving Beyond the Purified Target

A potent enzyme inhibitor is of little use if it cannot enter a cell and exert its effect. Cell-based assays are the next critical step to confirm that the observed molecular potency translates into a desired biological outcome, such as inducing apoptosis or inhibiting proliferation in cancer cells.[13][14]

Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

Many isoxazole-based anticancer agents function by inhibiting kinases in pro-survival signaling pathways, ultimately leading to apoptosis.[7][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Survival Cell Survival (Proliferation, Anti-Apoptosis) Downstream->Survival Inhibitor Isoxazole Inhibitor Inhibitor->KinaseX Inhibits G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies a Biochemical Assay (IC50) b Cell-Based Assay (e.g., Apoptosis) a->b Confirm Cellular Activity c Initial ADME Screening (Solubility, Permeability) b->c Assess Drug-like Properties d Pharmacokinetics (PK) in Rodents c->d Evaluate Exposure e Efficacy Model (e.g., Xenograft) d->e Test Efficacy at Relevant Dose f Toxicology Assessment e->f Determine Safety Window

Sources

A Comparative Guide to the Efficacy of 5-Aryl Isoxazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Aryl Isoxazole-3-Carboxylic Acid Scaffold

The 5-aryl isoxazole-3-carboxylic acid motif is a privileged scaffold in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This guide provides a comparative analysis of the efficacy of various 5-aryl isoxazole-3-carboxylic acids across key therapeutic areas: anti-inflammatory, anticancer, antimicrobial, and as inhibitors of xanthine oxidase. By examining structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds. The isoxazole ring system's stability allows for extensive functionalization, yet it possesses a labile N-O bond that can be cleaved under specific physiological conditions, a feature that can be ingeniously exploited in prodrug design.[1][2]

Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

A significant area of investigation for 5-aryl isoxazole-3-carboxylic acid derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Efficacy of COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 5-methyl-isoxazole-3-carboxamide derivatives, highlighting the impact of substitutions on the aryl rings.

CompoundR1 (Position 3)R2 (Position 4)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A13 3,4-dimethoxyCl64134.63
B2 -->100048.3>20.7
Ketoprofen --1603800.42
Celecoxib --380448.64
Data sourced from a study by Eid et al. (2021) and Hawash et al. (2021a, 2021b), as cited in Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.[3]

The data clearly indicates that compound A13 , with its 3,4-dimethoxy and chloro substitutions, is a potent COX-2 inhibitor with a notable selectivity index.[3] The structure-activity relationship suggests that the electronic and steric properties of the substituents on the phenyl rings play a crucial role in dictating both the potency and selectivity towards the COX-2 enzyme.[3]

Mechanism of Action: COX-2 Inhibition

5-Aryl isoxazole-3-carboxylic acid derivatives exert their anti-inflammatory effects by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole 5-Aryl Isoxazole-3-Carboxylic Acid Derivative Isoxazole->COX2 Inhibition

Caption: Inhibition of COX-2 by 5-aryl isoxazole-3-carboxylic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (5-aryl isoxazole-3-carboxylic acid derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][5]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[2]

Rationale: The carrageenan-induced edema is a biphasic event. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-4 hours) is primarily sustained by prostaglandin release.[6] Inhibition of paw edema in the later phase is indicative of COX-2 inhibition.

Anticancer Activity: Induction of Apoptosis

The 5-aryl isoxazole-3-carboxylic acid scaffold has also been explored for its potential in cancer therapy, with many derivatives demonstrating cytotoxic effects against various cancer cell lines.

Comparative Efficacy in Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values of several isoxazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
VIb HeLa10.64
VIc HeLa11.28
VId HeLa12.51
Cisplatin HeLa13.54 - 14.08
Compound 3d MCF-743.4
Compound 4d MCF-739.0
Compound 3d MDA-MB-23135.9
Compound 4d MDA-MB-23135.1
Data for VIb, VIc, and VId from a study on 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives.[7] Data for compounds 3d and 4d from a study on imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazoles.[8]

The data indicates that certain derivatives, particularly those with halogen substitutions, exhibit potent anticancer activity, with IC50 values comparable to the established anticancer drug, Cisplatin.[7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). This can occur through both the intrinsic and extrinsic pathways, leading to the activation of caspases and subsequent cell death.[9][10][11]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptor Death Receptor DISC DISC formation Death_Receptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Isoxazole 5-Aryl Isoxazole-3-Carboxylic Acid Derivative Isoxazole->Mitochondria Induces stress Isoxazole->Death_Receptor Sensitizes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 5-aryl isoxazole-3-carboxylic acid derivatives.

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of 5-aryl isoxazole-3-carboxylic acid derivatives in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., HCT116)

  • Test compound (5-aryl isoxazole-3-carboxylic acid derivative)

  • Vehicle (e.g., 1:5 dilution in an appropriate solvent)

Procedure:

  • Inject 3 x 10^6 HCT116 cells subcutaneously into the flank of each mouse.[12]

  • Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).

  • Randomly assign mice to treatment and control groups.

  • Administer the test compound (e.g., 40-50 mg/kg) or vehicle intraperitoneally (i.p.) every other day.[12]

  • Measure tumor volume with calipers every 2-3 days.

  • After a predetermined period (e.g., 14 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[12]

Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its in vivo efficacy and potential for clinical translation.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The isoxazole scaffold is also present in several clinically used antibiotics. Derivatives of 5-aryl isoxazole-3-carboxylic acid have been investigated for their antibacterial and antifungal properties.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some isoxazole derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
4e -30-806-60
4g -30-806-60
4h -30-806-60
Compound 9 6.25--
Compound 10 3.125--
Compound 13 6.25--
Compound 14 3.125--
Data for 4e, 4g, and 4h from a study by El-Sayed et al. (2025).[13] Data for compounds 9, 10, 13, and 14 from a study on 5-methylisoxazole-3-carboxamide derivatives.[14]

The data indicates that specific isoxazole derivatives exhibit potent antimicrobial activity, with some compounds showing significant efficacy against both Gram-positive bacteria and fungi.[13][14]

Mechanism of Action: Inhibition of Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial activity of some isoxazole derivatives is the inhibition of bacterial cell wall synthesis. This is a well-established target for antibiotics as the cell wall is essential for bacterial survival and is absent in mammalian cells.

CellWall_Inhibition Weakened cell wall cluster_synthesis Peptidoglycan Synthesis Precursors Cell wall precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan layer Transpeptidation->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Isoxazole 5-Aryl Isoxazole-3-Carboxylic Acid Derivative Isoxazole->Transpeptidation Inhibition

Caption: Inhibition of bacterial cell wall synthesis by isoxazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (5-aryl isoxazole-3-carboxylic acid derivatives)

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm.

Rationale: The MIC assay is a fundamental and standardized method for quantifying the in vitro antimicrobial activity of a compound, allowing for direct comparison of the potency of different derivatives.

Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Comparative Efficacy of Xanthine Oxidase Inhibition

The following table shows the XO inhibitory activity of several 5-phenylisoxazole-3-carboxylic acid derivatives.

CompoundSubstitution on Phenyl RingXO Inhibitory Activity (IC50, µM)
5a 3-CN0.82
5b 4-CN1.25
5c 2-CN2.13
11a 3-NO21.56
11b 4-NO22.34
Allopurinol -2.93
Compound 6c N-(1H-indol-5-yl)0.13
Data for compounds 5a-c and 11a-b from a study by Wang et al. (2010).[15] Data for Allopurinol and compound 6c from a study by Huang et al. (2024).[16]

The data demonstrates that 5-aryl isoxazole-3-carboxylic acid derivatives can be potent XO inhibitors, with some compounds showing significantly greater activity than the clinically used drug, Allopurinol.[15][16] The position and nature of the substituent on the phenyl ring have a marked effect on the inhibitory potency.[15]

Mechanism of Action: Xanthine Oxidase Inhibition

These compounds act as competitive or mixed-type inhibitors, binding to the active site of xanthine oxidase and preventing the substrate from binding, thereby reducing the production of uric acid.

XO_Inhibition Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO Uric_Acid Uric Acid XO->Uric_Acid Hyperuricemia Hyperuricemia & Gout Uric_Acid->Hyperuricemia Isoxazole 5-Aryl Isoxazole-3-Carboxylic Acid Derivative Isoxazole->XO Inhibition

Caption: Inhibition of xanthine oxidase by 5-aryl isoxazole-3-carboxylic acid derivatives.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (5-aryl isoxazole-3-carboxylic acid derivatives)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the phosphate buffer, xanthine solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Rationale: This direct enzyme inhibition assay provides a quantitative measure of a compound's potency against xanthine oxidase, allowing for a clear comparison of different derivatives.

Conclusion

The 5-aryl isoxazole-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence presented in this guide demonstrates that strategic modifications to the aryl substituents can lead to potent and selective inhibitors for a range of biological targets. The comparative data highlights key structure-activity relationships that can guide future drug design efforts. The detailed experimental protocols provide a practical framework for researchers to evaluate the efficacy of their own synthesized derivatives. As our understanding of the molecular basis of disease continues to grow, the rational design of new 5-aryl isoxazole-3-carboxylic acids holds significant promise for addressing unmet medical needs.

References

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the...[Link]

  • Biology LibreTexts. (2021, January 4). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

  • Study.com. (n.d.). Inhibitors of Cell Wall Synthesis | Overview & Examples. [Link]

  • Semantic Scholar. (2019). An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation. [Link]

  • Huang, D., Li, W., Zhao, Y., Xie, C., Luo, X., Wu, F., Xu, Z., Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

  • YouTube. (2023, August 30). Antibiotics inhibiting the synthesis of bacterial cell wall | Pharmacology. [Link]

  • Taylor & Francis Online. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

  • ResearchGate. (2025). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Arya, G. C., & Kumar, G. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909–4935. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Eid, E. E., Al-Salahi, R., & Hawash, M. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18128. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Hawash, M., Assali, M., Jaradat, N., Zaid, H., & Eid, E. E. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133690. [Link]

  • Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(5), 1185–1213. [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • ResearchGate. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • Gambari, R., Breve, N., & Spandidos, D. A. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports, 39(4), 1849–1857. [Link]

  • ResearchGate. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. [Link]

  • Sonu, S., Gautam, G. K., Mishra, A. K., Parveen, B. R., Kumar, A., Singh, M., & Singh, H. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(23), e40300. [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • Khan, F. A., Al-Harrasi, A., Hussain, J., Ali, A., Khan, A., & Ahmad, M. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4057. [Link]

  • Kumar, S., & Narasimhan, B. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 12(5), 755–761. [Link]

  • ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE. [Link]

  • PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

A Researcher's Guide to Kinetic Analysis of Novel Xanthine Oxidase Inhibitors: Featuring 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting kinetic studies of xanthine oxidase (XO) inhibitors. We will use the promising, yet under-documented compound, 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, as a central case study to illustrate the principles and methodologies of inhibitor characterization. This document is designed to be a practical, in-depth resource, blending theoretical understanding with actionable experimental protocols.

The Significance of Xanthine Oxidase Inhibition

Xanthine oxidase is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Under normal physiological conditions, this process is essential for the elimination of purines. However, the overproduction or inadequate excretion of uric acid leads to hyperuricemia, a metabolic disorder strongly associated with gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints.[1] Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), implicating it in oxidative stress and a range of pathologies including cardiovascular diseases and cancer.[2][3]

Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout.[4] Clinically approved drugs such as allopurinol, a purine analog, and febuxostat, a non-purine inhibitor, effectively lower uric acid levels by targeting this enzyme.[1][5] The ongoing search for novel XO inhibitors with improved efficacy and reduced side effects is a vibrant area of medicinal chemistry.[4]

The Isoxazole Scaffold: A Promising Avenue for XO Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[6] Several studies have highlighted the potential of isoxazole derivatives as potent xanthine oxidase inhibitors.[7][8] The structural features of the isoxazole ring, often combined with a carboxylic acid moiety, allow for key interactions within the active site of xanthine oxidase.[7]

Our focus, this compound, represents a logical extension of this research. The difluorophenyl group can potentially engage in favorable interactions within the enzyme's binding pocket, while the isoxazole-3-carboxylic acid portion mimics key structural elements of known inhibitors. While specific kinetic data for this compound is not yet widely published, its structural similarity to other potent 5-phenylisoxazole-3-carboxylic acid derivatives suggests it is a strong candidate for xanthine oxidase inhibition.[8]

Comparative Landscape of Xanthine Oxidase Inhibitors

To contextualize the potential of novel compounds like this compound, it is crucial to compare their performance against established inhibitors. The following table summarizes key kinetic parameters for allopurinol and febuxostat, which serve as benchmarks in the field.

InhibitorChemical ClassIC50KiMechanism of Inhibition
Allopurinol Purine Analog2.93 µM[7]VariesCompetitive inhibitor; its metabolite, oxypurinol, is a non-competitive inhibitor.[5][9][10]
Febuxostat Non-Purine8.77 µg/ml[11]VariesNon-competitive/Mixed-type inhibitor.[11][12]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) Isoxazole Derivative0.13 µM[7]Not ReportedMixed-type inhibitor.[7]

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocol for Kinetic Analysis of Xanthine Oxidase Inhibition

This section provides a detailed, step-by-step methodology for determining the inhibitory kinetics of a test compound, such as this compound, against xanthine oxidase.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the phosphate buffer to create a stock solution (e.g., 2 mM). Prepare serial dilutions to achieve a range of final substrate concentrations.

    • Dissolve the test inhibitor and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10 mM). Further dilute in phosphate buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Varying concentrations of the xanthine substrate

      • Varying concentrations of the test inhibitor or allopurinol

    • Pre-incubate the plate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding a fixed concentration of xanthine oxidase solution (e.g., 0.1 U/mL) to each well.[13]

    • Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each reaction from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition and the inhibition constant (Ki), perform the assay with multiple fixed inhibitor concentrations over a range of substrate concentrations.

Determining the Mechanism of Inhibition: Lineweaver-Burk and Dixon Plots

The data obtained from the enzyme inhibition assay can be visualized and analyzed using graphical methods like the Lineweaver-Burk and Dixon plots.

  • Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v versus 1/[S] (substrate concentration).[9][14][15][16] The pattern of the lines at different inhibitor concentrations reveals the type of inhibition (competitive, non-competitive, or mixed).

  • Dixon Plot: This plot of 1/v versus inhibitor concentration ([I]) at different substrate concentrations is also used to determine the inhibition type and the Ki.[17][18][19][20][21]

Visualizing the Workflow and Biochemical Pathway

To better understand the experimental process and the underlying biochemistry, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Buffer Phosphate Buffer Plate 96-Well Plate Setup (Buffer, Substrate, Inhibitor) Buffer->Plate Substrate Xanthine Stock Substrate->Plate Inhibitor Inhibitor Stock (in DMSO) Inhibitor->Plate PreIncubate Pre-incubation (37°C, 10 min) Plate->PreIncubate AddEnzyme Add Xanthine Oxidase PreIncubate->AddEnzyme Measure Spectrophotometric Reading (Absorbance at 295 nm) AddEnzyme->Measure Velocity Calculate Initial Velocity (v) Measure->Velocity IC50 Determine IC50 Velocity->IC50 Plots Lineweaver-Burk & Dixon Plots Velocity->Plots Ki Determine Ki and Inhibition Mechanism Plots->Ki

Caption: Experimental workflow for kinetic analysis of XO inhibition.

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 5-(3,4-Difluorophenyl)isoxazole- 3-carboxylic acid (Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Caption: Xanthine oxidase metabolic pathway and point of inhibition.

Conclusion and Future Directions

The kinetic characterization of novel xanthine oxidase inhibitors is a critical step in the development of new therapeutics for hyperuricemia and gout. While specific experimental data for this compound is pending, the methodologies outlined in this guide provide a robust framework for its evaluation. Based on the performance of structurally related isoxazole derivatives, it is hypothesized that this compound will exhibit potent, likely mixed-type, inhibition of xanthine oxidase.[7]

Future studies should not only focus on the in vitro kinetic analysis but also explore the inhibitor's binding mode through molecular docking simulations and assess its efficacy and safety in in vivo models of hyperuricemia. The insights gained from such comprehensive investigations will be invaluable in advancing the field of xanthine oxidase inhibition and ultimately, in improving patient outcomes.

References

  • Dixon Plot for Enzyme Inhibition. (2025, September 12). Vertex AI Search.
  • Nishino, T., Okamoto, K., Eger, B. T., Pai, E. F., & Nishino, T. (2008). Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. PubMed.
  • What are Xanthine oxidase inhibitors and how do they work?. (2024, June 25).
  • Lee, S., & Lee, K. (2018). A graphical method for determining inhibition constants. Taylor & Francis Online.
  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (2025, September 12). Vertex AI Search.
  • What are Xanthine oxidase modulators and how do they work?. (2024, June 25).
  • Dixon Plots Definition. Fiveable.
  • Rullo, C., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI.
  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2024). Journal of Pharmaceutical Sciences.
  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. (2023). MDPI.
  • Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
  • Lineweaver–Burk plots for inhibition of xanthine oxidase by (a)... (n.d.).
  • The use of Dixon plots to study enzyme inhibition. (2025, August 6).
  • Lineweaver–Burk plots for inhibition of xanthine oxidase by (a)... (n.d.).
  • Lineweaver-Burk plot of inhibition of xanthine oxidase by allopurinol... (n.d.).
  • Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. (2023, June 15).
  • Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. (2018, November 30). Scholars Middle East Publishers.
  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023, March 28). MDPI.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
  • Electrochemical Investigation on Kinetics of Xanthine Metabolism and Inhibition Effect of Febuxostat on Xanthine Oxidase Activity. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine deriv
  • Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. (n.d.).
  • Synthesis and Biological Evaluation of New Imidazole, Pyrimidine, and Purine Derivatives and Analogs as Inhibitors of Xanthine Oxidase. (1996). Sci-Hub.
  • [Design, synthesis and biological evaluation of oxadiazole derivatives as xanthine oxidase inhibitors]. (2016). PubMed.
  • Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic P
  • Kinetics of Inhibition of Xanthine Oxidase by Globularia alypum and its Protective Effect against Oxonate-Induced Hyperuricemia. (n.d.). SciSpace.
  • Natural Xanthine Oxidase Inhibitor 5-O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice. (2022). MDPI.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
  • Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzym
  • Reported xanthine oxidase inhibitors and target compounds. (n.d.).
  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025, August 21). PubMed Central.
  • Application Notes and Protocols for Kinetic Enzyme Inhibition Studies of Xanthine Oxidase. (n.d.). Benchchem.
  • Natural Xanthine Oxidase Inhibitor 5-O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice. (2022). MDPI.

Sources

A Comparative Guide to the In-Silico and In-Vitro Efficacy of Isoxazole-Based Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel isoxazole-based inhibitors against the enzyme xanthine oxidase (XO), a key target in the management of hyperuricemia and gout.[1][2][3] We will delve into the rationale behind the selection of these compounds, present a detailed methodology for their comparative evaluation using molecular docking, and provide protocols for in-vitro validation of their inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation xanthine oxidase inhibitors.

Introduction: The Rationale for Targeting Xanthine Oxidase with Isoxazole Derivatives

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][4] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[1][2] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for controlling uric acid production.[2][3]

For decades, allopurinol, a purine analog, has been the cornerstone of hyperuricemia treatment.[2][3] However, it is associated with significant side effects, including hypersensitivity reactions.[5] This has spurred the development of non-purine inhibitors like febuxostat, which offers a different mechanism of action and an improved safety profile.[6][7]

The isoxazole scaffold has emerged as a promising pharmacophore in the design of novel XO inhibitors.[8][9][10] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of binding affinity and selectivity for the XO active site. This guide will explore the comparative efficacy of select isoxazole derivatives against established inhibitors.

Comparative Analysis of Xanthine Oxidase Inhibitors

This section presents a comparative analysis of selected isoxazole-based inhibitors alongside the well-established drugs, allopurinol and febuxostat. The data presented is a synthesis of findings from various research articles, standardized for a cohesive comparison.

Data Summary: In-Silico and In-Vitro Performance
InhibitorClassDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Experimental IC50 (µM)Key Interacting Residues (from docking)
Allopurinol Purine Analog-4.47-79.912.93 - 9.07Arg880, Thr1010
Febuxostat Non-Purine-8.5 to -9.8Not consistently reported0.0087 - 0.02Glu802, Phe914, Phe1009, Thr1010
Compound 6c (5-(1H-indol-5-yl)isoxazole-3-carboxylic acid) Isoxazole DerivativeNot explicitly stated, but key interactions are describedNot explicitly stated0.13Ser876, Thr1010
Compound 11a (5-(3-cyanophenyl)isoxazole-3-carboxylic acid) Isoxazole DerivativeNot explicitly stated, but binding mode is discussedNot explicitly statedSubmicromolar rangeNot explicitly detailed

Note: The data above is compiled from multiple sources and may have been generated using different software and experimental conditions. For a direct, head-to-head comparison, all compounds should be evaluated under identical conditions.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for both computational and experimental evaluation are provided below. These protocols are based on established methodologies in the field.[5][11][12]

In-Silico Analysis: Molecular Docking Workflow

This protocol outlines the steps for performing molecular docking studies to predict the binding affinity and interaction patterns of isoxazole inhibitors with xanthine oxidase.

Caption: Workflow for the molecular docking of isoxazole inhibitors with xanthine oxidase.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of human xanthine oxidase in complex with a ligand (e.g., PDB ID: 1N5X) from the Protein Data Bank.[2]

    • Prepare the protein using software such as AutoDockTools or Maestro. This involves removing water molecules, co-factors, and the original ligand.

    • Add polar hydrogens and assign Kollman charges to the protein.

  • Ligand Preparation:

    • Draw the 2D structures of the isoxazole inhibitors and the reference compounds (allopurinol, febuxostat).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • Define the binding pocket for docking. This is typically done by creating a grid box centered on the active site, guided by the position of the co-crystallized ligand in the original PDB file.

  • Molecular Docking:

    • Perform the docking using a validated program like AutoDock Vina.[13] The Lamarckian genetic algorithm is a commonly used search algorithm for this purpose.[5]

    • Generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy (or docking score) and the predicted binding pose.

    • Visualize the interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

In-Vitro Validation: Xanthine Oxidase Inhibition Assay

This protocol describes the experimental procedure to determine the half-maximal inhibitory concentration (IC50) of the isoxazole compounds.

Sources

Safety Operating Guide

Proper Disposal of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, the synthesis and handling of novel compounds like 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid necessitate rigorous adherence to disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety principles for halogenated organic compounds and carboxylic acids.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the compound's inherent hazards. Based on data from its 2,4-difluoro isomer, this compound should be treated as a hazardous substance with the following potential effects[1][2]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The presence of a difluorophenyl group introduces the challenges associated with disposing of fluorinated organic compounds. The carbon-fluorine bond is exceptionally strong, rendering these molecules resistant to natural degradation and requiring specific disposal methods for complete destruction.[3][4]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, it is imperative to don the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear chemical safety goggles or a face shield.[5][6]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[5][7]

  • Protective Clothing : A standard laboratory coat is required to protect against skin contact.[5][6]

  • Respiratory Protection : All handling and packaging for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8]

Step-by-Step Disposal Protocol

The mandated and safest method for the disposal of this compound is to manage it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility.[5][9] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[5]

Step 1: Waste Segregation

  • Solid Waste : Collect all solid this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste : If the compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container. Aqueous and organic solvent waste streams must be kept separate.[5]

Step 2: Waste Container Labeling

Proper labeling is critical for safe handling and disposal. The waste container must be clearly and indelibly marked with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Irritant , Harmful if Swallowed ")[5]

Step 3: On-site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] This area should be cool, dry, well-ventilated, and away from incompatible materials.[3]

Step 4: Final Disposal

The primary disposal route for fluorinated organic compounds is high-temperature incineration .[4] This method is necessary to break the stable carbon-fluorine bonds, which can require temperatures exceeding 1,400°C.[10]

  • Arrange for pickup of the hazardous waste through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal company.

  • Do not attempt to neutralize the carboxylic acid with a strong base without explicit guidance and a validated SOP from your EHS department. While neutralization is a standard procedure for many acids, the reaction can be exothermic, and managing the resulting salt solution still requires it to be disposed of as hazardous waste.[11][12] For small quantities of solid material, direct disposal without neutralization is often the safer and more straightforward approach.[3]

Spill Management

In the event of a spill, the following procedure should be enacted immediately:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation by working within a fume hood.[5]

  • Control Ignition Sources : Remove any potential sources of ignition from the area.[5]

  • Contain the Spill : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][13]

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[5][14]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Seal, label, and dispose of the waste container according to the protocol outlined in Section 3.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound assess_hazards 1. Assess Hazards - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed - Fluorinated Compound start->assess_hazards ppe 2. Don Appropriate PPE - Goggles, Nitrile Gloves, Lab Coat - Work in Fume Hood assess_hazards->ppe segregate 3. Segregate Waste - Solid vs. Liquid - Halogenated vs. Non-halogenated ppe->segregate solid_waste Solid Waste Container (incl. contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Aqueous or Organic) segregate->liquid_waste Liquid label_container 4. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols solid_waste->label_container liquid_waste->label_container store_saa 5. Store in SAA - Cool, Dry, Ventilated Area label_container->store_saa contact_ehs 6. Contact EHS for Pickup store_saa->contact_ehs incineration 7. Final Disposal High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • Proper Disposal of 3-(2-Chlorophenyl)
  • Safety and handling of fluorin
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • CAS#:1017513-51-7 | this compound. Chemsrc.
  • 5-(3,4-difluorophenyl)
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Proper Disposal of 2-(p-Tolyl)
  • Finding an End to Forever Chemicals. Eurofins USA.
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. Sigma-Aldrich.
  • MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Capot Chemical.
  • Hazardous Waste. EHSO Manual 2025-2026.
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid. Apollo Scientific.
  • Safety D
  • SAFETY D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • A safety and chemical disposal guideline for Minilab users. Difaem/EPN.

Sources

A Senior Application Scientist's Guide to Handling 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, with its unique structural motifs, represent potential keys to unlocking new pharmacological pathways. However, with great potential comes the profound responsibility of ensuring safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to handle this and similar compounds not just safely, but with the scientific foresight that defines laboratory excellence.

Foundational Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its toxicological profile from structurally similar compounds, such as its 2,4-difluoro isomer. This proactive, science-led approach is crucial for risk assessment.

Based on available data for analogous structures, the compound should be treated as possessing the following hazards.[1]

Hazard ClassGHS ClassificationRationale and Implication for Handling
Acute Toxicity, Oral Warning, H302: Harmful if swallowedIngestion is a primary route of exposure. Strict protocols must be in place to prevent hand-to-mouth contamination. This underscores the importance of proper glove removal and hand washing.[1]
Skin Corrosion/Irritation Warning, H315: Causes skin irritationThe compound can cause inflammation and irritation upon dermal contact. This necessitates the use of chemical-resistant gloves and a lab coat to protect exposed skin.[2][3]
Serious Eye Damage/Irritation Warning, H319: Causes serious eye irritationAs a powder, the compound can easily become airborne and contact the eyes, potentially causing significant damage. Chemical safety goggles are the minimum required eye protection.[1][3]
Specific Target Organ Toxicity Warning, H335: May cause respiratory irritationFine particulates of the solid compound can be inhaled, leading to irritation of the respiratory tract. All handling of the solid must be performed in a controlled, ventilated environment to minimize aerosolization and inhalation risk.[1][3][4]

Core Directive: Selecting and Utilizing Personal Protective Equipment

The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. The following PPE ensemble is mandatory for handling this compound.

Eye and Face Protection
  • Chemical Safety Goggles: At a minimum, ANSI Z87.1-rated chemical safety goggles are required to provide a seal around the eyes, protecting them from airborne powder.[5]

  • Face Shield: When handling larger quantities (>1g) or when preparing solutions where a splash risk exists, a face shield must be worn in addition to safety goggles.[6] This provides a secondary layer of protection for the entire face.

Hand Protection
  • Chemical-Resistant Gloves: Standard disposable nitrile gloves provide a good baseline of protection against incidental contact and splashes.[5][7] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

  • Double Gloving: For weighing operations or when handling the pure solid, consider wearing two pairs of nitrile gloves. This practice significantly reduces the risk of exposure should the outer glove be compromised. Change the outer glove immediately upon known contamination.

Body Protection
  • Laboratory Coat: A properly fastened lab coat is essential to protect skin and personal clothing from contamination.[8][9]

  • Closed-Toe Shoes and Long Pants: This is a fundamental laboratory requirement. Shoes must fully cover the foot, and pants must cover the entire leg to prevent skin exposure from spills.[5][10]

Respiratory Protection
  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure. [11][12] This captures airborne particles at the source, preventing inhalation.

  • Respirators: In the rare event that engineering controls are not feasible or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[5][6][13] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[5]

Operational Plan: From Weighing to Waste Disposal

Safe handling is a process. The following step-by-step protocols provide a self-validating system for managing this compound throughout its lifecycle in the lab.

Protocol 1: Safe Weighing and Solution Preparation

This workflow is designed to minimize exposure and prevent contamination of the laboratory environment.

Safe_Weighing_Workflow cluster_Prep Preparation Phase (On Lab Bench) cluster_Handling Handling Phase (Inside Chemical Fume Hood) cluster_Cleanup Cleanup Phase prep_ppe 1. Don appropriate PPE: Lab Coat, Goggles, Double Gloves prep_area 2. Prepare work area: Line fume hood surface with bench paper prep_ppe->prep_area prep_container 3. Pre-label vial and obtain a tared weight prep_area->prep_container move_to_hood 4. Move all materials into fume hood prep_container->move_to_hood Transition to Hood weigh_powder 5. Carefully transfer powder into the tared vial move_to_hood->weigh_powder close_vial 6. Securely cap the vial weigh_powder->close_vial add_solvent 7. If making a solution, add solvent via syringe/pipette close_vial->add_solvent decontaminate 8. Decontaminate spatula/surfaces with appropriate solvent add_solvent->decontaminate Transition to Cleanup dispose_outer 9. Remove outer gloves, dispose as hazardous waste decontaminate->dispose_outer dispose_paper 10. Fold and dispose of bench paper as hazardous waste dispose_outer->dispose_paper wash_hands 11. Remove final PPE and wash hands thoroughly dispose_paper->wash_hands

Caption: Workflow for safely weighing and handling powdered chemicals.

Protocol 2: Spill Management

Immediate and correct response to a spill is critical. All labs handling this compound must have a spill kit readily available.

For a Small Solid Spill (<1g):

  • Alert & Isolate: Notify others in the immediate area.[14]

  • Don PPE: Ensure you are wearing the full PPE ensemble described in Section 2.

  • Minimize Dust: Gently cover the spill with a paper towel slightly dampened with water (if the material is not water-reactive) to prevent the powder from becoming airborne.[15]

  • Clean Up: Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.[15] Avoid aggressive actions that could create dust.

  • Collect Waste: Place the swept-up solid and all cleaning materials (paper towels, etc.) into a clearly labeled, sealable bag or container for hazardous waste.

  • Decontaminate: Wipe the spill area with soap and water.[14][16] Collect the cleaning materials for hazardous waste disposal.

  • Report: Inform your supervisor of the incident.[14]

For a Liquid Spill (Solution):

  • Alert & Isolate: Notify others and restrict access to the area.[14]

  • Don PPE: Wear your full PPE ensemble.

  • Contain: Create a dike around the spill using an absorbent material like vermiculite or a spill pillow.[14][15]

  • Neutralize: Since the compound is a carboxylic acid, apply a weak base like sodium bicarbonate or sodium carbonate to neutralize the spill.[14][17][18] Use pH paper to test the mixture until it is in the neutral range (pH 6-8).[16]

  • Absorb: Once neutralized, absorb the liquid with vermiculite, sand, or other inert material.[8][17]

  • Collect Waste: Scoop the absorbed material into a compatible, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with soap and water.[14][16]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper segregation and disposal of chemical waste is non-negotiable.

  • Waste Classification: this compound is a halogenated organic compound .[19][20]

  • Segregation is Key: Halogenated organic waste must be collected in a separate, dedicated waste container from non-halogenated waste.[20][21][22] Mixing these waste streams significantly increases disposal costs and can violate regulatory requirements.[20][22]

  • Solid Waste: All solid waste, including the compound itself, contaminated gloves, bench paper, and spill cleanup materials, must be collected in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[8][9]

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and labeled container designated for "Halogenated Liquid Waste".[19][21] Do not dispose of this chemical down the drain.[7][8]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate percentages.[19]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[23]

By integrating these safety and logistical protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Riverside, Environmental Health & Safety. Retrieved January 19, 2026.
  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved January 19, 2026, from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved January 19, 2026, from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved January 19, 2026, from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 19, 2026, from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved January 19, 2026, from [Link]

  • University of California, Santa Barbara, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved January 19, 2026, from [Link]

  • Studylib. (n.d.). Safe Weighing of Toxic Powders: Lab Safety Guidelines. Retrieved January 19, 2026, from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 19, 2026, from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 19, 2026, from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (2025, October 4). CAS#:1017513-51-7 | this compound. Retrieved January 19, 2026, from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 19, 2026, from [Link]

  • University of New England. (n.d.). LABORATORY SAFETY. Retrieved January 19, 2026, from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved January 19, 2026, from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved January 19, 2026, from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 19, 2026, from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem Compound Summary for CID 14300345. Retrieved January 19, 2026, from [Link]

  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved January 19, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.